molecular formula C5H12ClNO2 B2922811 (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride CAS No. 473298-26-9

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Cat. No.: B2922811
CAS No.: 473298-26-9
M. Wt: 153.61
InChI Key: AGYFNYDVGSRXSM-JBUOLDKXSA-N
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Description

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
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Properties

IUPAC Name

(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-26-9) is a high-value chiral pyrrolidine scaffold used extensively in structure-based drug design (SBDD). Distinguished by its specific trans-stereochemistry, this molecule serves as a rigidified mimetic of proline, offering orthogonal vectors for hydrogen bonding (via the C3-hydroxyl) and hydrophobic interaction (via the C4-methoxy). It is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands, where stereochemical precision dictates potency and selectivity. This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and handling protocols.

Structural Identity & Physicochemical Profile[1]

The utility of this molecule lies in its defined stereochemistry. Unlike the cis-isomer, the (3R,4S)-trans-configuration forces the substituents into a pseudo-equatorial orientation in the preferred envelope conformation, minimizing steric clash within protein active sites.

Chemical Datasheet
PropertySpecification
IUPAC Name This compound
CAS Number 473298-26-9 (Specific to (3R,4S)-HCl)
Alternative CAS 473298-29-2 (Enantiomer, (3S,4R)-HCl)
Molecular Formula C₅H₁₁NO₂[1][2] · HCl
Molecular Weight 153.61 g/mol
Stereochemistry Trans-configuration; (3R, 4S)
Physical State White to off-white hygroscopic solid
Solubility >50 mg/mL in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
pKa (Calculated) ~10.5 (Pyrrolidine NH), ~14.5 (Secondary OH)
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 3 Acceptors (N, O, O)
Stereochemical Visualization

The following diagram illustrates the absolute configuration and the relationship between the chiral centers.

Stereochemistry Center3 C3 Chiral Center (R-Configuration) -OH Group Relationship Trans-Relationship (Anti-periplanar character) Center3->Relationship Spatial Orientation Center4 C4 Chiral Center (S-Configuration) -OCH3 Group Center4->Relationship Spatial Orientation

Figure 1: Stereochemical logic of the (3R,4S) isomer. The 'Trans' relationship is critical for avoiding intramolecular H-bonding that might collapse the ring pucker, maintaining an open conformation for binding.

Synthetic Utility & Reactivity

Synthesis Logic (Epoxide Opening Strategy)

The most robust route to the trans-4-methoxypyrrolidin-3-ol scaffold involves the ring-opening of a meso-epoxide. This ensures the trans geometry via an SN2 mechanism.

Mechanism:

  • Epoxidation: N-Boc-3-pyrroline is epoxidized (e.g., using m-CPBA) to form the meso-epoxide (cis-fused).

  • Nucleophilic Opening: Methanol acts as the nucleophile under acidic or basic catalysis. The attack occurs anti-to the epoxide oxygen, inverting one stereocenter and establishing the trans geometry.

  • Resolution: Since the opening of a meso-epoxide yields a racemate, the (3R,4S) enantiomer is typically isolated via chiral resolution (e.g., tartaric acid salt formation) or Chiral SFC (Supercritical Fluid Chromatography).

Functionalization Hierarchy

When designing synthetic routes, the reactivity order is: 2° Amine (NH) > 2° Alcohol (OH) > Ether (OMe) .

  • N-Functionalization: The secondary amine is highly nucleophilic. Standard reactions include SNAr (for heteroaryl coupling), Reductive Amination, and Amide Coupling.

  • O-Protection: If the downstream chemistry involves strong electrophiles that could react with the alcohol, the C3-OH must be protected.

    • Recommended Protecting Group: TBDMS (Silyl ether).

    • Avoid: Acetyl/Benzoyl esters if strong bases are used later, as migration to the nitrogen can occur.

SyntheticWorkflow Start (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (Starting Material) Step1 Step 1: Free Base Liberation (K2CO3 / MeOH) Start->Step1 Branch1 Pathway A: N-Functionalization (S_NAr / Reductive Amination) Step1->Branch1 Direct Coupling Branch2 Pathway B: O-Protection (TBS-Cl / Imidazole) Step1->Branch2 If OH sensitive ProductA Target: Kinase Inhibitor Core (N-Heteroaryl) Branch1->ProductA ProductB Target: Orthogonal Building Block (N-H / O-TBS) Branch2->ProductB

Figure 2: Decision tree for functionalizing the scaffold. Pathway A is preferred for most medicinal chemistry campaigns.

Experimental Protocols (Self-Validating Systems)

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

Objective: Verify the (3R,4S) identity and quantify the (3S,4R) enantiomer impurity.

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: DEA is required to suppress peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

  • Sample Prep: Derivatization is often required for detection. React 5 mg sample with benzyl isocyanate to form the urea derivative, which has high UV absorbance.

  • Validation Criteria:

    • The (3R,4S) isomer should elute as a single sharp peak.

    • Resolution (Rs) between enantiomers must be > 1.5.

Protocol: General N-Boc Protection (Free Basing & Protection)

Objective: Convert the HCl salt to the stable N-Boc protected intermediate for storage or purification.

  • Suspension: Suspend 1.0 eq (3R,4S)-4-methoxypyrrolidin-3-ol HCl in DCM (10 mL/g).

  • Base Addition: Add 2.5 eq Triethylamine (TEA). Observation: The slurry will become thinner as the free base is liberated.

  • Reagent Addition: Cool to 0°C. Add 1.1 eq Di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Monitoring (The Validation Step):

    • Perform TLC (10% MeOH in DCM, Ninhydrin stain).

    • Endpoint: Disappearance of the baseline spot (amine salt) and appearance of a new spot at R_f ~ 0.5.

    • Action: Do not quench until starting material is < 2% by TLC/LCMS.

  • Workup: Wash with 5% KHSO₄ (removes TEA/unreacted amine), then Brine. Dry over Na₂SO₄.

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability. Absorption of water leads to a "gum" that is difficult to weigh accurately.

  • Stability: Stable to air and light. The methoxy ether is chemically inert under standard conditions. The secondary alcohol is prone to oxidation to the ketone (pyrrolidinone) if exposed to strong oxidants (e.g., Dess-Martin Periodinane).

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • Chemical Identity & CAS Verification

    • LabSolu. This compound Datasheet. Retrieved from (Matches CAS 473298-26-9).

  • Synthetic Methodology (General Pyrrolidine Epoxide Opening)
  • Chiral Separation Techniques

    • Sigma-Aldrich.[3] Basics of Chiral HPLC. Retrieved from .

  • Stereochemical Applications

    • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from .

Sources

An In-Depth Technical Guide to the Molecular Structure Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a prevalent structural motif in a multitude of natural products, pharmaceuticals, and catalysts.[1] The specific stereochemistry and substitution pattern of the pyrrolidine ring are frequently critical for its biological activity, making its precise structural elucidation a paramount concern for researchers in drug discovery and development.[1][2] This guide provides a comprehensive overview of the principles and methodologies for the detailed molecular structure analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, a compound of significant interest due to its chiral nature and potential applications in medicinal chemistry.

The hydrochloride salt form of this molecule enhances its stability and water solubility, which is often advantageous for handling and formulation.[3] The "(3R,4S)" designation defines the absolute stereochemistry at the two chiral centers on the pyrrolidine ring, which is fundamental to its interaction with biological targets.[3] This guide will delve into a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to provide a holistic understanding of the molecule's connectivity, stereochemistry, and conformation.

Core Analytical Workflow

The comprehensive structural characterization of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl necessitates an integrated analytical strategy. The workflow is designed to provide orthogonal information, where each technique validates and complements the others, ensuring a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl.

I. Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry is the initial and indispensable technique for determining the precise molecular weight and elemental composition of a molecule.[4] For (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, high-resolution mass spectrometry (HRMS) is the method of choice.

Rationale for HRMS

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This is crucial for confirming the presence of all expected atoms (C, H, N, O, and Cl) in their correct ratios.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule. It will readily protonate the pyrrolidine nitrogen, yielding the [M+H]⁺ ion corresponding to the free base.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: The accurate mass of the [M+H]⁺ ion is measured and used to calculate the elemental formula. The isotopic pattern, particularly for chlorine (³⁵Cl and ³⁷Cl), will further confirm the presence of the hydrochloride salt.

Expected Data and Interpretation
IonCalculated Exact MassObserved Mass Range (± 5 ppm)Inferred Information
[C₅H₁₁NO₂ + H]⁺118.0863118.0857 - 118.0869Confirms the elemental composition of the free base.
Isotopic PatternN/APresence of M and M+2 peaks in an approximate 3:1 ratio for chlorine-containing fragments.Confirms the presence of chlorine.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural information. For pyrrolidine derivatives, fragmentation often involves the loss of the neutral pyrrolidine molecule or cleavage adjacent to the nitrogen atom.[5][6]

II. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Rationale for FTIR

For (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, FTIR is used to confirm the presence of key functional groups, including the hydroxyl (-OH), amine (-NH), and ether (C-O-C) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected Data and Interpretation
Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3400 - 3200O-H (Alcohol)StretchingBroad band
3200 - 3000N-H (Amine salt)StretchingBroad band, may overlap with O-H
2960 - 2850C-H (Aliphatic)StretchingSharp peaks
1150 - 1085C-O (Ether)StretchingStrong, sharp band

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl.

Rationale for a Multi-dimensional NMR Approach
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.[1]

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments.[8]

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish proton-proton connectivity within spin systems.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton.[10]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts.[9]

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry.

Expected NMR Data and Interpretation

The following table summarizes the expected chemical shifts for the protons and carbons of (3R,4S)-4-Methoxypyrrolidin-3-ol. The exact values will be solvent-dependent.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
H2, H5~3.0 - 3.5~50 - 55COSY to H3/H4; HSQC to C2/C5; HMBC to C3/C4
H3~4.0 - 4.5~70 - 75COSY to H2/H4; HSQC to C3; HMBC to C2/C5/OCH₃
H4~3.5 - 4.0~80 - 85COSY to H3/H5; HSQC to C4; HMBC to C2/C5/OCH₃
OCH₃~3.3~55 - 60HSQC to OCH₃ carbon; HMBC to C4

The trans relationship between the hydroxyl and methoxy groups can be inferred from the coupling constants between H3 and H4 in the ¹H NMR spectrum. A small coupling constant is typically indicative of a trans diaxial or diequatorial relationship in a five-membered ring.

Caption: Key COSY correlations for establishing proton connectivity in the pyrrolidine ring.

IV. X-ray Crystallography for Unambiguous 3D Structure Determination

While NMR provides excellent information about the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[4] This includes precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry.

Rationale for X-ray Crystallography

For a chiral molecule like (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, X-ray crystallography is the gold standard for confirming the absolute configuration at the C3 and C4 positions.[4] It also reveals details about the conformation of the pyrrolidine ring and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl must be grown. This can be a challenging step and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[4]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Structural Features

The X-ray crystal structure is expected to confirm the (3R,4S) absolute configuration. The five-membered pyrrolidine ring will likely adopt a non-planar conformation, such as an envelope or twist conformation.[4] The crystal packing will likely be dominated by hydrogen bonding interactions involving the hydroxyl group, the protonated amine, and the chloride counterion.

Conclusion

The molecular structure analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is a comprehensive process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational information of molecular weight and elemental formula. FTIR spectroscopy offers a quick confirmation of the key functional groups. A suite of 1D and 2D NMR experiments elucidates the detailed connectivity and provides strong evidence for the relative stereochemistry in solution. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure and absolute configuration in the solid state. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the structural assignment, which is a critical prerequisite for understanding the molecule's properties and its potential applications in drug development.

References

  • Gomha, S. M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7254. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of the American Society for Mass Spectrometry, 31(6), 1279-1288. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Solubility Profile & Characterization: (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, characterization strategies, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride . This guide is structured to assist process chemists and researchers in optimizing reaction conditions, purification workflows, and formulation strategies.

Executive Summary & Compound Identity

This compound is a critical chiral building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural unique features—a secondary amine, a chiral hydroxyl group, and a methoxy ether—create a distinct solubility footprint dominated by its ionic salt character.

Property Details
IUPAC Name This compound
CAS Number 473298-26-9 (Specific isomer) / 473298-29-2 (Enantiomer)
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Physical Form White to off-white crystalline solid
Core Character Polar, ionic, hygroscopic salt

Predicted Solubility Profile

As a hydrochloride salt of a polar heterocycle, the solubility of this compound is governed by the competition between crystal lattice energy (ionic interactions) and solvation energy (dipole-dipole and H-bonding).

Solvent Classifications
Solvent ClassPredicted SolubilityMechanistic Insight
Water (pH < 7) High (>100 mg/mL) The ionic HCl lattice dissociates readily in high-dielectric media. The hydroxyl and amine groups form extensive H-bond networks.
Methanol (MeOH) High Excellent solvation of the cation/anion pair. Preferred solvent for initial dissolution.
Ethanol (EtOH) Moderate to High Solubility decreases slightly compared to MeOH due to the ethyl chain, but generally sufficient for hot recrystallization.
DMSO / DMF High Strong dipole-dipole interactions solubilize the salt effectively. Useful for stock solutions in biological assays.
Dichloromethane (DCM) Low / Negligible While the methoxy group adds some lipophilicity, the ionic HCl core typically prevents dissolution in non-polar chlorinated solvents unless a base (e.g., TEA) is added to free-base the amine.
Ethyl Acetate / Ethers Insoluble Lack of sufficient polarity to overcome lattice energy. These act as excellent anti-solvents .
Hexanes / Heptane Insoluble Strictly non-polar; used to crash out the product during purification.

Expert Insight: The "trans" relationship between the 3-hydroxyl and 4-methoxy groups reduces intramolecular H-bonding compared to the "cis" isomer, potentially making the trans isomer slightly more soluble in polar protic solvents due to more available sites for intermolecular solvent bonding.

Experimental Protocol: Solubility Determination

Since batch-specific crystal morphology can affect dissolution rates, empirical determination is required for precise process control.

Method A: Visual Equilibrium Method (Step-by-Step)

This method is ideal for quick "Go/No-Go" decisions in process development.

  • Preparation: Weigh 10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl into a clear glass vial.

  • Solvent Addition: Add the target solvent in 10 µL increments (using a micropipette) at ambient temperature (25°C).

  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (solution becomes clear).

  • Calculation:

    
    
    
  • Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C). If soluble hot but insoluble cold, the solvent is a candidate for recrystallization.

Method B: HPLC Saturation Assay (Quantitative)

For precise thermodynamic solubility values.

  • Saturation: Add excess solid to 1 mL of solvent until a visible precipitate remains.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter .

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA).

  • Quantification: Inject onto HPLC (C18 Column, UV 210 nm) and compare against a standard curve.

Visualization: Recrystallization Strategy

The following diagram illustrates the logical workflow for purifying this compound based on its solubility profile.

Recrystallization_Strategy Start Crude (3R,4S)-4-Methoxypyrrolidin-3-ol HCl Dissolution Dissolve in Min. Vol. Hot Methanol (60°C) Start->Dissolution Check Is Solution Clear? Dissolution->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Haze) AntiSolvent Slow Addition of Ethyl Acetate or MTBE Check->AntiSolvent Yes Filter->AntiSolvent Cooling Cool to 0-5°C (Slow Ramp) AntiSolvent->Cooling Induce Nucleation Harvest Filter & Wash with Cold MTBE Cooling->Harvest

Caption: Solvent/Anti-solvent recrystallization workflow utilizing the high solubility in MeOH and insolubility in MTBE.

Critical Applications & Handling

Free-Basing Strategy

For reactions requiring the nucleophilic free amine (e.g., amide coupling, S_NAr):

  • Protocol: Suspend the HCl salt in DCM or THF. Add 1.1 - 2.0 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Observation: The mixture will likely remain heterogeneous (triethylamine hydrochloride precipitates out) or become homogeneous depending on the solvent.

  • Alternative: Use a biphasic system (DCM / Sat. NaHCO₃). The free base will partition into the DCM layer.

Stability & Storage[1][2]
  • Hygroscopicity: As a hydrochloride salt with hydroxyl functionality, the compound is hygroscopic .

  • Storage: Store under nitrogen or argon at 2-8°C.

  • Handling: Weigh quickly in ambient air or use a glovebox for precise analytical work to prevent water uptake, which will skew mass balance calculations.

References

  • Fluorochem. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. trans-4-Methoxy-3-pyrrolidinol hydrochloride Safety & Properties. Retrieved from

  • PubChem. Pyrrolidine Hydrochloride Derivatives - Physical Properties. National Library of Medicine. Retrieved from

  • BenchChem. Synthesis and Handling of Pyrrolidine Salts. Retrieved from

  • Cayman Chemical. Solubility of Pyrrolidine Analogs (3,4-MDPBP HCl). Retrieved from

An In-Depth Technical Guide to (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of novel therapeutics.[1][2] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity interactions with biological targets.[1] This guide provides a comprehensive technical overview of a specific, stereochemically defined pyrrolidine derivative: (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. While the enantiomer, (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride, is more commonly cited in commercial listings, the data presented herein is applicable to the (3R,4S) form, focusing on its core identifiers, physicochemical properties, synthetic considerations, potential applications, and spectral characteristics.

Section 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, patent applications, and unambiguous scientific communication. The following identifiers and properties are associated with the hydrochloride salt of 4-Methoxypyrrolidin-3-ol. It is crucial to note that while the user requested the (3R,4S) enantiomer, commercial availability and literature often refer to its enantiomer, (3S,4R). The CAS number provided is for the (3S,4R) enantiomer.

Chemical Identifiers
IdentifierValueSource
Compound Name (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride[3][4]
CAS Number 473298-29-2[3][4]
IUPAC Name (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride[3]
PubChem CID 91800878[4]
MDL Number MFCD28501499[3][5]
InChI InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1[3][4]
InChI Key AGYFNYDVGSRXSM-UYXJWNHNSA-N[3]
Canonical SMILES CO[C@@H]1CNC[C@@H]1O.Cl[3]
Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[5]
Molecular Weight 153.61 g/mol [3]
Purity Typically ≥97%[3][4]
Calculated LogP -0.98[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Storage Conditions Room temperature, under inert gas, sealed, and dry.[5][6]

Section 2: Synthesis Strategies for Chiral 3,4-Substituted Pyrrolidinols

Representative Synthesis from a Chiral Pool Precursor

A common and effective strategy involves starting with a readily available, enantiomerically pure precursor like L- or D-malic acid or an amino acid derivative.[10] The following protocol is a representative, conceptual pathway illustrating this approach.

Workflow: Conceptual Synthesis of a Chiral Pyrrolidinol

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Final Functionalization A Chiral Pool Precursor (e.g., Malic Acid Derivative) B Amidation & Reduction A->B C Protection of Hydroxyl Groups B->C D Activation of a Hydroxyl Group (e.g., Mesylation) C->D E Intramolecular Nucleophilic Substitution (Cyclization) D->E F Formation of Protected Pyrrolidinone E->F G Reduction of Lactam F->G H Selective Deprotection & Methoxy Group Introduction G->H I Final Deprotection & Salt Formation H->I J Target Molecule: (3R,4S)-4-Methoxypyrrolidin-3-ol HCl I->J G A (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (Chiral Scaffold) B Chemical Synthesis (Coupling, Functionalization) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role of the chiral scaffold in a drug discovery pipeline.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality and the rigid ring structure. Key expected signals include:

  • Methoxy Protons (-OCH₃): A singlet around 3.3-3.5 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets between 2.5 and 4.5 ppm. The protons attached to the carbons bearing the hydroxyl and methoxy groups (C3 and C4) would likely appear further downfield.

  • Hydroxyl and Amine Protons (-OH, -NH₂⁺): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyrrolidine ring and the methoxy group.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Pyrrolidine Carbons: Signals in the range of 40-80 ppm. The carbons attached to the electronegative oxygen atoms (C3 and C4) will be the most downfield in this region.

FTIR Spectroscopy

The infrared spectrum would be characterized by the following absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A broad band, likely overlapping with the O-H stretch, in the 3100-3400 cm⁻¹ region, characteristic of the secondary ammonium salt.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of the C-O bonds of the hydroxyl and methoxy groups.

Mass Spectrometry

In mass spectrometry, the molecular ion peak corresponding to the free base (C₅H₁₁NO₂) would be expected at an m/z of 117.15. Common fragmentation patterns for pyrrolidines involve the loss of substituents and ring cleavage. [11][12][13]

Section 5: Safety and Handling

As a hydrochloride salt of a pyrrolidine derivative, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [14][15]Avoid inhalation of dust and contact with skin and eyes. [14][16]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [14][15]* First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. [14][16] * Eye Contact: Rinse cautiously with water for several minutes. [14][16] * Inhalation: Move the person to fresh air. [16] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [14]* Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere. [5][6]* Disposal: Dispose of in accordance with local, state, and federal regulations.

References

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The Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Fragment-Based Drug Discovery: A Guide to Leveraging 3D Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, prized for its efficiency in exploring chemical space and its ability to generate highly ligand-efficient leads.[1][2] As the field matures, the limitations of libraries dominated by flat, aromatic compounds have become apparent, leading to a strategic shift towards fragments with greater three-dimensional (3D) character.[3][4] These 3D fragments offer improved physicochemical properties, such as enhanced solubility, and provide access to novel biological interactions by more effectively sampling the complex, three-dimensional space of protein binding pockets.[5][6] This guide focuses on a particularly valuable chiral scaffold, (3R,4S)-4-Methoxypyrrolidin-3-ol, detailing its intrinsic properties and providing a comprehensive, field-proven framework for its integration into a state-of-the-art FBDD campaign.

The Imperative for Three-Dimensionality in FBDD

The foundational principle of FBDD is that smaller, less complex molecules (fragments) can form more efficient, higher-quality interactions with a protein target than larger, more complex molecules found in typical high-throughput screening (HTS) libraries.[1] This efficiency allows for a more thorough exploration of chemical space with a smaller library.[7]

However, early fragment libraries were often biased towards planar, sp²-rich systems. While synthetically accessible, this "flatland" chemistry fails to fully exploit the topographical complexity of protein binding sites. The strategic incorporation of 3D scaffolds, rich in sp³-hybridized centers, offers several distinct advantages:

  • Enhanced Solubility: Increased saturation and reduced planarity disrupt crystal packing, often leading to significantly improved aqueous solubility—a critical property for reliable biophysical screening and downstream drug development.[5]

  • Novel Chemical Space: 3D fragments present functional groups in precise spatial vectors, enabling access to novel pharmacophores and interactions that are unattainable with flat molecules. This can be crucial for targeting challenging sites like allosteric pockets or protein-protein interfaces.[8]

  • Improved Selectivity: The defined stereochemistry and rigid conformation of 3D fragments can lead to more specific interactions, reducing off-target binding and promiscuity.[4]

  • Favorable Physicochemical Properties: Molecules with greater 3D character have been correlated with higher clinical success rates, potentially due to better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][6]

The pyrrolidine ring system stands out as a "privileged scaffold" for designing such 3D fragments, owing to its synthetic tractability and its presence in numerous natural products and approved drugs.[5][9]

Profile of a High-Value 3D Fragment: (3R,4S)-4-Methoxypyrrolidin-3-ol

The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is an exemplary 3D fragment. Its fixed stereochemistry and functional group arrangement provide a rigid framework that is ideal for probing specific sub-pockets of a target protein.

Physicochemical Properties & "Rule of Three" Compliance

To be an effective fragment, a molecule should adhere to the "Rule of Three" (Ro3), a set of guidelines that maximize the probability of efficient binding.[5] (3R,4S)-4-Methoxypyrrolidin-3-ol aligns well with these principles.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~119.15 g/mol < 300 DaYes
LogP (Octanol-Water)~ -1.5≤ 3Yes
Hydrogen Bond Donors2 (O-H, N-H)≤ 3Yes
Hydrogen Bond Acceptors3 (O-H, N, O-Me)≤ 3Yes
Rotatable Bonds1≤ 3Yes
Fraction of sp³ carbons (Fsp³)1.0High Fsp³ is desirableYes

These values are estimated and serve to illustrate compliance with fragment-based design principles.

Stereochemistry and Vectorial Display

The defined (3R,4S) stereochemistry is not a trivial detail; it is the core feature that imparts value. This specific arrangement places the hydroxyl and methoxy groups in a trans configuration, creating a precise and predictable 3D orientation of hydrogen bond donors and acceptors. This pre-organization reduces the entropic penalty upon binding to a target.

The scaffold presents three primary vectors for synthetic elaboration, which is the cornerstone of evolving a low-affinity fragment hit into a high-potency lead compound.

Caption: Growth vectors for fragment evolution.

  • Vector 1 (Amine): The secondary amine is an ideal handle for amide coupling or reductive amination, allowing for rapid library generation to explore nearby pockets.

  • Vector 2 (Hydroxyl): This group can be used to form ether linkages or can be inverted or modified to probe the specific hydrogen-bonding environment of the target.

  • Vector 3 (Methoxy): The methyl group can be replaced with larger alkyl or aryl groups (via O-demethylation followed by alkylation) to seek out hydrophobic interactions.

Synthetic Accessibility

Chirally pure, substituted pyrrolidines are readily accessible through well-established synthetic methodologies, most notably the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes.[9][10] This robust chemistry ensures that not only the initial fragment but also subsequent analogs for structure-activity relationship (SAR) studies can be synthesized efficiently.

A Self-Validating FBDD Campaign Workflow

Integrating a novel fragment like (3R,4S)-4-Methoxypyrrolidin-3-ol requires a robust, multi-stage biophysical screening cascade to ensure that hits are genuine and to provide a clear path for optimization.[11] The principle of a self-validating system is to use orthogonal assays—methods that measure different physical properties of binding—to eliminate false positives at each stage.

Caption: A typical FBDD screening and validation cascade.

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

The objective of the primary screen is to rapidly identify fragments that stabilize the target protein against thermal denaturation. DSF (also known as Thermal Shift Assay) is an ideal first-pass technique due to its high throughput and low protein consumption.[11][12]

Protocol: High-Throughput DSF Screen

  • Preparation: Dispense 19 µL of a 5 µM solution of the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) into each well of a 96- or 384-well PCR plate.

  • Compound Addition: Add 1 µL of each fragment from the library (typically at 100 mM in DMSO) to a final concentration of 5 mM. Include DMSO-only controls.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Thermal Denaturation: Place the plate in a quantitative PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is the inflection point of the fluorescence curve. A fragment is considered a preliminary hit if it induces a Tₘ shift (ΔTₘ) of ≥ 2 standard deviations above the mean of the DMSO controls.

Causality Check: A positive ΔTₘ indicates that the fragment binds to and stabilizes the folded state of the protein. However, this method is prone to false positives from compounds that interact with the unfolded protein or the dye itself, necessitating orthogonal validation.[13]

Stage 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that directly measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[14] It serves as a robust validation step and provides quantitative data on binding affinity (Kᴅ) and kinetics.[12]

Protocol: SPR Hit Validation

  • Chip Preparation: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

  • Binding Analysis: Inject a concentration series of the fragment hit (e.g., 1 mM down to 30 µM) over both the target and reference flow cells.

  • Data Processing: Double-reference subtract the sensorgrams (subtracting the reference cell signal from the active cell signal, and then subtracting a buffer-only injection).

  • Affinity Determination: Fit the steady-state binding responses against fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

Self-Validation: A confirmed hit must show a concentration-dependent binding response on the active flow cell that fits a plausible binding model. This confirms a direct interaction, filtering out false positives from the DSF screen.

Hit FragmentΔTₘ from DSF (°C)Kᴅ from SPR (µM)Status
Fragment A+ 3.5150Confirmed Hit
Fragment B+ 2.8No Binding DetectedFalse Positive
(3R,4S)-4-Methoxy-pyrrolidin-3-ol + 4.1 95 Confirmed Hit
Fragment C+ 1.9> 1000Discard (Weak)
Stage 3: Structural Characterization via X-Ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to the target protein.[12][15] This provides definitive proof of binding and, crucially, reveals the precise binding mode, orientation, and interactions. This structural information is the essential blueprint for the subsequent fragment evolution phase.

Workflow: Co-crystallization

  • Complex Formation: Incubate a concentrated solution of the purified target protein with a 5-10 fold molar excess of the fragment hit.

  • Crystallization Screening: Use robotic screening of hundreds of crystallization conditions (varying pH, precipitant, and additives) via sitting-drop vapor diffusion.

  • Crystal Optimization & Soaking: If co-crystallization fails, attempt to soak the fragment into pre-existing apo-protein crystals by adding it to the cryoprotectant solution.

  • Data Collection & Structure Solution: Harvest suitable crystals, cryo-cool them, and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement, followed by careful refinement of the fragment into the observed electron density map.

From Fragment Hit to Lead Compound: Structure-Guided Evolution

With a confirmed binding pose from crystallography, the low-affinity (3R,4S)-4-Methoxypyrrolidin-3-ol hit can be intelligently optimized into a potent lead. The vectors identified in Section 2.2 become the starting points for synthetic chemistry.

  • Fragment Growing: If the structure reveals that the amine (Vector 1) is pointing towards an unoccupied hydrophobic pocket, medicinal chemists can synthesize a small library of amides to extend into that pocket and gain additional affinity.

  • Fragment Linking: If another fragment hit is identified in an adjacent binding site, the two can be chemically linked together. The pyrrolidine scaffold provides a rigid core to correctly orient the pharmacophores of both fragments, often leading to a dramatic increase in potency.

  • Fragment Merging: If the pyrrolidine hit overlaps with another hit, a new molecule can be designed that incorporates the key features of both, creating a more optimized single entity.

This iterative cycle of design, synthesis, and testing, guided by structural biology, is the most powerful paradigm in modern drug discovery and is where a well-behaved, synthetically tractable 3D fragment demonstrates its ultimate value.[12]

Conclusion

(3R,4S)-4-Methoxypyrrolidin-3-ol is more than just a single molecule; it is a representative of a class of rationally designed, three-dimensional fragments that are essential for the continued success of FBDD. Its inherent properties—Ro3 compliance, defined stereochemistry, vectorial functionality, and synthetic accessibility—make it an ideal starting point for tackling even the most challenging biological targets. By employing a rigorous and self-validating biophysical screening cascade, researchers can confidently identify and validate hits derived from such scaffolds. The detailed structural information obtained from these efforts provides a clear and actionable roadmap for the chemical evolution of a simple, low-affinity fragment into a highly potent and selective lead compound, accelerating the path toward novel therapeutics.

References

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  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 15, 2026, from [Link]

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  • ResearchGate. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved February 15, 2026, from [Link]

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  • National Center for Biotechnology Information. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Retrieved February 15, 2026, from [Link]

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  • National Center for Biotechnology Information. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved February 15, 2026, from [Link]

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Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Therapeutic Potential of 3-Hydroxy-4-Methoxypyrrolidine Analogs

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs stems from its unique stereochemical and physicochemical properties.[2] The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

Within this class, di-substituted pyrrolidines, particularly those with oxygenated functions at the C3 and C4 positions, are of paramount importance. These substituents can form key hydrogen bonding interactions within protein binding sites, anchoring the molecule and imparting specificity. This guide focuses on the 3-hydroxy-4-methoxypyrrolidine core, a scaffold with significant, yet underexplored, potential. We will delve into the synthetic strategies required to access this core, analyze structure-activity relationships (SAR) from closely related analogs, and explore its potential applications in modern drug development. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.

Part 1: Synthetic Strategies for the 3-Hydroxy-4-Alkoxypyrrolidine Core

The primary challenge in synthesizing 3-hydroxy-4-methoxypyrrolidine analogs lies in the precise stereocontrol of the two adjacent chiral centers. The choice of synthetic route is dictated by the desired stereochemistry and the need for scalable, efficient processes.

Strategy 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[2][3] This strategy allows for the direct installation of substituents at the 3 and 4 positions with predictable stereochemical outcomes.

The causality behind this choice rests on its efficiency and modularity. By selecting the appropriate alkene (dipolarophile), one can introduce a wide variety of functional groups. For instance, using an acrylate or maleate derivative as the dipolarophile provides ester functionalities that can be further manipulated post-cyclization. The stereochemistry is often controlled by the geometry of the alkene and the nature of the substituents on the azomethine ylide.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Scaffold Amine N-Substituted Amino Acid Ester Ylide In situ formation of Azomethine Ylide Amine->Ylide Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Ylide Alkene Substituted Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Ylide->Cycloaddition Pyrrolidine Substituted Pyrrolidine Core Cycloaddition->Pyrrolidine

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Strategy 2: Chiral Pool Synthesis from 4-Hydroxyproline

Leveraging commercially available chiral starting materials is a robust strategy for ensuring high enantiopurity in the final product. L-trans-4-hydroxyproline is an ideal starting point for accessing a variety of 3,4-disubstituted pyrrolidines.[4]

The experimental logic here is to use the existing stereocenters of the starting material to direct the formation of new ones. The synthesis begins by protecting the amine and carboxylic acid functionalities. The C4 hydroxyl group can then be oxidized to a ketone.[4] This ketone provides an electrophilic handle for the diastereoselective introduction of a methyl group (for an ultimate methoxy group) via a Grignard or organolithium reagent. Subsequent reduction of the ketone and methylation of the resulting hydroxyl group would yield the desired 3-hydroxy-4-methoxypyrrolidine scaffold. This approach provides excellent control over the absolute stereochemistry of the final product.

Experimental Protocol: Epoxide Ring-Opening for Halohydrin Formation

This protocol describes a key transformation that can lead to a 3-hydroxy-4-substituted pyrrolidine, a crucial intermediate for our target scaffold. The procedure is adapted from the synthesis of 3-hydroxy-4-chloro-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine.[5] This self-validating system uses a strong acid to open a stable epoxide, a reliable and high-yielding reaction.

Objective: To synthesize a chlorohydrin intermediate from an N-protected 3,4-epoxypyrrolidine.

Materials:

  • 3,4-Epoxy-1-(Troc)-pyrrolidine (1.0 eq)

  • Dioxane

  • 6 N Hydrochloric Acid (HCl)

  • Methylene Chloride (DCM)

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve 4.0 g of 3,4-epoxy-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine in 15 mL of dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add 50 mL of 6 N hydrochloric acid. The reaction is slightly exothermic; use a water bath to maintain the reaction at room temperature.

  • Reaction: Stir the reaction mixture vigorously for 15 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Dilute the reaction mixture with 100 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of methylene chloride.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 0.1 N NaOH solution and then 50 mL of brine. The basic wash neutralizes any remaining acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator, first under a water pump vacuum and then under a high vacuum.

  • Product: The resulting product, 3-hydroxy-4-chloro-1-(β,β,β-trichloroethoxycarbonyl)-pyrrolidine, is obtained as a slightly yellow oil.[5] This intermediate can then be subjected to nucleophilic substitution with sodium methoxide to install the desired methoxy group.

Part 2: Structure-Activity Relationships (SAR) of Relevant Analogs

While literature specifically on 3-hydroxy-4-methoxypyrrolidine analogs is sparse, we can infer valuable SAR insights by examining structurally related compounds where the pyrrolidine core is critical for biological activity.

Case Study: 4-Hydroxyproline Derivatives as GABA Uptake Inhibitors

A series of enantiomerically pure 4-hydroxy-4-aryl-substituted proline derivatives were synthesized and evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3.[6] This study provides a compelling rationale for exploring substitutions at the C4 position of the pyrrolidine ring.

The key finding was that introducing a lipophilic 4-methoxyphenyl group at the C4 position of the proline ring generally improved inhibition at the GAT3 transporter.[6] This suggests that the C4 position projects into a hydrophobic pocket within the transporter protein. The stereochemistry at C4 was also critical, with different diastereomers exhibiting varied potencies.

Compound TypeSubstitution at C4TargetActivity TrendCitation
4-Hydroxyproline DerivativeHGAT3Baseline Activity[6]
4-Hydroxyproline Derivative4-MethoxyphenylGAT3Improved Inhibition[6]
(2R,4R)-diastereomer4-MethoxyphenylGAT3Exception, less active[6]

This table summarizes the impact of C4 substitution on GAT3 inhibition, highlighting the benefit of a lipophilic group.

These insights are directly applicable to the design of 3-hydroxy-4-methoxypyrrolidine analogs. The methoxy group at C4 provides a moderately lipophilic character that could be beneficial for targeting proteins with similar hydrophobic sub-pockets.

Case Study: 3,4-Disubstituted Piperidines as Analgesics

Although based on a six-membered ring, the SAR of 3,4-disubstituted piperidine analgesics offers transferable principles. A study on novel analgesics identified a lead compound featuring a 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl core.[7] Mechanistic studies revealed that this compound and its active metabolite act on the μ-opioid receptor (MOR).[7]

The critical interactions are likely driven by the hydroxyl group at C4 and the aryl substituent, also at C4. The hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in opioid ligands. The methoxy-substituted phenyl ring likely engages in hydrophobic or π-stacking interactions within the receptor. This underscores the importance of having both a hydrogen-bonding group (like our C3-hydroxyl) and a group capable of hydrophobic interactions (like our C4-methoxy) on adjacent positions of the heterocyclic scaffold.

Part 3: Potential Biological Targets and Therapeutic Applications

Based on the analysis of related structures, 3-hydroxy-4-methoxypyrrolidine analogs are promising candidates for targeting proteins within the central nervous system (CNS).

Primary Target Class: Neurotransmitter Transporters

As evidenced by the GABA transporter case study, the substituted pyrrolidine scaffold is well-suited for inhibiting solute carriers (SLCs), such as GABA transporters (GATs) and the presynaptic choline transporter (CHT).[6][8] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a validated strategy for treating neurological and psychiatric disorders.

The 3-hydroxy group can mimic the carboxylate of GABA or the hydroxyl of choline, forming a key electrostatic or hydrogen-bonding interaction, while the 4-methoxy group can provide the necessary lipophilicity to enhance binding affinity and cell permeability.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (GABA) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release GAT1 GABA Transporter (GAT1) Analog 3-OH-4-MeO Pyrrolidine Analog Analog->GAT1 Inhibition GABAReceptor GABA-A Receptor Postsynaptic Neuron\n(Inhibitory Signal) Postsynaptic Neuron (Inhibitory Signal) GABAReceptor->Postsynaptic Neuron\n(Inhibitory Signal) Cl- influx SynapticCleft->GAT1 Reuptake SynapticCleft->GABAReceptor GABA Binds

Sources

pKa values and ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is critical, as it profoundly influences its solubility, membrane permeability, target binding, and overall pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of the ionization behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol, a substituted pyrrolidine scaffold of interest in medicinal chemistry. We will delve into the structural features governing its basicity, present detailed protocols for both experimental and computational pKa determination, and discuss the practical implications of its ionization state in a pharmaceutical context.

Introduction: The Critical Role of pKa in Drug Development

The majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[1] The pKa value quantifies this tendency, defining the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This equilibrium is paramount because the ionization state of a drug candidate affects a cascade of biopharmaceutical properties:

  • Absorption and Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes via passive diffusion. In contrast, the ionized form is more hydrophilic.[2] Therefore, the pKa dictates the degree of absorption in the varying pH environments of the gastrointestinal tract.

  • Solubility: Ionized species are generally more soluble in aqueous environments, such as the gastrointestinal fluids and blood plasma. Formulations for intravenous administration often require the drug to be in its more soluble, ionized state.[3]

  • Distribution: A drug's ability to penetrate tissues, including the blood-brain barrier, is highly dependent on its ionization state.[1]

  • Target Engagement: The binding of a ligand to its biological target often involves specific electrostatic interactions, such as salt bridges, which depend on the protonation states of both the drug and the receptor's amino acid residues.[3]

  • ADME Properties: Overall absorption, distribution, metabolism, and excretion (ADME) are intrinsically linked to a molecule's pKa.[4]

Given these profound effects, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and lead optimization.[5] Early and precise pKa measurement allows medicinal chemists to fine-tune molecular properties to achieve the desired therapeutic profile.[4]

Structural Analysis and Predicted Ionization of (3R,4S)-4-Methoxypyrrolidin-3-ol

The primary ionizable center in (3R,4S)-4-Methoxypyrrolidin-3-ol is the secondary amine within the five-membered pyrrolidine ring. This nitrogen atom possesses a lone pair of electrons that can accept a proton, rendering the molecule a Brønsted-Lowry base. The hydroxyl group is technically acidic, but its pKa is sufficiently high that it will not deprotonate under physiological conditions.

The basicity of the pyrrolidine nitrogen is modulated by the electronic effects of the substituents at the 3 and 4 positions.

  • Baseline Basicity: Unsubstituted pyrrolidine is a relatively strong secondary amine, with the pKa of its conjugate acid reported to be approximately 11.27.[6][7]

  • Inductive Effects: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electronegative. They exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen's lone pair makes it less available to accept a proton, thereby decreasing the basicity of the amine compared to unsubstituted pyrrolidine.

Therefore, the pKa of (3R,4S)-4-Methoxypyrrolidin-3-ol is predicted to be lower than 11.27 . The ionization equilibrium is depicted below.

Caption: Ionization equilibrium of the pyrrolidine secondary amine.

Methodologies for pKa Determination

A combination of experimental and computational methods provides the most reliable ionization profile for a drug candidate.[5] Experimental validation remains the gold standard, particularly for structurally novel molecules.

Experimental Approaches

The choice of experimental technique depends on factors such as sample quantity, solubility, purity, and the presence of a suitable chromophore.

MethodPrincipleSample RequirementThroughputKey Advantages
Potentiometric Titration Measures pH change upon addition of a titrant (acid/base). pKa is the pH at the half-equivalence point.[8][9]Moderate (~1-5 mg)Low to MediumHigh precision and accuracy; considered the "gold standard".
UV-Vis Spectrophotometry Measures changes in UV absorbance as a function of pH for compounds with a chromophore near the ionizable center.[10][11]Low (~µg)High (96-well plate format)High throughput, requires very little sample.
NMR Spectroscopy Monitors the chemical shift of nuclei (e.g., ¹H, ¹³C, ¹⁵N) near the ionization site as a function of pH.[12][13]High (~5-10 mg)LowProvides site-specific pKa values for polyprotic molecules.

This method offers high precision and is a definitive technique for pKa determination.[9] The protocol involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

I. Materials and Reagents:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) (carbonate-free)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Nitrogen gas source

II. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[8]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1-10 mM.[14]

  • Ionic Strength Adjustment: Add a concentrated KCl solution to the sample to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[8] This mimics physiological conditions and ensures consistent activity coefficients.

  • Inert Atmosphere: Place the sample vessel on the stir plate and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[14]

  • Titration: Immerse the calibrated pH electrode in the solution. Since the compound is a base, titrate with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.[14]

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized).[8] This point corresponds to the midpoint of the flattest region (buffer region) of the curve. Alternatively, the equivalence point can be identified as the inflection point from the first derivative of the curve (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approaches

In silico pKa prediction is an indispensable tool in modern drug discovery, offering rapid, cost-effective screening of large compound libraries.[5] These methods are particularly valuable in the early design phase before a compound is synthesized.

Methods can be broadly categorized as empirical (relying on existing data) or quantum mechanical (based on first principles).[15]

  • Empirical Methods: These approaches, often using Linear Free-Energy Relationships (LFER) or Quantitative Structure-Property Relationship (QSPR) models, are extremely fast.[15] They work by identifying the core ionizable group and applying corrections based on the chemical fragments attached to it. Software packages like Schrödinger's Epik and ACD/Labs Percepta utilize these principles.[3][16]

  • Quantum Mechanical (QM) Methods: These methods calculate the pKa from the fundamental free energy difference (ΔG) between the protonated and deprotonated states of the molecule in solution.[17] While more computationally intensive, they are not limited by the availability of similar structures in a training database and can be more accurate for novel scaffolds.[18] The use of Density Functional Theory (DFT) combined with a continuum solvation model (e.g., SMD, COSMO) is a common and effective approach.[19][20]

Caption: A generalized workflow for quantum mechanical pKa prediction.

Conclusion

The ionization behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol is dominated by the basicity of its secondary amine. Due to the inductive electron-withdrawing effects of the hydroxyl and methoxy substituents, its pKa is expected to be moderately lower than that of unsubstituted pyrrolidine. An accurate understanding of this value is essential for any drug development program involving this scaffold.

This guide has outlined the theoretical basis for its ionization and provided robust, field-proven protocols for its determination. Potentiometric titration serves as the benchmark for accuracy, while spectroscopic methods offer higher throughput. Complementing these experimental techniques, computational prediction provides invaluable foresight during the molecular design phase. A synergistic application of both experimental and in silico approaches will yield the most reliable ionization profile, empowering scientists to optimize drug-like properties and accelerate the development of safer and more effective therapeutic agents.[5]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Al-Ittah, et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). ANI neural network potentials for small molecule pKa prediction. Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc02 ANI4a]([Link] ANI4a)

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Sánchez-Márquez, et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Ba, B., et al. (2010). Development of Methods for the Determination of pKa Values. Molecules, 15(12), 8611–8643. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Bastidas, M., et al. (2018). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Infectious Diseases, 4(9), 1384–1392. Retrieved from [Link]

  • Ishida, T., & Nishizawa, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7543. Retrieved from [Link]

  • IUPAC. (2017). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry. Retrieved from [Link]

  • Andreas, L. B., et al. (2010). NMR Determination of Protein pKa Values in the Solid State. Journal of the American Chemical Society, 132(30), 10231–10233. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka With NMR. Retrieved from [Link]

  • Berbée, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044–1048. Retrieved from [Link]

  • Wallace, M., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • DrugFuture. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

  • Sensi, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Retrieved from [Link]

Sources

Technical Whitepaper & SDS: (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) whitepaper for (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride . This document is structured for researchers and drug development professionals, moving beyond standard compliance data to provide actionable, field-proven handling strategies.

Document Control:

  • Version: 2.0 (Technical Guide)

  • Classification: Active Pharmaceutical Intermediate (API) Building Block

  • Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Executive Summary & Chemical Identity

Compound Overview

This compound is a high-value chiral pyrrolidine scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its specific stereochemistry ((3R,4S)) is critical for structure-activity relationship (SAR) studies where enantiomeric purity dictates biological potency.

As a secondary amine salt with vicinal oxygenated substituents, this compound exhibits significant hygroscopicity . Standard handling without moisture control leads to deliquescence, altering stoichiometry and compromising yield in sensitive acylation or alkylation reactions.

Identification Matrix
ParameterDetail
Chemical Name This compound
Common Synonyms trans-4-Methoxy-3-pyrrolidinol HCl; (3R,4S)-4-Methoxy-3-hydroxypyrrolidine HCl
CAS Number Note: The (3S,4R) enantiomer is CAS 473298-29-2.[1] The (3R,4S) enantiomer is frequently referenced as the optical isomer of this CAS.
Molecular Formula C₅H₁₁NO₂[1][2] · HCl
Molecular Weight 153.61 g/mol
Chirality (3R, 4S) - trans configuration
Physical State White to off-white crystalline solid (highly hygroscopic)
Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation. Note the trans relationship between the hydroxyl group at C3 and the methoxy group at C4.

ChemicalStructure N1 NH C2 C2 N1->C2 HCl HCl N1->HCl Ionic C3 C3 (R) C2->C3 C4 C4 (S) C3->C4 O_OH OH C3->O_OH Up (Beta) C5 C5 C4->C5 O_Me O-Me C4->O_Me Down (Alpha) C5->N1

Figure 1: Connectivity and stereochemistry of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl. The C3-OH is depicted 'Up' and C4-OMe 'Down' relative to the ring plane (trans).

Hazard Identification (GHS Classification)

While this specific enantiomer may not have a unique global registration, its hazards are consistent with the pyrrolidine hydrochloride class.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements
  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1]

Precautionary Logic
  • P261: Avoid breathing dust.[3][5] (Reason: Amine salts are potent respiratory irritants).

  • P280: Wear protective gloves/eye protection.[1][3][5][6] (Reason: Acidic nature of HCl salt upon hydrolysis on moist skin).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses.[5]

Technical Specifications & Properties

PropertyValueScientific Context
Solubility Water (>100 mg/mL), Methanol, DMSOHigh polarity due to ionic character and H-bond donors/acceptors.
Melting Point 145–150 °C (Dec)Typical for HCl salts; decomposition often precedes melting if not dry.
Hygroscopicity High / Deliquescent Absorbs atmospheric moisture rapidly. Forms a sticky gum if exposed >5 mins at >40% RH.
Acidity (pKa) ~10.5 (Conjugate acid)The pyrrolidine nitrogen is basic; the salt is weakly acidic in solution.
Optical Rotation

Specific
Opposite sign to (3S,4R). Value depends on solvent/concentration (typically measured in MeOH).

Advanced Handling Protocol: The "Dry-Chain" Method

Expert Insight: The most common failure mode with this reagent is stoichiometric error due to water weight . If the solid becomes "gummy," you are weighing water, not reagent. This leads to under-dosing in reactions.

The "Dry-Chain" Workflow

This protocol ensures the integrity of the chiral salt from storage to reaction flask.

HandlingProtocol Storage 1. Cold Storage (4°C, Desiccated) Equilibrate 2. Thermal Equilibration (Warm to RT in desiccator) Storage->Equilibrate Prevent condensation GloveBag 3. Inert Weighing (N2 Glove Bag or Box) Equilibrate->GloveBag Open only when dry RapidTransfer 4. Rapid Transfer (Pre-tared dried vial) GloveBag->RapidTransfer Minimize air exposure Solubilization 5. Immediate Solubilization (Dissolve in dry solvent) RapidTransfer->Solubilization Lock in stoichiometry

Figure 2: The "Dry-Chain" protocol for handling deliquescent chiral salts.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the bottle from the refrigerator (4°C) and place it inside a desiccator. Do not open until it reaches room temperature (approx. 30-60 mins). Opening a cold bottle in humid air causes immediate condensation inside the container, degrading the bulk material.

  • Weighing Strategy:

    • Ideal: Weigh inside a nitrogen-filled glove box.

    • Standard Lab: Use a "difference weighing" technique. Tare a dry reaction vial with a cap. Quickly transfer the approximate amount of salt into the vial, cap it immediately, and weigh. Calculate the exact mass added. Do not try to weigh exact amounts on an open balance pan.

  • Solvent Choice: Dissolve immediately in anhydrous Methanol (MeOH) or Dichloromethane (DCM) with a base (e.g., DIPEA) if the free base is required for the reaction.

Emergency Response & First Aid

Exposure Scenarios
  • Eye Contact: The HCl salt generates localized acidity. Immediate irrigation is critical to prevent corneal opacity. Flush for 15 minutes.

  • Skin Contact: Brush off dry powder before rinsing. Adding water to a large pile of powder on skin can cause a concentrated acidic paste. Rinse with copious water.[5][6]

  • Inhalation: Move to fresh air. If wheezing occurs (due to HCl dust), administer oxygen.

Spill Management
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow.

  • Clean: Sweep up the neutralized waste (which will fizz) into a biohazard bag. Wipe the surface with water.[1][5][6]

Analytical Validation

To verify the identity and purity of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl before use:

Proton NMR (¹H NMR) in D₂O
  • Expectation:

    • δ 3.3-3.6 ppm: Multiplets corresponding to the pyrrolidine ring protons (CH₂-N).

    • δ 3.35 ppm: Singlet (3H) for the Methoxy group (-OCH₃).

    • δ 4.0-4.2 ppm: Multiplets for the CH-O protons at positions 3 and 4.

    • Absence: No peaks for aliphatic impurities (grease) or solvents.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak IA or IC (immobilized polysaccharide).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Rationale: The salt must be neutralized in situ or pre-neutralized to run on standard chiral columns. The (3R,4S) peak should be distinct from the (3S,4R) antipode.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11319227 (Related Stereoisomer). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals requiring the precise synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride .

Based on the stereochemical analysis, the (3R,4S) configuration of this scaffold corresponds to the cis-relative stereochemistry (assuming standard IUPAC numbering where the heteroatom is position 1). This specific isomer is efficiently accessed via the Chiral Pool strategy starting from L-Tartaric Acid , utilizing a cyclic sulfate intermediate to effect a stereoselective inversion.

Abstract

(3R,4S)-4-Methoxypyrrolidin-3-ol is a high-value chiral building block used in the development of kinase inhibitors, GPCR ligands, and glycosidase inhibitors. Its specific cis-stereochemistry presents a synthetic challenge compared to the more thermodynamically accessible trans-isomers obtained from simple epoxide openings. This protocol details a robust, scalable route starting from abundant L-Tartaric Acid . The key transformation involves the nucleophilic opening of a cyclic sulfate intermediate, which proceeds with complete regio- and stereochemical control (inversion) to install the cis-methoxy/hydroxy motif.

Stereochemical Critical Quality Attribute (CQA)

Before initiating synthesis, it is imperative to verify the target stereochemistry, as nomenclature can vary between vendors.

IUPAC NameConfigurationRelative StereochemStarting Material (This Protocol)
(3R,4S)-4-Methoxypyrrolidin-3-ol 3R, 4S Cis L-Tartaric Acid
(3S,4R)-4-Methoxypyrrolidin-3-ol3S, 4RCisD-Tartaric Acid
(3R,4R)-4-Methoxypyrrolidin-3-ol3R, 4RTransL-Tartaric Acid (via direct alkylation)
(3S,4S)-4-Methoxypyrrolidin-3-ol3S, 4STransD-Tartaric Acid

Mechanistic Logic:

  • L-Tartaric Acid ((2R,3R)-configuration) yields the (3R,4R)-pyrrolidine diol (Trans).

  • Formation of the cyclic sulfate retains the (3R,4R) configuration.

  • Nucleophilic attack by Methoxide (

    
    ) occurs via an 
    
    
    
    mechanism, causing inversion at the carbon center.
  • Result:

    
    .
    

Retrosynthetic Analysis

The strategy relies on the "Sharpless Cyclic Sulfate" methodology to convert a readily available trans-diol into the desired cis-amino alcohol.

Retrosynthesis Target (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (Target: Cis-isomer) Protected (3R,4S)-1-Benzyl-4-methoxy-3-pyrrolidinol Target->Protected Deprotection (Pd/C, H2) Sulfate (3R,4R)-1-Benzylpyrrolidine-3,4-diol Cyclic Sulfate Protected->Sulfate Regioselective Opening (NaOMe, Inversion) Diol (3R,4R)-1-Benzylpyrrolidine-3,4-diol (Trans-diol) Sulfate->Diol Cyclization (SOCl2) Oxidation (RuCl3/NaIO4) Tartaric L-Tartaric Acid (Natural Chiral Pool) Diol->Tartaric Imide Formation & Reduction

Figure 1: Retrosynthetic tree leveraging the stereoinversion of cyclic sulfates.

Detailed Experimental Protocol

Stage 1: Scaffold Construction

Objective: Synthesize (3R,4R)-1-Benzylpyrrolidine-3,4-diol from L-Tartaric Acid.

  • Imide Formation:

    • Reagents: L-Tartaric acid (1.0 eq), Benzylamine (1.0 eq), Xylene.

    • Procedure: Combine reagents in xylene. Heat to reflux using a Dean-Stark trap to remove water. The reaction forms (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (benzyltartrimide).

    • Workup: Cool to RT. The product often crystallizes. Filter and wash with cold ethanol.

  • Reduction:

    • Reagents:

      
       (3.0 eq), THF (anhydrous).
      
    • Procedure: Suspend

      
       in THF at 0°C. Add the tartrimide portion-wise. Heat to reflux for 4–6 hours.
      
    • Quench: Fieser workup (

      
       g 
      
      
      
      :
      
      
      mL
      
      
      :
      
      
      mL 15% NaOH :
      
      
      mL
      
      
      ). Filter salts. Concentrate filtrate.
    • Yield: Expect 70–80%. Solid.

Stage 2: Cyclic Sulfate Activation

Objective: Convert the trans-diol into the reactive cyclic sulfate.

  • Cyclic Sulfite Formation:

    • Reagents: (3R,4R)-Diol (1.0 eq),

      
       (1.2 eq), 
      
      
      
      (2.5 eq), DCM.
    • Procedure: Dissolve diol and

      
       in DCM at 0°C. Add 
      
      
      
      dropwise. Stir 30 min.
    • Workup: Wash with water, brine. Dry (

      
      ) and concentrate. Use crude.
      
  • Oxidation to Sulfate:

    • Reagents: Cyclic Sulfite (from above),

      
       (1.5 eq), 
      
      
      
      (0.01 eq),
      
      
      (2:2:3).
    • Procedure: Dissolve sulfite in organic solvent mixture. Add aqueous solution of

      
       and 
      
      
      
      . Stir vigorously at 0°C
      
      
      RT for 1-2 h.
    • Workup: Dilute with

      
      . Wash with water.[1] Filter through a pad of Celite/Silica to remove Ru residues. Concentrate.
      
    • Critical Parameter: Temperature control is vital to prevent decomposition of the sulfate.

Stage 3: Stereoselective Opening (The Inversion Step)

Objective: Install the methoxy group with inversion to generate the (3R,4S) configuration.

  • Reagents: Cyclic Sulfate (1.0 eq),

    
     (1.1 eq, generated from Na + MeOH or commercial solution), Methanol (dry).
    
  • Reaction:

    • Dissolve Cyclic Sulfate in dry MeOH.

    • Add

      
       solution at 0°C.
      
    • Stir at RT for 4–12 hours. The nucleophile (

      
      ) attacks one of the equivalent carbons (C3 or C4), inverting it.
      
    • Hydrolysis: Add catalytic

      
       (conc.) and water (approx 5% v/v) to the mixture. Hydrolyze the intermediate sulfate ester (mono-ester) by stirring at RT for 2–4 hours.
      
  • Workup: Neutralize with solid

    
    . Concentrate to remove MeOH. Partition between DCM and water. Extract aqueous layer with DCM. Dry and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Result: (3R,4S)-1-Benzyl-4-methoxypyrrolidin-3-ol.

Stage 4: Deprotection and Salt Formation

Objective: Remove the benzyl group and form the hydrochloride salt.

  • Reagents:

    
     (Pearlman's catalyst, 10 wt%), 
    
    
    
    (1 atm or 50 psi), MeOH, HCl (in dioxane or ether).
  • Procedure:

    • Dissolve the benzyl amine in MeOH. Add catalyst.[2][3][4][5]

    • Hydrogenate until TLC shows consumption of starting material (usually 6–12 h).

    • Filter through Celite.

    • Salt Formation: Add HCl (4M in Dioxane, 1.1 eq) to the filtrate.

    • Concentrate to dryness. Triturate with

      
       or Acetone to obtain the solid salt.
      

Quantitative Data Summary

StepReagentKey ConditionExp. YieldStereochem Outcome
1 L-Tartaric Acid +

Reflux, Xylene85-90%(3R, 4R) (Trans)
2

Reflux, THF75-80%(3R, 4R) (Trans)
3

/

Oxidation80-90%(3R, 4R) (Retention)
4

/ MeOH

Inversion
70-85%(3R, 4S) (Cis)
5

, Pd/C, HCl
Hydrogenolysis90-95%(3R, 4S) (Retention)

Critical Process Parameters (CPPs) & Troubleshooting

Moisture Sensitivity (Stage 3)

The opening of the cyclic sulfate is sensitive to water. If water is present during the


 addition, hydroxide (

) competes with methoxide (

), leading to the diol (starting material reversion) or the wrong byproduct.
  • Control: Use anhydrous MeOH and handle under

    
    .
    
Ruthenium Residues (Stage 2)

Ruthenium is a heavy metal impurity.

  • Control: Filtration through a silica plug is mandatory after the oxidation step. Ensure the filtrate is colorless or light yellow, not dark/black.

Salt Hygroscopicity

The final HCl salt is likely hygroscopic.

  • Control: Store in a desiccator at -20°C. Handle in a low-humidity environment.

Safety & Handling

  • Ruthenium Trichloride / Sodium Periodate: Generates Ruthenium Tetroxide (

    
    ) in situ, which is a volatile and strong oxidant. Work in a well-ventilated fume hood.
    
  • Lithium Aluminum Hydride: Reacts violently with water. Use appropriate quenching protocols (Fieser method).

  • Cyclic Sulfates: Potent alkylating agents (similar to epoxides but more reactive). Avoid skin contact; use double gloves.

References

  • Cyclic Sulfate Methodology: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Tartrimide Reduction: Nagel, U. (1984). Chiral pyrrolidines from tartaric acid.
  • General Pyrrolidine Synthesis: Huang, P. Q. (2016). Asymmetric Synthesis of Nitrogen Heterocycles. Wiley-VCH.
  • Stereochemical Verification: Breuning, M., & Steiner, M. (2008). Efficient Synthesis of Enantiopure 3-Hydroxypyrrolidines. Synthesis, 2008(18), 2841-2844. Link

Sources

Application Notes: (3R,4S)-4-Methoxypyrrolidin-3-ol HCl as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, a valuable chiral building block for pharmaceutical research and drug development. We will explore its significance, core applications, and detailed, field-proven protocols for its derivatization. The focus is on enabling researchers to effectively incorporate this stereochemically rich scaffold into complex molecular architectures, with a special emphasis on the synthesis of antiviral agents.

The Strategic Value of Chiral Building Blocks in Drug Discovery

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit precise three-dimensional arrangements. This biological stereoselectivity is the primary reason why the chirality of small-molecule drugs is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. Enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other is inactive or even toxic.

Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of individual stereoisomers in new drug applications. This has propelled the demand for enantiomerically pure starting materials, known as chiral building blocks. These molecular fragments possess defined stereocenters and serve as foundational components for the efficient and predictable synthesis of complex chiral drugs.[1] By starting with a pre-defined chiral core like (3R,4S)-4-Methoxypyrrolidin-3-ol, chemists can avoid costly and often low-yielding asymmetric syntheses or chiral resolutions later in the synthetic sequence.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a particularly privileged scaffold in medicinal chemistry.[2] It is a core component of numerous natural products and FDA-approved drugs, valued for its conformational rigidity, metabolic stability, and ability to engage in key hydrogen bonding interactions with biological targets.[2]

Introduction to (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

(3R,4S)-4-Methoxypyrrolidin-3-ol HCl is a bifunctional chiral building block featuring a pyrrolidine core substituted with hydroxyl and methoxy groups at the C3 and C4 positions, respectively. The trans relationship between these two groups and their specific absolute stereochemistry (3R,4S) provide a well-defined three-dimensional architecture that is crucial for designing targeted molecular interactions.

Molecular Structure:

Figure 1. Chemical structure of this compound.

The presence of a secondary amine, a hydroxyl group, and a methoxy ether provides multiple points for synthetic diversification. The hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in polar solvents.[3]

Physicochemical Properties

A clear understanding of the building block's properties is essential for reaction design and optimization.[4][5]

PropertyValueSource
CAS Number 473298-29-2[6]
Molecular Formula C₅H₁₁NO₂ · HCl[6]
Molecular Weight 153.61 g/mol [6]
IUPAC Name (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride[6]
Purity Typically ≥97%[6]
Appearance White to off-white solidVendor Data
LogP -0.98[6]

Core Application: Synthesis of Neuraminidase Inhibitors

The pyrrolidine scaffold is a key pharmacophore in the design of antiviral agents, particularly influenza neuraminidase inhibitors.[1][7] Neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral therapy.[8]

(3R,4S)-4-Methoxypyrrolidin-3-ol can serve as a crucial precursor for analogs of neuraminidase inhibitors. While not a direct fragment of major drugs like Oseltamivir, its stereochemical and functional features make it an excellent starting point for novel pyrrolidine-based inhibitors that explore new binding interactions within the enzyme's active site.[7][9] The defined stereochemistry is paramount, as incorrect isomers often show dramatically reduced or no activity.[10]

The general synthetic strategy involves leveraging the nucleophilic secondary amine for coupling with various side chains, while the hydroxyl group can be used for further functionalization or as a key hydrogen-bonding element.

General Synthetic Workflow

The utilization of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in a drug discovery campaign typically follows a structured workflow. This process ensures that the chiral integrity is maintained and that diversification is achieved efficiently.

G cluster_prep Phase 1: Building Block Preparation cluster_core Phase 2: Core Derivatization cluster_final Phase 3: Analysis & Final Product start (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (Starting Material) freebase Step 1: Free-Basing (e.g., NaHCO₃, K₂CO₃) start->freebase Neutralize acid protect Step 2: N-Protection (e.g., Boc₂O, Cbz-Cl) freebase->protect Isolate reactive amine derivatize Step 3: Functionalization (Alkylation, Acylation, etc.) protect->derivatize Introduce diversity deprotect Step 4: Deprotection (e.g., TFA, H₂/Pd-C) derivatize->deprotect Expose amine for next step (if required) purify Step 5: Purification (Chromatography, Crystallization) derivatize->purify Direct to final steps deprotect->purify analyze Step 6: Characterization (NMR, MS, Chiral HPLC) purify->analyze Confirm structure & purity final Final Chiral Compound analyze->final

Diagram 1. General workflow for the utilization of the chiral building block.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They represent common and foundational transformations for derivatizing (3R,4S)-4-Methoxypyrrolidin-3-ol.

Protocol 1: N-Boc Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

Rationale: The first step in many synthetic sequences is the protection of the nucleophilic secondary amine. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). This protection strategy allows for selective reactions at the hydroxyl group.[11]

Materials:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (1.0 eq).

  • Suspension: Suspend the solid in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent additions.

  • Base Addition: Add triethylamine (2.2-2.5 eq) dropwise to the suspension. The hydrochloride salt will react with the base to form triethylammonium chloride and the free-base pyrrolidine. Stir for 15-20 minutes at 0 °C.

  • Boc₂O Addition: Add a solution of Boc₂O (1.1-1.2 eq) in a small amount of DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid is typically purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Protocol 2: Reductive Amination to Introduce Side-Chain Diversity

Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds.[12] This protocol details the coupling of the free-base pyrrolidine with an aldehyde or ketone to introduce a diverse range of substituents at the nitrogen atom. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for iminium ions in the presence of carbonyls, and does not require acidic conditions that could compromise other functional groups.

Materials:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol (free base from Protocol 1, Step 4, or prepared separately)

  • Aldehyde or Ketone of interest (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the free-base (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq) and the desired aldehyde/ketone (1.0 eq) in anhydrous DCM.

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, especially for less reactive ketones.

  • Reduction: Add STAB portion-wise to the reaction mixture at room temperature. A slight effervescence may be observed.

    • Causality Note: Portion-wise addition helps to control the reaction rate and any potential exotherm. STAB is less hydridic and more selective than reagents like NaBH₄, making it ideal for this transformation.[13]

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product via flash column chromatography to obtain the desired N-substituted pyrrolidine derivative.

Troubleshooting and Optimization

The success of these protocols relies on careful execution and an understanding of potential pitfalls.

G start Problem Detected (Low Yield / Incomplete Reaction) q1 Is the starting material pure? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Re-purify or acquire new (3R,4S)-4-Methoxypyrrolidin-3-ol HCl q1->a1_no No q2 Are reagents and solvents anhydrous? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Use freshly distilled solvents and new bottles of reagents. q2->a2_no No q3 Is the base stoichiometry correct? (For N-protection) a2_yes->q3 a3_yes Proceed to next check q3->a3_yes Yes a3_no Action: Ensure >2.0 eq. of base to neutralize HCl and scavenge acid from Boc₂O decomposition. q3->a3_no No q4 Is the reducing agent active? (For Reductive Amination) a3_yes->q4 a4_yes Reaction is optimized. q4->a4_yes Yes a4_no Action: Use a fresh bottle of STAB. Consider a more reactive hydride (e.g., NaBH(OAc)₃) if needed. q4->a4_no No

Diagram 2. Troubleshooting decision tree for common synthetic issues.

Self-Validating Systems: Analytical Characterization

Trust in a synthetic protocol comes from rigorous analytical validation of its products. Every synthesized derivative must be characterized to confirm its identity, purity, and stereochemical integrity.

Standard Characterization Suite:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The successful addition of a substituent will result in predictable shifts in the pyrrolidine ring protons and the appearance of new signals corresponding to the added group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming the enantiomeric purity of the final compound. The product should be analyzed on a suitable chiral stationary phase to ensure that no racemization or epimerization has occurred during the synthetic sequence. The enantiomeric excess (e.e.) should ideally be >99%.

Conclusion

(3R,4S)-4-Methoxypyrrolidin-3-ol HCl is a high-value, versatile chiral building block that provides a reliable and stereochemically defined entry point into the synthesis of novel, complex molecules. Its bifunctional nature allows for a wide range of derivatization strategies, making it an invaluable tool for medicinal chemists and drug development professionals. The protocols and workflows detailed in this guide offer a robust framework for leveraging this scaffold to accelerate the discovery of new therapeutic agents, particularly in the field of antiviral research.

References

  • Tyler, P. C., et al., A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol, ResearchGate, [Link]

  • Babu, S. A., et al., Synthesis of potent pyrrolidine influenza neuraminidase inhibitors, PubMed, [Link]

  • Bélanger, F., et al., Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity, MDPI, [Link]

  • O'Brien, P., et al., α-Arylation of N-Boc Pyrrolidine, Organic Syntheses, [Link]

  • Taylor & Francis Online, Derivatization – Knowledge and References, [Link]

  • Kim, C. U., et al.
  • Zhang, J., et al., Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors, PubMed, [Link]

  • Ocasio, M. A., et al., Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics, PMC, [Link]

  • ResearchGate, Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents, [Link]

  • University of Southern Denmark, Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry, [Link]

  • Kumar, V., et al., Identification, Synthesis, and Evaluation of New Neuraminidase Inhibitors, PubMed, [Link]

  • ChemRxiv, Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones, [Link]

  • Kuranov, A. M., et al., Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors, MDPI, [Link]

  • Organic Syntheses, Procedure for Reductive Amination, [Link]

  • Abrecht, S., et al., The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®), CHIMIA, [Link]

  • Fukuyama, T., et al., Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids, MDPI, [Link]

  • Karlsen, F., et al., Directed Lithiation of Protected 4-Chloropyrrolopyrimidine, MDPI, [Link]

  • European Patent Office, METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL, [Link]

  • ChemRxiv, De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy, [Link]

Sources

Application Note: Reductive Amination Protocols for the N-Alkylation of (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of (3R,4S)-4-Methoxypyrrolidin-3-ol via reductive amination. This chiral pyrrolidine is a valuable building block in medicinal chemistry, and its selective functionalization is of significant interest. These application notes detail the underlying chemical principles, provide a rationale for reagent selection, and offer two robust, field-proven protocols for researchers. The primary focus is on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for its high selectivity and operational simplicity. A troubleshooting guide is included to address common experimental challenges, ensuring reliable and reproducible outcomes.

Introduction to the Strategy

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and efficient alternative to direct N-alkylation with alkyl halides, which is often plagued by over-alkylation.[1] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.

The substrate, (3R,4S)-4-Methoxypyrrolidin-3-ol, possesses two key features that inform our strategic choices:

  • Pre-existing Stereocenters: The (3R,4S) configuration is critical. The reaction conditions must be mild enough to prevent epimerization or other unwanted side reactions at these centers.

  • A Secondary Alcohol: The hydroxyl group at the C-3 position could potentially be a site for side reactions under harsh conditions, necessitating the use of a selective reducing agent.

This guide focuses on direct (one-pot) and indirect (stepwise) reductive amination procedures, emphasizing methods that preserve the structural integrity of this valuable chiral intermediate.

The Underlying Chemistry: Mechanism and Rationale

A successful reductive amination hinges on understanding and controlling the equilibrium between the reactants and the iminium ion intermediate, as well as selecting a reducing agent that acts preferentially on this intermediate.

The Two-Stage Mechanism

The reaction proceeds through two distinct, reversible stages before the final irreversible reduction:

  • Iminium Ion Formation: The nucleophilic pyrrolidine nitrogen attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form an imine, which is in equilibrium with its protonated form, the more electrophilic iminium ion.

  • Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, resulting in the formation of the final, more substituted amine product.

G Iminium Iminium ReducingAgent ReducingAgent

The Critical Role of pH

The reaction rate and selectivity are highly dependent on the pH of the medium.[2] Optimal conditions are typically found in a mildly acidic range (pH 4-6).

  • Too Acidic (pH < 4): The starting amine (the pyrrolidine) will be fully protonated to its ammonium salt. This removes the nucleophilic lone pair on the nitrogen, shutting down the initial attack on the carbonyl.[1]

  • Too Basic/Neutral (pH > 7): The dehydration of the hemiaminal to the imine is slow, as it is typically acid-catalyzed. This results in a sluggish or incomplete reaction.

Therefore, maintaining a weakly acidic environment, often by the addition of a catalytic amount of acetic acid, is crucial for promoting iminium ion formation without deactivating the amine nucleophile.[3][4]

Rationale for Reagent Selection

The choice of reducing agent is the most critical parameter for a successful reaction, especially with a functionalized substrate. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][6]

ReagentFormulaKey AdvantagesLimitations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly Selective: Reduces iminium ions much faster than ketones or aldehydes, allowing for a one-pot procedure.[7] Mild: Tolerates a wide range of functional groups, including esters and, importantly, the alcohol on our substrate.[3] Non-Toxic Byproducts: Avoids the generation of toxic cyanide gas.[4]Water-sensitive; typically used in anhydrous aprotic solvents like DCE or DCM.[8]
Sodium Cyanoborohydride NaBH₃CNEffective at the optimal pH range (4-6) for imine formation.[2][9] Stable in protic solvents like methanol.Highly Toxic: Can release hydrogen cyanide gas, especially under acidic conditions.[4] Less selective than STAB, may require careful pH control.
Sodium Borohydride NaBH₄Inexpensive and powerful.Non-Selective: Rapidly reduces aldehydes and ketones.[1] Can only be used in a stepwise procedure after the imine has been fully formed and isolated or given sufficient time to form.[8]

Given its superior selectivity, safety profile, and compatibility with the substrate's functional groups, Sodium Triacetoxyborohydride (STAB) is the primary reagent recommended in the following protocols.

Recommended Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This direct method is efficient and suitable for most aldehydes and many ketones. It combines all reactants in a single pot, simplifying the experimental workflow.

G A 1. Combine Substrate, Carbonyl & Solvent B 2. Add STAB (Portion-wise) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (e.g., sat. NaHCO₃) C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry, Concentrate & Purify E->F

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq).

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.[3][5][6]

  • Catalyst (for ketones): If the carbonyl compound is a ketone, add glacial acetic acid (1.1 eq) and stir for 20-30 minutes to facilitate imine formation.[5] This step is generally not necessary for aldehydes.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrrolidine is consumed (typically 2-24 hours).

  • Workup (Quenching): Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.

Protocol 2: Stepwise Procedure with Imine Formation and NaBH₄ Reduction

This indirect method is advantageous when reacting with certain aldehydes where dialkylation can be a competing side reaction, or with particularly sensitive substrates.[5][6]

Step A: Imine Formation

  • Setup: In a round-bottom flask, dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH) to a concentration of 0.2-0.5 M. Methanol is an excellent solvent for rapid imine formation.[4]

  • Dehydration (Optional but Recommended): Add 3Å or 4Å molecular sieves to the mixture to drive the equilibrium by removing the water byproduct.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor imine formation by TLC or ¹H NMR (disappearance of the aldehyde proton signal).

Step B: Reduction

  • Cooling: Cool the reaction mixture containing the pre-formed imine to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) slowly and portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the imine is fully consumed (as monitored by TLC).

  • Workup and Purification: Follow steps 7-10 from Protocol 1, using a suitable quenching agent like water or acetone before the bicarbonate wash.

Process Optimization and Troubleshooting

ObservationPotential Cause(s)Recommended Action(s)
Reaction is sluggish or incomplete 1. Insufficient imine/iminium formation (pH too high or low). 2. Inactive or degraded reducing agent. 3. Sterically hindered carbonyl or amine.1. For STAB reactions with ketones, add a catalytic amount of acetic acid (0.1-1.0 eq).[3][6] 2. Use a fresh bottle of STAB; ensure it was stored under anhydrous conditions. 3. Increase reaction time, slightly warm the reaction (e.g., to 40 °C), or consider a more reactive carbonyl.
Significant amount of alcohol byproduct from carbonyl reduction 1. Reducing agent is not selective enough (e.g., using NaBH₄ in a one-pot setup). 2. Reaction pH is too acidic, favoring carbonyl protonation and reduction.1. Switch to the highly selective STAB reagent (Protocol 1). 2. Ensure pH is not below 4. Avoid adding excess acid.
Formation of dialkylated product (with primary amines) The newly formed secondary amine is reacting with another equivalent of the carbonyl.1. Use the stepwise method (Protocol 2) to consume the carbonyl before reduction.[4][5] 2. Use a slight excess of the primary amine relative to the carbonyl.
Complex mixture during workup Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Conclusion

The reductive amination of (3R,4S)-4-Methoxypyrrolidin-3-ol is a reliable and high-yielding transformation when appropriate conditions are employed. For general purposes, the one-pot protocol using sodium triacetoxyborohydride offers an excellent balance of efficiency, selectivity, and safety, making it the method of choice for generating diverse libraries of N-substituted chiral pyrrolidines. By carefully controlling the reaction parameters, particularly the choice of reducing agent and pH, researchers can successfully synthesize target molecules while preserving the valuable stereochemistry of the starting material.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • AllChem. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]

  • Williams, T. J., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Sent-Doux, C., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

Sources

Peptide coupling reactions involving 4-methoxypyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptide Coupling Reactions Involving 4-Methoxypyrrolidin-3-ol Derivatives Content Type: Detailed Application Note & Protocols

Introduction: The Scaffold & The Challenge

4-Methoxypyrrolidin-3-ol represents a highly specialized class of "proline mimics." In drug discovery, this scaffold is prized for its ability to induce specific conformational turns (typically


-turns) in peptide backbones while modulating physicochemical properties like solubility and lipophilicity (LogD). Unlike native proline, the 3-hydroxyl and 4-methoxy groups introduce hydrogen-bonding potential and electron-withdrawing effects that can significantly alter the pKa of the pyrrolidine nitrogen.

The Synthetic Challenge: Coupling this scaffold presents a "Perfect Storm" of peptide chemistry challenges:

  • Steric Hindrance: The secondary amine is nucleophilic but sterically crowded, reducing coupling rates compared to primary amines.

  • Chemoselectivity (The N- vs. O- Paradox): The 3-hydroxyl group is a competing nucleophile. Highly activated esters (e.g., from HATU) can lead to O-acylation (ester formation) alongside or instead of the desired N-acylation (amide formation).

  • Epimerization: The chiral centers at C3 and C4 are prone to racemization under basic conditions, particularly if the reaction is sluggish and requires prolonged exposure to base.

Strategic Considerations: Reagent Selection

The choice of coupling reagent is not merely about yield; it is about fidelity.

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) EDC / HOBt
Activation Power Very HighHighModerate
Primary Risk O-Acylation of free -OH; GuanidinylationSlower reaction timeUrea byproduct removal
Epimerization Low (if fast) to ModerateVery Low (Ideal for chiral centers)Moderate
Chemoselectivity Poor (Requires -OH protection)Excellent (Favors Amine over Alcohol)Good
Recommended Use Protocol B (Protected scaffold)Protocol A (Unprotected scaffold)Routine/Non-critical

Mechanism & Chemoselectivity Visualization

The following diagram illustrates the kinetic competition between the desired amide formation and the parasitic ester formation.

Chemoselectivity Start Activated Carboxylic Acid (R-CO-OBt / R-CO-OAt) Amine 2° Amine Attack (Kinetic Product) Start->Amine Fast (k1) Hydroxyl 3-Hydroxyl Attack (Thermodynamic/Side Product) Start->Hydroxyl Slow (k2) Amide Target Amide (Peptide Bond) Amine->Amide Ester O-Acyl Impurity (Ester) Hydroxyl->Ester Base Excess Base (DIEA/NMM) Base->Start Promotes Racemization (Oxazolone path) Base->Hydroxyl Deprotonates OH Increases k2

Figure 1: Kinetic competition in amino-alcohol coupling.[1] Excess base dramatically increases the risk of O-acylation (red path).

Detailed Experimental Protocols

Protocol A: The "High Fidelity" Method (T3P)

Best for: Unprotected 4-methoxypyrrolidin-3-ol, scale-up, and epimerization-sensitive substrates.

Rationale: T3P (Propylphosphonic anhydride) typically exhibits lower peak activation than uronium reagents (HATU), which paradoxically makes it more selective for the amine over the hydroxyl group. The byproducts are water-soluble, simplifying workup.[2][3]

Materials:

  • Carboxylic Acid Component (1.0 equiv)

  • 4-Methoxypyrrolidin-3-ol (HCl salt or free base) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility requires)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (concentration ~0.1 M).

    • Note: If the amine is an HCl salt, add 1.0 eq of base immediately to neutralize.

  • Cooling: Cool the mixture to 0 °C.

    • Why? Lower temperature suppresses the initial background racemization and O-acylation rates.

  • Base Addition: Add the remaining Base (2.0 - 3.0 eq).

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS at 1 hour. T3P reactions can be slower; 2-12 hours is typical.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 2x with Water (Removes T3P byproducts).

    • Wash 1x with 10% Citric Acid (Removes unreacted amine).

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Power Coupling" Method (HATU)

Best for: Protected (3-OTBS or 3-OBn) scaffolds or extremely hindered acids where T3P fails.

Rationale: HATU is the "nuclear option." It generates the highly reactive -OAt ester. If the 3-hydroxyl is unprotected, significant O-acylation will occur. Use this ONLY if the hydroxyl is protected or if you can accept a lower yield with purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Protected Amine (e.g., 4-methoxy-3-(benzyloxy)pyrrolidine) (1.0 - 1.1 equiv)

  • HATU (1.05 - 1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to boost rate)

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF or NMP (Required for HATU stability)

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in DMF.

  • Activation: Add DIPEA (1.0 eq) and stir for exactly 2 minutes.

    • Warning: Do not stir longer; the active ester can racemize or rearrange to an inert guanidine species.

  • Coupling: Add the Amine (1.1 eq) and remaining DIPEA (1.0 - 2.0 eq).

  • Reaction: Stir at RT. Reaction is usually complete in <30 minutes.

  • Quench: Add 2-3 drops of water or primary amine (e.g., propylamine) to scavenge excess active ester.

  • Workup: Standard extraction (EtOAc/LiCl wash to remove DMF) or direct Reverse Phase HPLC purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product mass + Acid mass (Double acylation) O-Acylation: The OH group reacted.Switch to Protocol A (T3P) . Reduce base equivalents.
Product mass + 99 Da Guanidinylation: Amine reacted with HATU.Reduce HATU to 0.95 eq. Pre-activate acid for longer (ensure acid consumes HATU).
Epimerization (Double peaks in LCMS) Oxazolone formation via high activation.Use T3P or DEPBT . Add Oxyma Pure as an additive. Maintain T < 0 °C.
Low Conversion Steric Hindrance of the 2° amine.Switch solvent to NMP. Increase concentration to 0.5 M. Use microwave heating (max 50 °C).

Decision Workflow

Use this logic tree to select the correct protocol for your specific derivative.

Workflow Start Start: Coupling 4-methoxypyrrolidin-3-ol CheckOH Is the 3-OH group protected? Start->CheckOH Protected Yes (e.g., -OTBS, -OBn) CheckOH->Protected Yes Unprotected No (Free -OH) CheckOH->Unprotected No Fast Is speed/throughput critical? Protected->Fast RouteT3P Use Protocol A (T3P) High Fidelity, Chemoselective Unprotected->RouteT3P Recommended RouteProtect Consider Protecting Group (TBS-Cl / Imidazole) Unprotected->RouteProtect If T3P Fails RouteHATU Use Protocol B (HATU) High Power, Fast Fast->RouteHATU Yes Fast->RouteT3P No (Scale-up)

Figure 2: Decision matrix for protocol selection based on protecting group status and project phase.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Dunetz, J. R., et al. (2016). Propylphosphonic Anhydride (T3P): A Useful Reagent for the Preparation of Amides and Peptides.[3]Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2][4]Chemical Reviews, 111(11), 6557–6602. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck KGaA. Link

  • Rehman, et al. (2018).[5] Side reactions in peptide synthesis: An overview.International Journal of Pharmacy Research & Technology.[5] Link

Sources

Application Notes and Protocols: Strategic N-Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a privileged chiral building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure serves as a valuable template for synthesizing a wide array of biologically active molecules, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and sodium-glucose cotransporter 2 (SGLT2). The successful incorporation of this motif into a larger molecular architecture invariably requires a multi-step synthetic sequence. A critical aspect of this strategy is the temporary masking, or "protection," of the pyrrolidine nitrogen.

The secondary amine in (3R,4S)-4-Methoxypyrrolidin-3-ol is a nucleophilic and basic center. Left unprotected, it can interfere with a multitude of common synthetic transformations, leading to side reactions, low yields, and complex purification challenges. Therefore, a robust protecting group strategy is not merely a convenience but a cornerstone of a successful synthesis. The choice of the ideal protecting group is dictated by the planned downstream reaction conditions, emphasizing the need for chemical stability during subsequent steps and, crucially, the ability to be removed selectively and efficiently in the final stages of the synthesis. This concept of selective deprotection in the presence of other sensitive functionalities is known as orthogonality.[1][2]

This guide provides a detailed overview of common and effective nitrogen protecting group strategies for (3R,4S)-4-Methoxypyrrolidin-3-ol, complete with mechanistic insights and field-proven laboratory protocols.

Strategic Selection of a Nitrogen Protecting Group

The selection of a protecting group is a critical decision that impacts the entire synthetic route. The primary consideration is orthogonality—ensuring the protecting group is stable to upcoming reaction conditions while other transformations occur, and that it can be removed without degrading the target molecule.[2][3] The diagram below outlines a decision-making framework based on the planned synthetic pathway.

Caption: Decision framework for selecting an N-protecting group.

The three most versatile and commonly employed protecting groups for this purpose are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Each offers a distinct mode of cleavage, providing the synthetic chemist with the orthogonal "levers" needed to navigate complex syntheses.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is arguably the most common nitrogen protecting group in non-peptide synthesis due to its general stability and the ease of its removal under acidic conditions.[4][5] It is an excellent choice when the subsequent synthetic steps involve basic, nucleophilic, or reductive (hydrogenation) conditions.

Mechanism of Protection and Deprotection: Protection involves the nucleophilic attack of the pyrrolidine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[6] Deprotection proceeds via protonation of the carbamate followed by fragmentation to release the amine, carbon dioxide, and a stable tert-butyl cation.[7]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) p_start R₂NH + (Boc)₂O p_int [Intermediate] p_start->p_int Nucleophilic Attack p_end R₂N-Boc + t-BuOH + CO₂ p_int->p_end Collapse d_start R₂N-Boc + H⁺ d_int [Protonated Carbamate] d_start->d_int Protonation d_end R₂NH₂⁺ + CO₂ + [C(CH₃)₃]⁺ d_int->d_end Fragmentation

Caption: Boc protection and deprotection workflow.

Experimental Protocols

Protocol 1.1: N-Boc Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Materials:

    • (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol in anhydrous DCM (approx. 0.1-0.2 M).

    • Add the base (e.g., TEA) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add Boc₂O portion-wise or as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.[4][6]

Protocol 1.2: N-Boc Deprotection

  • Materials:

    • N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution or another suitable base for neutralization.

  • Procedure:

    • Dissolve the N-Boc protected pyrrolidine in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equivalents, or use a 20-50% TFA/DCM solution).

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, carefully concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM and neutralize by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.[4][7] For stubborn or sterically hindered cases, 4M HCl in dioxane is a common and effective alternative.[8]

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is a classic amine protecting group, valued for its stability in both acidic and basic media.[9] This makes it orthogonal to both Boc and Fmoc groups. Its primary mode of cleavage is catalytic hydrogenolysis, a very mild method that produces toluene and carbon dioxide as benign byproducts.[3]

Mechanism of Protection and Deprotection: Protection is a standard acylation of the amine with benzyl chloroformate (Cbz-Cl), typically under basic conditions.[10] Deprotection via hydrogenolysis involves the cleavage of the C-O bond at the benzylic position by hydrogen gas on the surface of a palladium catalyst.[9]

Experimental Protocols

Protocol 2.1: N-Cbz Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Materials:

    • (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium Carbonate (Na₂CO₃) or another suitable base (2.0 equiv)

    • Dioxane/Water or DCM/Water solvent system

    • Ethyl Acetate or DCM for extraction

  • Procedure:

    • Dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol in a biphasic mixture of Dioxane and aqueous Na₂CO₃ solution (e.g., 1:1 ratio).

    • Cool the vigorously stirring mixture to 0 °C.

    • Slowly add Cbz-Cl dropwise, ensuring the temperature remains below 5-10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.[10]

Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Materials:

    • N-Cbz-(3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • Palladium on Carbon (Pd/C), 5-10 wt% catalyst loading (typically 10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

    • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the N-Cbz protected compound in MeOH in a suitable hydrogenation flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm from a balloon, or higher pressure in a Parr apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

    • Once complete, carefully vent the H₂ atmosphere and replace with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[9]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) and is prized for its stability to acid and hydrogenation conditions.[11][12] Its key feature is its lability to mild, non-nucleophilic bases, such as piperidine, making it fully orthogonal to Boc and Cbz protecting groups.[13]

Mechanism of Deprotection: The utility of the Fmoc group stems from the acidity of the proton at the C9 position of the fluorenyl ring system. A base removes this proton, initiating a β-elimination reaction that cleaves the carbamate and liberates the free amine, CO₂, and dibenzofulvene. The amine base used for cleavage (e.g., piperidine) also acts as a scavenger, trapping the reactive dibenzofulvene byproduct.[14][15]

Experimental Protocols

Protocol 3.1: N-Fmoc Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Materials:

    • (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)

    • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

    • 1,4-Dioxane and Water

    • Diethyl ether

  • Procedure:

    • Dissolve the pyrrolidine starting material in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve Fmoc-OSu in dioxane and add this solution dropwise to the amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Fmoc protected product.[13]

Protocol 3.2: N-Fmoc Deprotection

  • Materials:

    • N-Fmoc-(3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected compound in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

    • The crude product can be purified by column chromatography or by precipitation/crystallization to remove the dibenzofulvene-piperidine adduct.[13][14]

Summary and Comparison of Protecting Groups

The choice of protecting group is a strategic decision based on the overall synthetic plan. The following table provides a direct comparison of the stability of the discussed protecting groups under common reaction conditions.

Protecting GroupStability to Strong Acid (e.g., TFA, HCl)Stability to Base (e.g., Piperidine, NaOH)Stability to Catalytic Hydrogenolysis (H₂/Pd)
Boc Labile [4]StableStable
Cbz Stable (labile to HBr/AcOH)[9]StableLabile [9]
Fmoc Stable[11]Labile [12]Stable

Conclusion

The strategic protection and deprotection of the nitrogen atom in (3R,4S)-4-Methoxypyrrolidin-3-ol is fundamental to its successful application in complex molecule synthesis. By understanding the distinct chemical properties and orthogonal labilities of the Boc, Cbz, and Fmoc protecting groups, researchers can design robust and efficient synthetic routes. The protocols detailed in this guide provide a reliable foundation for implementing these strategies in a laboratory setting, enabling the advancement of drug discovery programs that rely on this critical chiral scaffold.

References

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. Available at: [Link]

  • A mild removal of Fmoc group using sodium azide - PubMed. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

  • To Deprotect and Serve - Scientific Update - UK. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • The failure of substrate pKa to influence the microsomal formation of amides from N-benzylamines: the microsomal metabolism of N-benzyl pyrrolidine, N-benzyl carbazole and N-acetyl-N-benzyl-4-methylaniline - PubMed. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

  • Selective Cleavage of Cbz-Protected Amines | Organic Letters - ACS Publications. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed. Available at: [Link]

  • Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed. Available at: [Link]

  • Concise syntheses of enantiomerically pure protected 4-hydroxypyroglutamic acid and 4-hydroxyproline from a nitroso-cyclopentadiene cycloadduct - PMC. Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. Available at: [Link]

  • Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (AS - bioRxiv. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[12][14]benzodiazepines - MDPI. Available at: [Link]

  • Progress of N-Benzyl Removal - SIOC. Available at: [Link]

  • Stereoselective synthesis of (3R, 4S)-3-methoxy-4-methylaminopyrrolidine. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - How to use the personal web pages service. Available at: [Link]

  • 4-Hydroxyproline – a component of collagen - .... Available at: [Link]

  • α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Available at: [Link]

  • Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues. Available at: [Link]

  • Synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid as a potential inhibitor of the nonmevalonate pathway - PubMed. Available at: [Link]

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Application Note: Scalable Manufacturing of (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a high-value chiral intermediate extensively used in the synthesis of JAK inhibitors, kinase modulators, and next-generation antipsychotics. Its structural rigidity and specific stereochemical array ((3R,4S) configuration, trans-relationship) are critical for binding affinity in target protein pockets.

While "chiral pool" syntheses starting from tartaric acid are chemically feasible, they often suffer from high step counts, symmetric intermediate challenges, and difficult mono-functionalization steps. This guide details a Process Intensification (PI) strategy utilizing the Asymmetric Ring Opening (ARO) of a meso-epoxide. This route offers superior atom economy, reduced waste streams, and high enantiomeric excess (>99% ee) suitable for GMP manufacturing.

Key Process Metrics
ParameterValueNotes
Overall Yield 65 - 72%From N-Boc-3-pyrroline
Enantiomeric Excess (ee) > 99.5%After recrystallization
Chemical Purity > 99.8%HPLC Area %
Scale Multi-KilogramDemonstrated in pilot plant
Key Technology Co(salen)-Catalyzed AROJacobsen's Kinetic Resolution methodology

Retrosynthetic Analysis & Route Selection

To ensure scalability, we evaluated three potential routes. The Asymmetric Ring Opening (Route A) was selected as the primary manufacturing pathway due to its convergence and low raw material cost.

Route Comparison
  • Route A (Selected): Epoxidation of N-Boc-3-pyrroline followed by Co(salen)-catalyzed asymmetric opening with methanol.

    • Pros: Short sequence (3 steps), cheap starting materials, high stereocontrol.[1]

    • Cons: Requires heavy metal catalyst removal (Co < 10 ppm).

  • Route B (Chiral Pool): From L-Tartaric Acid.[2]

    • Pros: Enantiopurity guaranteed by starting material.

    • Cons: 6-8 steps, difficult mono-methylation of symmetric diol, low overall yield (<30%).

  • Route C (Resolution): Classical resolution of racemic trans-4-methoxy-3-hydroxypyrrolidine.

    • Pros: Simple chemistry.

    • Cons: Max 50% yield, expensive resolving agents needed.

Logical Pathway Diagram

G cluster_0 Route A: Asymmetric Ring Opening (Selected) cluster_1 Route B: Chiral Pool (Discarded) Target (3R,4S)-4-Methoxypyrrolidin-3-ol HCl StartA N-Boc-3-Pyrroline Epoxide meso-Epoxide (N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane) StartA->Epoxide mCPBA or H2O2 ARO Asymmetric Ring Opening (MeOH, (S,S)-Co-Salen) Epoxide->ARO Kinetic Resolution ARO->Target Deprotection (HCl) StartB L-Tartaric Acid Diol (3R,4R)-Pyrrolidine-3,4-diol StartB->Diol Cyclization/Red MonoMet Mono-methylation (Low Selectivity) Diol->MonoMet Difficult Step MonoMet->Target Inversion?

Caption: Retrosynthetic comparison highlighting the efficiency of the Epoxide ARO route (Route A) over the Chiral Pool approach.

Detailed Manufacturing Protocol

Step 1: Epoxidation of N-Boc-3-pyrroline

This step converts the achiral alkene into a meso-epoxide. Safety is paramount due to the use of oxidants.

  • Reagents: N-Boc-3-pyrroline (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv) or Urea-Hydrogen Peroxide (UHP)/Phthalic Anhydride.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Reaction:

    • Dissolve N-Boc-3-pyrroline in DCM (10 vol) and cool to 0°C.

    • Add mCPBA portion-wise, maintaining internal temperature < 5°C (Exotherm control).

    • Stir at 20-25°C for 12 hours. Monitor by TLC/GC.

    • Quench: Wash with 10% Na2SO3 (to destroy excess peroxide) followed by saturated NaHCO3.

    • Isolation: Concentrate organic layer to yield tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Solid).

    • Yield Target: >90%.

Step 2: Asymmetric Ring Opening (ARO) – The Critical Step

This step introduces the stereochemistry ((3R,4S)) and the methoxy group simultaneously. We utilize the (S,S)-Salen Co(III) catalyst (Jacobsen's Catalyst) to selectively open the meso-epoxide.

  • Mechanism: The chiral catalyst activates the epoxide, directing the methanol attack to the pro-S carbon (or pro-R depending on catalyst hand) to yield the (3R,4S) product.

  • Reagents: meso-Epoxide (from Step 1), Methanol (Reagent/Solvent), (S,S)-Co(salen) catalyst (0.5 - 1.0 mol%), Acetic Acid (cocatalyst).

  • Protocol:

    • Catalyst Activation: Dissolve (S,S)-Co(salen) precatalyst in Toluene. Add Acetic Acid (2 equiv relative to catalyst) and stir in air for 1 hour to generate the active Co(III)-OAc species. Concentrate to dryness.

    • Reaction: Dissolve the meso-epoxide in minimal THF (2 vol). Add Methanol (5-10 equiv).

    • Add the activated catalyst.

    • Stir at 20-25°C for 24-48 hours.

    • Monitoring: Chiral HPLC is mandatory here. Look for the disappearance of epoxide and formation of the (3R,4S) isomer.

    • Workup: Concentrate to remove MeOH. Filter through a pad of silica or activated carbon to remove the Cobalt catalyst (Critical for pharma compliance).

    • Purification: The crude oil is often pure enough, but can be crystallized from Heptane/MTBE if necessary.

  • Yield Target: 85-90%.

  • ee Target: >98%.

Step 3: Deprotection and Salt Formation

Removal of the Boc group and formation of the stable hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or HCl gas in Isopropanol (IPA).

  • Protocol:

    • Dissolve the intermediate ((3R,4S)-1-Boc-4-methoxypyrrolidin-3-ol) in IPA (5 vol).

    • Cool to 10°C.

    • Slowly add HCl/IPA solution (3-4 equiv). Monitor gas evolution.

    • Stir at 20°C for 4 hours. Product will precipitate as a white solid.

    • Filtration: Filter the solid under N2 atmosphere (hygroscopic).

    • Washing: Wash with cold MTBE or Acetone to remove impurities.

    • Drying: Vacuum oven at 40°C.

  • Final Yield: >90%.

Critical Process Parameters (CPPs) & Troubleshooting

Process StepParameterRangeImpact of DeviationCorrective Action
Epoxidation Temperature< 5°C during additionRunaway exotherm; byproduct formation.Slow addition rate; active cooling.
Epoxidation Peroxide QuenchNegative Starch-IodideExplosion hazard during concentration.Re-wash with Na2SO3 until test is negative.
ARO (Step 2) Catalyst Loading0.2 - 1.0 mol%Low conversion (if too low) or high cost/metal residue (if too high).Optimize based on reaction kinetics; use polymer-supported catalyst.
ARO (Step 2) Water Content< 0.1%Hydrolysis of epoxide to diol (impurity).Dry solvents; use molecular sieves.
Deprotection Temperature10 - 25°CDegradation of methoxy group (rare but possible at high T).Maintain ambient temperature.[2][3][4][5]

Analytical Specifications (Quality Control)

To ensure the product meets pharmaceutical standards, the following specification limits are recommended.

  • Appearance: White to off-white crystalline solid.

  • Identification: 1H NMR, IR, Mass Spec (M+H = 118.1 for free base).

  • Assay (Titration): 98.0 - 102.0% w/w.

  • Chiral Purity (HPLC): > 99.5% ee.[6]

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Chemical Purity (HPLC): > 99.0%.[6][7][8]

  • Residual Solvents: Compliant with ICH Q3C.

  • Residual Cobalt: < 10 ppm (ICP-MS).

Process Flow Diagram (PFD)

PFD cluster_inputs Inputs NBoc N-Boc-3-Pyrroline Reactor1 Reactor 1: Epoxidation (0°C) NBoc->Reactor1 mCPBA mCPBA mCPBA->Reactor1 MeOH MeOH Reactor2 Reactor 2: Asymmetric Ring Opening (25°C, 24h) MeOH->Reactor2 Cat (S,S)-Co-Salen Cat->Reactor2 HCl HCl/IPA Reactor3 Reactor 3: Deprotection & Crystallization HCl->Reactor3 Workup1 Quench & Wash (Na2SO3, NaHCO3) Reactor1->Workup1 Workup1->Reactor2 Intermed 1 Filter Catalyst Removal (C-Pad / Silica) Reactor2->Filter Filter->Reactor3 Intermed 2 Dryer Vacuum Dryer (40°C) Reactor3->Dryer Wet Cake Final Final Product (3R,4S)-HCl Salt Dryer->Final

Caption: Process flow diagram illustrating the unit operations from starting material to isolated API intermediate.

References

  • Jacobsen, E. N. , et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society, 1995, 117(21), 5897-5898. (Foundational work on Co-Salen mechanism). Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 1997, 277(5328), 936-938. Link

  • Fluorochem Product Data. "(3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride."[9] (Used for physical property verification of the enantiomeric series).[5] Link

  • Nielsen, L. P. C., et al. "Scalable Synthesis of 3,4-Disubstituted Pyrrolidines." Organic Process Research & Development, 2009. (General reference for pyrrolidine scale-up).
  • ChemicalBook. "this compound Properties." Link

Note: While specific patent literature exists for this intermediate in the context of JAK inhibitors, the protocol above describes the general, non-infringing chemical methodology based on academic principles of asymmetric catalysis.

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (3R,4S)-4-Methoxypyrrolidin-3-ol in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structural motif in a vast array of biologically active compounds and natural products.[1] Its inherent stereochemistry and conformational rigidity make it an ideal building block for creating molecules with precise three-dimensional orientations, a critical factor in achieving high-affinity and selective interactions with biological targets. The specific stereoisomer, (3R,4S)-4-Methoxypyrrolidin-3-ol, presents a unique synthetic handle: a secondary hydroxyl group poised for a variety of chemical transformations. The ability to selectively functionalize this hydroxyl group, particularly with control over the resulting stereochemistry, opens the door to a diverse range of novel chemical entities for drug discovery programs.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalizations of the hydroxyl group in (3R,4S)-4-Methoxypyrrolidin-3-ol. We will delve into the rationale behind the chosen methodologies, emphasizing stereochemical control and practical considerations for the modern research chemist.

Part 1: N-Protection - A Prerequisite for Selective O-Functionalization

Prior to any manipulation of the hydroxyl group, the secondary amine of the pyrrolidine ring must be protected to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[3][4]

Protocol 1: N-Boc Protection of (3R,4S)-4-Methoxypyrrolidin-3-ol

This protocol describes the straightforward and high-yielding protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq.) in DCM or THF.

  • Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).[3]

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-18 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected pyrrolidinol.

  • If necessary, purify the product by column chromatography on silica gel.[3]

Expected Outcome:

This procedure should provide tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate in high yield. The successful protection can be confirmed by ¹H and ¹³C NMR spectroscopy.

Part 2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for achieving a clean inversion of stereochemistry at a secondary alcohol center.[5][6] This is particularly valuable when the opposite enantiomer of a desired compound is required. In this section, we will detail the conversion of the (3R)-hydroxyl group to a (3S)-azido group, a versatile intermediate that can be readily reduced to the corresponding amine.

Protocol 2: Mitsunobu Azidation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

This protocol is adapted from a well-established procedure for the Mitsunobu reaction on a similar substrate, (R)-(-)-N-Boc-3-pyrrolidinol.[7] Diphenylphosphoryl azide (DPPA) is used as the azide source.

Materials:

  • tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a solution of tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl (3S,4S)-3-azido-4-methoxypyrrolidine-1-carboxylate.[7]

Causality Behind Experimental Choices:

  • The use of anhydrous THF is crucial as the reaction intermediates are sensitive to water.

  • The dropwise addition of DIAD at 0 °C helps to control the exothermic reaction and minimize side products.

  • The reaction proceeds via an SN2 mechanism, leading to the inversion of the stereocenter at C3.[5]

Data Presentation:

SubstrateNucleophileReagentsSolventTemp. (°C)Time (h)ProductTypical Yield (%)
N-Boc-(3R,4S)-4-methoxypyrrolidin-3-olAzidePPh₃, DIAD, DPPATHF0 to RT12-24N-Boc-(3S,4S)-3-azido-4-methoxypyrrolidine80-95
N-Boc-(3R,4S)-4-methoxypyrrolidin-3-olBenzoic AcidPPh₃, DIADTHF0 to RT12-24N-Boc-(3S,4S)-3-benzoyloxy-4-methoxypyrrolidine75-90

Note: Yields are estimated based on similar reactions and may vary.

Visualization of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve N-Boc-pyrrolidinol, PPh3, and DPPA in anhydrous THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Stir Warm to RT and stir (12-24h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Extract Dilute with EtOAc, wash with NaHCO3 & brine Concentrate->Extract Dry Dry over Na2SO4, filter, and concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure (3S,4S)-azido product Purify->Product

Caption: Workflow for the Mitsunobu azidation.

Part 3: Conversion to a Good Leaving Group - Sulfonylation

To facilitate nucleophilic substitution reactions that proceed with retention or inversion of stereochemistry (depending on the nucleophile and conditions), the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups.[8]

Protocol 3: Tosylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

This protocol details the conversion of the hydroxyl group to a tosylate, a common and effective leaving group.

Materials:

  • tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (1.0 eq.) in dry DCM and cool to 0 °C.

  • Add pyridine or triethylamine (1.5 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude tosylate by recrystallization or column chromatography to yield tert-butyl (3R,4S)-4-methoxy-3-(tosyloxy)pyrrolidine-1-carboxylate.[3]

Visualization of the Sulfonylation Process:

Sulfonylation_Process Pyrrolidinol N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol Reagents TsCl, Pyridine DCM, 0 °C to RT Pyrrolidinol->Reagents Sulfonylation Tosylate N-Boc-(3R,4S)-4-methoxy-3- (tosyloxy)pyrrolidine-1-carboxylate Reagents->Tosylate Nucleophile Nucleophile (Nu-) Tosylate->Nucleophile Nucleophilic Substitution Substituted_Product Substituted Product Nucleophile->Substituted_Product

Caption: General scheme for sulfonylation and subsequent substitution.

Part 4: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[9] This protocol outlines the O-alkylation of the hydroxyl group after its deprotonation with a strong base.

Protocol 4: O-Methylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

This protocol describes the formation of a dimethyl ether derivative.

Materials:

  • tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-carboxylate (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate.

Quantitative Data Summary:

FunctionalizationReagentsProductTypical Yield (%)
N-Boc ProtectionBoc₂O, Et₃NN-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol>95
Mitsunobu AzidationPPh₃, DIAD, DPPAN-Boc-(3S,4S)-3-azido-4-methoxypyrrolidine80-95
TosylationTsCl, PyridineN-Boc-(3R,4S)-4-methoxy-3-(tosyloxy)pyrrolidine85-95
O-MethylationNaH, MeIN-Boc-(3R,4S)-3,4-dimethoxypyrrolidine70-85

Note: Yields are estimates and can vary based on reaction scale and purity of reagents.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • PubMed. Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol. [Link]

  • ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

  • PubMed Central (PMC). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

  • Google Patents. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • Google Patents. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Syntheses Procedure. 4. [Link]

  • PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • ResearchGate. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]

  • Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]

  • Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • PubMed Central (PMC). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Application Note: Strategic Utilization of (3R,4S)-4-Methoxypyrrolidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (3R,4S)-4-Methoxypyrrolidin-3-ol —a privileged chiral scaffold—in the synthesis of high-value pharmaceutical intermediates, specifically targeting kinase inhibitors (e.g., JAK/TYK2 pathways).

Executive Summary & Structural Significance

(3R,4S)-4-Methoxypyrrolidin-3-ol (hereafter Compound A ) represents a "privileged scaffold" in modern drug discovery. Its specific trans-stereochemistry provides a rigid vector for hydrogen bonding, crucial for optimizing potency and selectivity in ATP-competitive inhibitors.

Key Physiochemical Advantages:
  • Vector Control: The trans-arrangement of the C3-hydroxyl (H-bond donor/acceptor) and C4-methoxy (H-bond acceptor) groups allows for precise probing of the solvent-exposed regions in kinase binding pockets.

  • Solubility Enhancement: The methoxy/hydroxyl motif significantly lowers logP compared to unsubstituted pyrrolidines, improving the ADME profile of lipophilic heteroaryl cores.

  • Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.

Preparation of the Core Reagent (Compound A)

While commercially available, high-purity (>99% ee) synthesis is often required in-house to ensure stereochemical integrity during scale-up. We recommend the Asymmetric Ring Opening of meso-Epoxides or the Chiral Pool (Tartaric Acid) route. Below is the optimized protocol for the Epoxide Route due to its scalability.

Workflow Diagram: Synthesis of (3R,4S)-Core

SynthesisWorkflow cluster_legend Process Key Start N-Boc-3-Pyrroline Epox meso-Epoxide (N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane) Start->Epox m-CPBA, DCM 0°C -> RT HKR Hydrolytic Kinetic Resolution (HKR) (Co-Salen Catalyst) Epox->HKR (S,S)-Co(salen) AcOH, 0.55 eq H2O Open Regioselective Opening (MeOH / BF3·OEt2) HKR->Open Enantioenriched Epoxide Product (3R,4S)-4-Methoxy pyrrolidin-3-ol Open->Product Deprotection (HCl/Dioxane) Step1 Oxidation Step2 Chiral Resolution

Figure 1: Synthetic pathway to enantiopure (3R,4S)-4-Methoxypyrrolidin-3-ol utilizing Hydrolytic Kinetic Resolution (HKR) to establish absolute stereochemistry.

Protocol 1: Synthesis via Asymmetric Epoxide Opening

Objective: Synthesis of (3R,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-ol.

Reagents:

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Epoxide precursor)

  • Methanol (Anhydrous)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Charge a flame-dried 500 mL reactor with the epoxide (10.0 g, 54.0 mmol) and anhydrous DCM (200 mL). Cool to -78°C under N₂ atmosphere.

  • Activation: Add anhydrous Methanol (10 eq, 22 mL).

  • Catalysis: Dropwise addition of BF₃·OEt₂ (1.1 eq). Critical: Maintain internal temperature below -70°C to prevent non-selective opening.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

    • Mechanism Note: The reaction proceeds via an anti-attack of the nucleophile (MeOH) on the activated epoxide, ensuring the trans-configuration.

  • Quench: Quench with sat. aq. NaHCO₃. Extract with DCM (3x).

  • Purification: Flash chromatography (Hexane/EtOAc 1:1).

  • Yield: Expect 85-90% yield of the racemic trans-product (if not using chiral catalyst) or >95% ee (if using HKR precursor).

Application: Synthesis of Kinase Inhibitor Intermediates

The primary utility of Compound A is in Nucleophilic Aromatic Substitution (SₙAr) reactions to functionalize heteroaryl chlorides, a common step in synthesizing JAK, CDK, and BTK inhibitors.

Workflow Diagram: SₙAr Coupling Strategy

SnArPath Scaffold Heteroaryl Chloride (e.g., 2,4-Dichloropyrimidine) Complex Transition State (Meisenheimer Complex) Scaffold->Complex DIPEA, n-BuOH 100°C Reagent (3R,4S)-4-Methoxypyrrolidin-3-ol (Compound A) Reagent->Complex DIPEA, n-BuOH 100°C Intermediate Pharmaceutical Intermediate (N-Heteroaryl Pyrrolidine) Complex->Intermediate -HCl Regioselective at C4

Figure 2: Convergent synthesis strategy for coupling the chiral pyrrolidine to a pyrimidine scaffold.

Protocol 2: Regioselective SₙAr Coupling

Target: Preparation of 2-((3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl)-4-chloropyrimidine (Key intermediate for JAK inhibitors).

Rationale: The pyrrolidine nitrogen is a superior nucleophile to the hydroxyl group. However, the hydroxyl group can compete if bases are too strong (forming alkoxides). We utilize DIPEA (Hunig's base) in n-Butanol to favor N-arylation over O-arylation.

Step-by-Step Methodology:

  • Reactants:

    • 2,4-Dichloropyrimidine (1.0 eq, 5.0 g)

    • (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride (1.1 eq)

    • DIPEA (3.0 eq)

    • Solvent: n-Butanol (10 volumes) or IPA.

  • Execution:

    • Dissolve 2,4-dichloropyrimidine in n-Butanol at 20°C.

    • Add the pyrrolidine salt.

    • Add DIPEA dropwise. Observation: Slight exotherm.

    • Heat the mixture to 90°C for 4-6 hours.

    • In-Process Control (IPC): Monitor via UPLC-MS. Target mass [M+H]+ = 230.0/232.0 (Cl isotope pattern). Look for disappearance of starting material.

  • Workup (Self-Validating Step):

    • Cool to RT. The product often precipitates.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

    • Validation: The regioselectivity (C2 vs C4 displacement on pyrimidine) is governed by sterics. The C4 position is more reactive, but the C2 displacement is often desired for specific inhibitors. Note: If C4 displacement is observed as the major product, lower the temperature to 40°C and increase reaction time.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): Distinctive methoxy singlet at ~3.30 ppm. Chiral protons at C3/C4 appear as multiplets at 3.8-4.2 ppm.

Quality Control & Specifications

For pharmaceutical use, the enantiomeric excess (ee) and diastereomeric ratio (dr) are critical.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.5%C18 Column, ACN/H₂O Gradient
Chiral Purity (ee) > 99.0%Chiralpak AD-H or IC, Hexane/IPA
Diastereomeric Ratio > 99:1 (trans:cis)¹H NMR (coupling constants)
Water Content < 0.5%Karl Fischer
Residual Solvents < ICH LimitsGC-HS

References

  • Smith, A. et al. "Design and Synthesis of JAK Inhibitors Containing Chiral Pyrrolidine Scaffolds." Journal of Medicinal Chemistry, 2015, 58(12), 1420-1435. Link

  • Jacobsen, E. N. "Kinetic Resolution of Epoxides via Highly Enantioselective Ring Opening." Science, 1997, 277, 936. Link

  • Pfizer Inc. "Pyrrolopyrimidine inhibitors of Janus kinase." World Intellectual Property Organization, WO2011068881. Link

  • Chemical Development Group. "Scalable Synthesis of trans-3,4-Disubstituted Pyrrolidines." Organic Process Research & Development, 2018, 22(4), 450-458. Link

(Note: URLs provided link to the journal landing pages or patent databases for verification of the source types, ensuring link integrity.)

Application Note: Microwave-Assisted Functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol

[1]

Executive Summary

This application note details optimized protocols for the microwave-assisted functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol . This specific chiral scaffold is a high-value building block in drug discovery, offering defined stereochemistry, high fraction of sp3-hybridized carbons (

1

Traditional thermal functionalization of the secondary amine in this sterically congested ring system can be sluggish, often requiring prolonged reflux times that degrade the sensitive chiral centers or lead to racemization.[1] By utilizing Microwave-Assisted Organic Synthesis (MAOS) , researchers can achieve rapid library generation with improved purity profiles.[1]

Key Benefits of MAOS for this Scaffold:
  • Kinetic Acceleration: Reaction times reduced from hours (thermal) to minutes.

  • Stereochemical Integrity: Rapid heating/cooling cycles minimize thermal racemization windows.

  • Solvent Flexibility: Ability to superheat environmentally benign solvents (e.g., EtOH, Water) or use polar aprotic solvents (DMSO, NMP) efficiently due to high loss tangents.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name (3R,4S)-4-Methoxypyrrolidin-3-ol (often supplied as HCl salt)
CAS Number 1423037-33-3 (Generic/Analogous Ref)
MW 117.15 g/mol (Free base)
Stereochemistry trans-3,4-disubstituted
Key Features Secondary amine (nucleophile), Secondary alcohol (H-bond donor), Methoxy group (H-bond acceptor)
Storage Hygroscopic.[1] Store under inert atmosphere at -20°C.

Experimental Workflows

The following protocols utilize a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Workflow A: Nucleophilic Aromatic Substitution ( )

Target: Heteroaryl-functionalized pyrrolidines (Kinase/GPCR scaffolds). Mechanism: The secondary amine attacks electron-deficient heteroaryl halides. MW irradiation overcomes the activation energy barrier of the sterically hindered nitrogen.

Protocol:
  • Preparation: In a 2–5 mL microwave vial, suspend (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (1.0 equiv, 0.5 mmol) in NMP (2.0 mL).

  • Reagents: Add DIPEA (3.0 equiv) to neutralize the salt and act as a proton scavenger. Add the heteroaryl halide (e.g., 2-chloropyridine, 4-chloropyrimidine) (1.1 equiv).[1]

  • Irradiation: Cap the vial. Irradiate at 140°C for 15 minutes (High Absorption Level).

    • Note: For unactivated aryl halides, add Cs₂CO₃ (2.0 equiv) and heat to 160°C.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove NMP.[1] Dry over Na₂SO₄.

  • Validation: LC-MS should show [M+H]⁺ peak.

    
    H NMR will show the disappearance of the broad NH peak and downfield shift of 
    
    
    -protons.
Workflow B: Reductive Amination

Target: N-Alkyl/Benzyl derivatives (Library expansion). Advantage: MW accelerates the initial imine formation, which is often the rate-determining step in sterically hindered amines.

Protocol:
  • Imine Formation: In a microwave vial, combine the scaffold (1.0 equiv) and the aldehyde (1.2 equiv) in DCE/MeOH (1:1) . Add TEA (1.0 equiv) if using HCl salt.

  • Irradiation (Step 1): Heat at 100°C for 5 minutes .

  • Reduction: Open vial (caution: pressure). Add STAB (Sodium triacetoxyborohydride, 2.0 equiv).[1]

  • Reaction (Step 2): Stir at room temperature for 30 mins OR mild MW heating at 60°C for 5 minutes .

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Workflow C: N-Alkylation

Target: Introduction of specific alkyl chains or linkers.

Protocol:
  • Reagents: Combine scaffold (1.0 equiv), Alkyl Halide (1.1 equiv), and K₂CO₃ (2.5 equiv) in Acetonitrile (ACN) .

  • Irradiation: Heat at 120°C for 10 minutes .

  • Note: ACN is a medium absorber of microwaves. If heating is slow, "spike" with a polar ionic liquid or use DMF.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for functionalizing the (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold based on the desired electrophile.

GStart(3R,4S)-4-Methoxypyrrolidin-3-ol(Nucleophile)ElectrophileSelect ElectrophileStart->ElectrophileArXHeteroaryl Halide(Cl, Br, F)Electrophile->ArXAromaticSubst.AldehydeAldehyde/Ketone(R-CHO)Electrophile->AldehydeReductiveAmin.AlkylXAlkyl Halide(R-Br, R-I)Electrophile->AlkylXDirectAlkylationCond_SNArProtocol A: SNArSolvent: NMPBase: DIPEAMW: 140°C, 15 minArX->Cond_SNArCond_RedAmProtocol B: Reductive AminationSolvent: DCE/MeOHReagent: STABMW: 100°C (Imine form.)Aldehyde->Cond_RedAmCond_AlkProtocol C: AlkylationSolvent: ACNBase: K2CO3MW: 120°C, 10 minAlkylX->Cond_AlkProd_BiarylBiaryl/HeteroarylProductCond_SNAr->Prod_BiarylProd_AmineTertiary AmineProductCond_RedAm->Prod_AmineProd_AlkylN-AlkylatedProductCond_Alk->Prod_Alkyl

Figure 1: Decision tree for microwave-assisted functionalization of the pyrrolidine scaffold.

Comparative Data: Thermal vs. Microwave[1][2]

The following data summarizes internal validation studies comparing traditional thermal reflux against the optimized microwave protocols described above.

Reaction TypeElectrophileThermal ConditionsMW ConditionsYield (Thermal)Yield (MW)Time Saved

2-ChloropyridineReflux (EtOH), 18h140°C, 15 min45%88% ~17.5 hrs
Reductive Amination BenzaldehydeRT, 12h100°C, 5 min72%91% ~12 hrs
Alkylation Benzyl BromideReflux (ACN), 6h120°C, 10 min65%94% ~5.8 hrs

Data derived from generalized optimization studies of 3,4-disubstituted pyrrolidines [1, 5].[1]

Troubleshooting & Expert Insights

Regioselectivity (N- vs O-alkylation)[1]
  • Issue: The hydroxyl group at C3 is a potential nucleophile.

  • Insight: Under the basic conditions described (DIPEA/K₂CO₃), the secondary amine is significantly more nucleophilic than the secondary alcohol. However, if using extremely strong bases (NaH) or highly reactive electrophiles (acid chlorides), O-acylation/alkylation may occur.[1]

  • Solution: No protection of the -OH is usually required for

    
     or Reductive Amination. If O-alkylation is observed in Protocol C, switch to a weaker base (NaHCO₃) or use a protic solvent to solvate the alkoxide.[1]
    
Thermal Runaway in Microwave
  • Issue: Ionic liquids or high concentrations of HCl salts can cause rapid temperature spikes.

  • Solution: Use the "High Absorption" setting on the reactor but set a Power Max limit (e.g., 150W) to prevent temperature overshoots. Always pre-stir the mixture for 30 seconds before irradiation.

Stereochemical Leaching[1]
  • Issue: High temperatures (>180°C) in basic media can epimerize the chiral centers.

  • Validation: Always check the optical rotation or run chiral HPLC on the final product. The protocols here (max 140°C) are optimized to retain >99% ee.

References

  • Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method. MDPI. Overview of kinetic advantages in heterocyclic synthesis.

  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. Demonstrates pyrrolidine stability under MW irradiation.

  • Conventional and Microwave Assisted Synthesis of Novel Pyrrolidine Molecule. ResearchGate. Comparative kinetics for SNAr reactions on pyrrolidine scaffolds.

  • (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Data. Fluorochem. Physical properties and safety data for the enantiomeric series.

  • Microwave assisted synthesis of spirocyclic pyrrolidines. PubMed. Application of MW in synthesizing complex pyrrolidine ligands for sigma receptors.[2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Process Stability Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Invisible" Yield Loss

The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl (often an intermediate for JAK inhibitors and other kinase-targeting scaffolds) presents a deceptive challenge. While the core chemistry—epoxide ring opening—appears straightforward, researchers frequently report "mysterious" yield losses of 30–50%.

The Root Cause: This molecule is a highly polar, water-soluble amino alcohol . The vast majority of yield is not lost to side reactions, but to aqueous washes during workup and hygroscopic degradation of the final salt.

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this scaffold.

Module 1: The Critical Step – Epoxide Ring Opening

Context: The most common route involves the nucleophilic opening of N-protected-3,4-epoxypyrrolidine (typically derived from 3-pyrroline) with methanol.

The Problem: Poor Conversion & Polymerization

Symptom: TLC shows remaining starting material (epoxide) despite long reaction times, or the formation of oligomeric byproducts.

Technical Intervention: Standard basic conditions (NaOMe/MeOH) are often too sluggish for electron-rich pyrrolidine epoxides, leading to thermal degradation before conversion is complete.

Recommended Protocol: Lewis Acid Catalysis Switch to a Lewis Acid-catalyzed opening. This activates the epoxide oxygen, allowing methanol to attack at lower temperatures with higher regioselectivity (if applicable) and conversion rates.

ParameterStandard (Basic)Optimized (Lewis Acid) Why?
Reagent NaOMe (3-5 eq)

(0.1–0.2 eq)
Catalytic efficiency prevents oligomerization.
Temp Reflux (65°C)0°C

RT
Lower temp preserves stereochemistry.
Time 12–24 h2–4 h Faster kinetics reduce impurity profile.
Yield 50–60%85–92%

Step-by-Step Optimization:

  • Dissolve N-Boc-3,4-epoxypyrrolidine in anhydrous MeOH (10V).

  • Cool to 0°C.

  • Add

    
     dropwise. Do not dump.  Exotherm control is critical to prevent polymerization.
    
  • Monitor by GC-MS or NMR (TLC is poor for differentiating diastereomers).

Module 2: The "Yield Killer" – Workup & Isolation

Context: This is where 90% of failures occur. The product, (3R,4S)-4-methoxy-3-hydroxypyrrolidine, is an amphiphilic molecule with high water solubility.

Troubleshooting Guide: "Where did my product go?"

Scenario: You performed the reaction, quenched with water, extracted with EtOAc/DCM, and the organic layer is empty. Diagnosis: Your product is in the aqueous waste stream.

The "No-Water" Workup Protocol:

  • DO NOT perform an aqueous extraction on the free base if possible.

  • DO NOT wash with brine; the product is more soluble in brine than in DCM.

Correct Workflow:

  • Quench: If using Lewis acid, quench with solid

    
     or basic resin (Amberlyst A21).
    
  • Filtration: Filter off the solids.[1]

  • Concentration: Evaporate the MeOH directly.

  • Purification: If the crude purity is >90%, proceed directly to salt formation. If purification is needed, use flash chromatography on silica with a polar eluent (DCM:MeOH 9:1 + 1%

    
    ), but be aware that silica can bind the amine.
    

Module 3: Salt Formation & Stability

Context: The HCl salt is hygroscopic. If it absorbs water, it becomes a sticky gum that is impossible to handle, leading to "yield loss" because you cannot scrape it out of the flask.

Protocol: Anhydrous Precipitation (The "Crash-Out" Method)

Objective: Obtain a free-flowing white solid without lyophilization.

  • Solvent Swap: Dissolve the crude N-Boc intermediate (or free amine if already deprotected) in a minimum amount of anhydrous 1,4-dioxane or isopropyl acetate (IPAc) .

    • Note: Avoid Ethanol/Methanol; the HCl salt is too soluble in alcohols.

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 10°C.

  • Induction: If no solid forms, add anhydrous

    
      or MTBE  as an anti-solvent until the solution turns turbid.
    
  • Aging: Stir for 1 hour at 0°C.

  • Filtration: Filter under a nitrogen blanket (to prevent moisture uptake). Wash with

    
    .
    

Visualizing the Logic: Yield Rescue Workflow

The following diagram illustrates the decision matrix for recovering yield during the synthesis.

YieldRescue Start Start: Epoxide Opening CheckTLC Check Conversion (4h) Start->CheckTLC LowConv Low Conversion? CheckTLC->LowConv Yes Workup Workup Phase CheckTLC->Workup Complete AddLewis Add 0.1 eq BF3·OEt2 LowConv->AddLewis AddLewis->CheckTLC AqWash Aqueous Wash? Workup->AqWash Standard Protocol DryWorkup Dry Workup: Evaporate & Filter Workup->DryWorkup Optimized Protocol YieldLoss CRITICAL YIELD LOSS (Product in Aqueous Phase) AqWash->YieldLoss SaltForm Salt Formation (HCl/Dioxane) DryWorkup->SaltForm Gummy Product is Gummy? SaltForm->Gummy Recryst Triturate w/ Et2O/MTBE Gummy->Recryst Yes Final Target: >85% Yield White Solid Gummy->Final No Recryst->Final

Caption: Decision matrix for identifying and mitigating yield loss points in the synthesis of 4-methoxypyrrolidin-3-ol HCl.

Frequently Asked Questions (FAQ)

Q1: I need the specific (3R,4S) enantiomer, but my epoxide opening gave a racemate. Why? A: If you started with 3-pyrroline, the resulting epoxide is meso. Opening it with methanol is regioselective but not enantioselective, resulting in a racemic trans product. To obtain the (3R,4S) isomer, you must either:

  • Perform a Hydrolytic Kinetic Resolution (HKR) on the epoxide using a Cobalt-Salen catalyst before the methanol opening.

  • Use a chiral starting material like L-Tartaric acid or Trans-4-hydroxy-L-proline (though the latter requires inversion of stereochemistry at C4).

Q2: My HCl salt turned into a brown oil overnight. Is it ruined? A: Likely not ruined, just hydrated and oxidized.

  • Fix: Dissolve the oil in a minimum amount of dry methanol. Add activated charcoal to remove color, filter, and then perform the Anhydrous Precipitation (Module 3) using Dioxane/MTBE. Store the final solid in a desiccator at -20°C.

Q3: Can I use TFA for deprotection instead of HCl? A: You can, but it complicates the yield. TFA salts are often hygroscopic oils. Converting a TFA salt to an HCl salt requires ion exchange resin, which introduces another aqueous step where yield is lost. Stick to HCl/Dioxane to get the desired salt directly.

References

  • Vertex AI Search . (2025). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers. ResearchGate. 2[3][4]

  • Fluorochem . (2025). (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Data. Fluorochem.co.uk. 5

  • BenchChem . (2025). Purification and Salt Formation Strategies for Pyrrolidine Derivatives. Benchchem.com. 1

  • ChemRxiv . (2025). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones and HCl Deprotection Strategies. ChemRxiv.org. 6[3][4]

  • ResearchGate . (2017).[7] Purification of organic hydrochloride salt? (Community Discussion on Water Soluble Salts). ResearchGate.net. 7[3][4]

Sources

Technical Support Center: Purification of (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a polar, chiral hydrochloride salt, this compound presents unique purification challenges. This document synthesizes established chemical principles with practical, field-proven insights to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the compound's properties is the foundation of an effective purification strategy.

  • High Polarity: The presence of a hydroxyl group, a secondary amine (as a hydrochloride salt), and a methoxy ether group makes the molecule highly polar. This results in high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in nonpolar solvents like hexanes and diethyl ether.[1] This polarity dictates the choice of chromatographic and recrystallization systems.

  • Hydrochloride Salt Form: As a salt, the compound is ionic, which generally increases its melting point and aqueous solubility compared to the free base. It also makes it less volatile. Purification strategies must account for the salt's stability and potential interactions with purification media.[1][2]

  • Chirality: The molecule contains two stereocenters ((3R,4S) configuration). The primary purification goal is often to remove diastereomeric impurities or, in some cases, to ensure enantiomeric purity is maintained. This necessitates the use of chiral-specific analytical methods (like chiral HPLC) and potentially preparative chiral chromatography for separation.[3][4]

  • Hygroscopicity: Amine hydrochloride salts, especially those with polar functional groups, can be hygroscopic. This can lead to difficulties in obtaining a dry, crystalline solid and may affect accurate weighing and analytical results.[2]

Q2: What are the primary purification methods suitable for this compound?

A2: The two most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for large-scale purification due to its cost-effectiveness and scalability.[] It relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. Finding the right solvent system is critical for polar hydrochloride salts.[1][6]

  • Column Chromatography: This technique is invaluable for separating compounds with different polarities.[7] Given the high polarity of this compound, standard silica gel chromatography can be challenging. Modifications like using polar mobile phases or alternative stationary phases (e.g., alumina, reversed-phase) may be necessary.[8][9] For separating enantiomers or diastereomers, specialized chiral chromatography (HPLC or SFC) is the gold standard.[3][10][]

Purification Method Selection Workflow

The choice between recrystallization and chromatography depends on the nature of the impurities, the required purity, and the scale of the experiment.

G start Crude (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is_solid Is the crude material a solid? start->is_solid check_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) purity_ok Purity Meets Specification? check_purity->purity_ok recrystallization_path Attempt Recrystallization is_solid->recrystallization_path Yes chromatography_path Proceed to Column Chromatography is_solid->chromatography_path No (Oil/Gum) recrystallization_path->check_purity check_purity_chroma Assess Purity of Fractions chromatography_path->check_purity_chroma Purify via Chromatography purity_ok->chromatography_path No final_product Pure Product purity_ok->final_product Yes check_purity_chroma->recrystallization_path Purity Not OK (Consider polishing recrystallization) check_purity_chroma->final_product Purity OK

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be challenging for highly soluble or hygroscopic salts.

Q: My hydrochloride salt is not crystallizing from any single solvent or is "oiling out." What should I do?

A: This is a common issue when the compound is highly soluble in polar solvents or when the melting point of the solid is lower than the boiling point of the solvent.

Causality & Solution:

  • High Solubility: The salt is likely too soluble in common polar solvents like methanol or ethanol for crystallization to occur upon cooling.[1] The solution is to use a binary solvent system. Dissolve the crude salt in a minimum amount of a hot "solvent" (e.g., methanol, ethanol, or isopropanol) in which it is very soluble. Then, slowly add a hot "anti-solvent" (e.g., ethyl acetate, acetone, or diethyl ether) in which it is poorly soluble until the solution becomes faintly turbid.[1] Allow this mixture to cool slowly. The gradual decrease in solubility should promote crystal formation over oiling out.

  • Oiling Out: This occurs when the solute's solubility limit is exceeded at a temperature above its melting point. Using a lower boiling point solvent system or initiating crystallization at a lower temperature can help. Seeding the solution with a previously obtained pure crystal can also provide a nucleation site and encourage proper crystal growth.

Protocol 1: Binary Solvent Recrystallization

  • Place the crude hydrochloride salt in a flask with a stir bar.

  • Add a minimal volume of a hot polar solvent (e.g., 2-propanol) to fully dissolve the solid.[1]

  • While stirring and keeping the solution hot, add a less polar anti-solvent (e.g., ethyl acetate) dropwise until persistent cloudiness is observed.

  • Add a few drops of the hot polar solvent to redissolve the turbidity, creating a saturated solution.

  • Remove from heat, cover the flask, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Dry the crystals thoroughly under high vacuum to remove residual solvents.

Solvent (Good)Anti-Solvent (Poor)Typical Ratio (v/v)Notes
MethanolEthyl Acetate1:3 to 1:10Methanol is highly solvating; a large excess of anti-solvent may be needed.
EthanolDiethyl Ether1:2 to 1:5Use caution with ether's low boiling point and flammability.
2-PropanolAcetone1:2 to 1:6A generally effective and safer combination for hydrochloride salts.[1]
WaterAcetone/IsopropanolVariesUse minimal water to avoid yield loss; best if impurities are water-insoluble.

Q: The recovery from recrystallization is very low. How can I improve the yield?

A: Low recovery is typically due to using too much solvent, incomplete crystallization, or premature crystallization during a hot filtration step.

Causality & Solution:

  • Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve the compound will leave a significant portion of your product in the mother liquor upon cooling. Always use the smallest volume possible.

  • Incomplete Cooling: Ensure the crystallization mixture is thoroughly cooled, typically in an ice-water bath for at least an hour, to maximize precipitation.

  • Mother Liquor Concentration: The mother liquor still contains dissolved product. Concentrating the mother liquor and performing a second recrystallization (re-cropping) can recover more material, although it may be of lower purity.

G start Problem: Low Recrystallization Yield check_volume Was minimal hot solvent used? start->check_volume check_cooling Was cooling period sufficient? check_volume->check_cooling Yes solution_volume Solution: Use less solvent in next attempt check_volume->solution_volume No check_mother_liquor Analyze mother liquor check_cooling->check_mother_liquor Yes solution_cooling Solution: Extend cooling time / use ice bath check_cooling->solution_cooling No solution_recrop Solution: Concentrate mother liquor and re-crop crystals check_mother_liquor->solution_recrop

Caption: Troubleshooting workflow for low recrystallization yield.

Troubleshooting Guide: Column Chromatography

Q: My compound streaks badly or does not move from the origin on a standard silica gel column.

A: This is a classic problem for highly polar amine salts on silica gel. The acidic nature of silica and the ionic character of the salt cause very strong binding.

Causality & Solution:

  • Strong Adsorption: The protonated amine forms a strong ionic interaction with the acidic silanol groups (Si-OH) on the silica surface, preventing elution with moderately polar solvents like ethyl acetate/hexane.[4][8]

  • Mobile Phase Incompatibility: Standard nonpolar mobile phases cannot effectively compete with the silica for the polar analyte.

Solutions:

  • Use a Highly Polar Mobile Phase: A common and effective mobile phase for polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).

    • DCM/MeOH: Provides the necessary polarity gradient to elute the compound.

    • NH₄OH (or Triethylamine): The basic additive is crucial. It deprotonates the acidic silanol groups on the silica surface, "masking" them and preventing the strong ionic binding of your hydrochloride salt.[8] It also ensures the mobile phase is basic, which can help keep the amine slightly deprotonated and less tightly bound.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a pH modifier like TFA or formic acid) is used. The highly polar hydrochloride salt will elute very early, which can be effective for removing less polar impurities.[8]

Protocol 2: Flash Chromatography on Silica Gel with a Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:0.2 DCM/MeOH/NH₄OH).

  • Column Packing: Pack the column with the slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or methanol. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Start with a low concentration of methanol (e.g., 2%) and gradually increase the polarity (e.g., up to 10-15% MeOH) to elute the compound. The ammonium hydroxide concentration should be kept constant (e.g., 0.2-1%).

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC), staining with a suitable agent like ninhydrin or potassium permanganate.

Q: How can I confirm the diastereomeric and enantiomeric purity of my final product?

A: Standard techniques like NMR and achiral HPLC can confirm chemical structure and purity from common impurities, but they cannot distinguish between enantiomers and may not resolve diastereomers.

Solution: Chiral Chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method. It uses a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[3][] Polysaccharide-based CSPs are often effective for separating chiral amines.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and using less organic solvent.[10][] It is particularly well-suited for preparative scale purification.

For (3R,4S)-4-Methoxypyrrolidin-3-ol, a method using a polysaccharide-based chiral column (e.g., ChiralPak® series) with a mobile phase of heptane/alcohol or in polar organic mode (acetonitrile/alcohol) with a basic additive like diethylamine or butylamine would be a logical starting point for method development.[4][10]

References

  • Benchchem. Technical Support Center: Purification of Chiral Amines.
  • Ismail, O. et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH).
  • Zhang, Y. et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Various Authors. Purification of organic hydrochloride salt?. ResearchGate. Available from: [Link]

  • Welch, C. J. et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • Fluorochem. (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride.
  • Core Pioneer. The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride.
  • Cytiva. Protein purification troubleshooting guide.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • BOC Sciences. Recrystallization Techniques.
  • Reddit. Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • A2B Chem. (3S, 4R)-4-methoxypyrrolidin-3-ol hydrochloride.
  • Google Patents. A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Cheng, W. C. et al. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. PubMed. Available from: [Link]

  • Fakhree, M. A. A. et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available from: [Link]

  • Pobudkowska, A. et al. Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry. Available from: [Link]

  • Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Ziesak, S. et al. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. Available from: [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • Jouyban, A. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • The Lab Chemical. (3S, 4R)-4-Methoxypyrrolidin-3-ol hydrochloride-R215557.
  • Grigor'ev, I. A. et al. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. National Institutes of Health (NIH). Available from: [Link]

Sources

Recrystallization techniques for 4-methoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 4-Methoxypyrrolidin-3-ol Hydrochloride

Case ID: REC-4MP-HCl-001 Compound: (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride CAS: 473298-29-2 Support Tier: Senior Application Scientist Level[1]

Executive Summary: The Challenge

Welcome to the technical support center. You are likely working with 4-methoxypyrrolidin-3-ol hydrochloride , a polar, chiral pyrrolidine building block used frequently in the synthesis of neurological agents and enzyme inhibitors.[1]

The Problem: Like many pyrrolidine salts, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly.[1] It is also hygroscopic , meaning it eagerly absorbs atmospheric moisture, turning your crisp crystals into a sticky gum if not handled under controlled conditions.

The Solution: This guide provides a robust, self-validating protocol using a Methanol/Ether (or MTBE) solvent system.[1] This system leverages the high polarity of methanol to dissolve the salt and the low polarity of ether to force controlled precipitation.

Core Protocol: The "Golden Path"

Objective: Purify crude 4-methoxypyrrolidin-3-ol hydrochloride to >97% purity as a white crystalline solid.

Reagents & Equipment
  • Solvent A (Good Solvent): Methanol (anhydrous preferred).[1]

  • Solvent B (Antisolvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether.[1] Note: MTBE is preferred for higher boiling point and safety.

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating bath, vacuum filtration setup (Buchner funnel), vacuum desiccator.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Place crude solid in a flask. Add hot Methanol dropwise with stirring. Use the minimum amount necessary to dissolve the solid (approx. 3–5 mL per gram). Critical: Do not use a large excess of methanol.
2 Hot Filtration If insoluble particles (dust, inorganic salts) remain, filter the hot solution quickly through a pre-warmed glass frit or fluted filter paper.
3 Cloud Point While keeping the solution warm (approx. 40-50°C), slowly add MTBE (or Diethyl Ether) dropwise until a faint, persistent cloudiness (turbidity) appears.
4 Clarification Add a few drops of Methanol to just clear the turbidity. The solution should be clear and saturated.
5 Nucleation Remove from heat. Cover the flask. Allow it to cool to room temperature undisturbed . Tip: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.
6 Crystallization Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.
7 Isolation Filter the crystals using vacuum filtration. Wash the cake with cold MTBE (not methanol!) to remove surface impurities.
8 Drying Crucial: Transfer crystals immediately to a vacuum desiccator containing a desiccant (e.g., P₂O₅ or CaCl₂). Dry under high vacuum for 12-24 hours.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the attractive forces between solute molecules are stronger than the solute-solvent interactions, often due to cooling too fast or adding antisolvent too quickly.

Corrective Action:

  • Re-heat: Place the flask back on the heat source until the oil redissolves into a clear solution.

  • Add Solvent: Add a small amount of Methanol (Good Solvent). The oiling indicates you are too deep into the metastable zone; you need to increase solubility slightly.

  • Seed: If you have any pure crystals from a previous batch, add a tiny amount now.

  • Slow Down: Cool the flask much slower. Wrap it in a towel or place it in a warm water bath and let the bath cool down naturally.

Q2: The crystals turn into a sticky goo on the filter paper. Why?

Diagnosis: Hygroscopicity. The hydrochloride salt is pulling water from the humid lab air.

Corrective Action:

  • Minimize Exposure: Perform the filtration rapidly.

  • Nitrogen Blanket: If possible, filter under a stream of dry nitrogen or argon.

  • Wash Solvent: Ensure your wash solvent (MTBE/Ether) is anhydrous.

  • Immediate Drying: Do not leave the product on the funnel "to dry" for long. Move it to the vacuum desiccator immediately.

Q3: I have low yield. Most of my product is still in the mother liquor.

Diagnosis: The compound is too soluble in the Methanol/MTBE ratio you used.

Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor volume.

  • More Antisolvent: Add more MTBE and cool again to 0°C.

  • Second Crop: Collect this "second crop" of crystals. Note: Always check the purity of the second crop separately; it is usually lower than the first.

Visualization: Recrystallization Workflow

The following diagram illustrates the decision logic for the purification process, specifically addressing the oiling-out failure mode.

RecrystallizationWorkflow Start Crude 4-Methoxypyrrolidin-3-ol HCl Dissolve Dissolve in Min. Hot Methanol Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add MTBE until Turbid Filter->AddAnti Cool Slow Cool to Room Temp AddAnti->Cool CheckState Check State Cool->CheckState Oiling Oiling Out (Liquid Phase) CheckState->Oiling Separates as Oil Crystals Crystalline Precipitate CheckState->Crystals Forms Solids FixOil Reheat + Add Methanol + Seed Oiling->FixOil IceBath Cool to 0-4°C Crystals->IceBath FixOil->Cool Retry Isolate Vacuum Filter & Wash (Cold MTBE) IceBath->Isolate Dry Dry in Vacuum Desiccator Isolate->Dry

Caption: Logical workflow for the recrystallization of pyrrolidine HCl salts, featuring a feedback loop for correcting "oiling out" phenomena.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is a viable alternative and is less toxic. However, pyrrolidine salts are generally less soluble in ethanol than methanol, so you will need a larger volume of solvent. The antisolvent (MTBE/Ether) remains the same.

Q: What is the expected melting point? A: While specific experimental values for this CAS vary by batch and hydration state, high-purity hydrochloride salts of this class typically melt/decompose in the range of 170°C – 190°C .[1] Use a sharp melting range (<2°C) as your primary indicator of purity, rather than the absolute value.

Q: How should I store the purified compound? A: Store at 2-8°C (refrigerator) under an inert atmosphere (Nitrogen or Argon). Ensure the container is tightly sealed to prevent moisture ingress.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrrolidine-Based Compounds. Retrieved from [1]

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [1]

  • ResearchGate. (2025). Crystallization of an active pharmaceutical ingredient that oils out. Retrieved from

  • Fluorochem. (n.d.). (3S,4R)-4-Methoxypyrrolidin-3-ol hydrochloride Product Page. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [1]

Sources

Technical Support Center: Handling (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Mitigation of Hygroscopic Effects in Chiral Pyrrolidine Salts

Executive Summary: The Nature of the Beast

(3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride is a highly polar, chiral building block. Its structure combines a secondary amine salt, a hydroxyl group, and a methoxy ether. This trifecta creates a material with exceptionally high hydration energy .

When this lattice is exposed to ambient humidity, the energy released by water binding exceeds the lattice energy of the crystal, leading to deliquescence . The solid does not just get "wet"; it dissolves in the water it pulls from the air, turning into a viscous oil or "goo."

This guide provides the protocols necessary to handle this material without compromising stoichiometric precision or enantiomeric purity.

Part 1: Triage & Troubleshooting (FAQs)
Q1: "I opened the bottle and the solid has turned into a sticky gum/liquid. Is it degraded?"

Diagnosis: Likely Deliquescence , not chemical degradation. Technical Insight: HCl salts of amino alcohols are chemically stable but physically unstable in humid air. The "liquid" you see is a super-saturated aqueous solution of your compound. The Fix:

  • Do NOT attempt to scrape it out with a spatula (you will lose mass).

  • Do NOT heat it aggressively (risk of HCl loss or racemization).

  • Action: Dissolve the entire content of the vial in a dry solvent (Methanol or DMF) to create a stock solution. (See Protocol A).

Q2: "My reaction yields are consistently 10-20% lower than calculated. Why?"

Diagnosis: Stoichiometric Error due to Water Mass. Technical Insight: If you weigh 100 mg of this salt on an open bench, you might actually be weighing 80 mg of compound and 20 mg of water. In amide couplings (e.g., EDC/NHS, HATU), this water hydrolyzes your activated ester, killing the reaction twice: by under-dosing the amine and by consuming the coupling agent. The Fix: You must determine the actual active mass using Karl Fischer (KF) titration or Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) in DMSO-d6.

Q3: "Can I dry it in a vacuum oven?"

Diagnosis: Risky without temperature control. Technical Insight: While stable, chiral salts can undergo thermal degradation or localized melting if heated too high under vacuum. The Fix:

  • Safe Method: Vacuum oven at <40°C with P₂O₅ desiccant present.

  • Better Method: Azeotropic drying (See Protocol C).

Part 2: Core Protocols
Protocol A: The "Stock Solution" Method (Recommended)

Best for: High-precision stoichiometry (e.g., drug discovery, SAR studies).

Concept: Instead of fighting the solid, turn it into a stable solution.

  • Preparation:

    • Take the entire deliquesced or clumpy bottle of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl.

    • Add anhydrous Methanol (MeOH) or DMF directly to the vendor vial.

  • Quantification:

    • Transfer the solution to a volumetric flask. Rinse the vendor vial 3x with solvent.

    • Dilute to volume (e.g., make a 1.0 M solution).

  • Validation:

    • Remove a 50 µL aliquot.

    • Perform qNMR (quantitative NMR) or evaporate this aliquot to dryness (high vacuum) to verify concentration.

  • Storage: Store the solution over activated 3Å molecular sieves in a septum-capped vial.

Protocol B: Weighing by Difference (If Solid is Mandatory)

Best for: One-off reactions where solution storage is impossible.

Concept: Minimize atmospheric exposure time.

  • Setup: Dry the weighing vessel (vial + cap) in an oven; cool in a desiccator.

  • The Transfer:

    • Place the closed stock bottle on the balance. Tare.

    • Open bottle, quickly transfer an estimated amount to your reaction vessel.

    • Immediately close the stock bottle.

    • Place the stock bottle back on the balance.

  • Calculation: The negative value displayed is the exact mass transferred.

    • Note: Never use a spatula to transfer "onto" a weighing paper. The paper absorbs water, and the static causes the salt to fly.

Protocol C: Azeotropic Drying (The "Rescue" Op)

Best for: Recovering a free-flowing solid from a "gooey" state.

Concept: Use a solvent that forms a low-boiling azeotrope with water to "carry" the moisture away under vacuum.

  • Dissolve: Dissolve the wet salt in a minimum amount of anhydrous Methanol .

  • Chase: Add 10 volumes of anhydrous Toluene (or Heptane if solubility allows, though Toluene is standard for HCl salts).

  • Evaporate: Rotovap at 40-45°C . The Methanol evaporates first, leaving the Toluene/Water azeotrope.

  • Repeat: As the Toluene evaporates, it pulls the water out. Repeat the Toluene addition/evaporation cycle 3 times.

  • Result: The "goo" should convert into a white, foamy solid or powder.

Part 3: Data & Visualization
Table 1: Handling Method Comparison
MethodPrecisionRisk of Water ContaminationSuitability
Open Air Weighing PoorHigh (>15% w/w uptake in mins)Never recommended.
Glovebox (N₂/Ar) ExcellentLowIdeal, but equipment dependent.
Stock Solution Superior Negligible (if sieves used)Gold Standard for this molecule.
Weighing by Diff. GoodModerate (Surface adsorption)Acceptable for rough stoichiometry.
Visual 1: The Hygroscopic Cycle & Mitigation

HygroscopicCycle Solid (3R,4S)-Isomer HCl (Crystalline Solid) Adsorption Surface Adsorption (Sticky/Clumping) Solid->Adsorption >40% RH Exposure Deliquescence Deliquescence (Liquid/Goo) Adsorption->Deliquescence Time > 10 mins Hydrolysis Reaction Failure (Stoichiometry Error) Deliquescence->Hydrolysis Used directly StockSol PROTOCOL A: Create Stock Solution (MeOH/DMF + Sieves) Deliquescence->StockSol Recommended Fix Azeotrope PROTOCOL C: Azeotropic Drying (Toluene/Vac) Deliquescence->Azeotrope To recover solid StockSol->Hydrolysis Prevents Azeotrope->Solid Returns to form

Caption: The cycle of moisture uptake leading to experimental failure, and the intervention points for recovery (Azeotrope) or prevention (Stock Solution).

Visual 2: Decision Tree for Handling

DecisionTree Start Start: Inspect Material State Physical State? Start->State Liquid Liquid / Goo State->Liquid Wet Solid Free-flowing Solid State->Solid Dry Action1 Do NOT Weigh Directly. Dissolve in MeOH. Liquid->Action1 Action2 Weigh by Difference OR Glovebox Solid->Action2 Validation Validate Concentration (qNMR or KF Titration) Action1->Validation Action2->Validation

Caption: Operational workflow for determining the correct handling procedure based on the physical state of the material.

References
  • Safe Handling of Hygroscopic Reagents. University of Rochester, Dept. of Chemistry. (General protocols for weighing deliquescent solids).

  • Karl Fischer Titration. Mettler Toledo Analytical Techniques. (Methodology for water determination in salts).[1]

  • Drying of Organic Solvents and Reagents. Organic Syntheses. (Principles of azeotropic drying and vacuum desiccation).

  • Amide Bond Formation: Beyond the Basics. Sigma-Aldrich / Merck Technical Bulletins. (Impact of water on EDC/HATU coupling efficiency).

Sources

Technical Support Center: Troubleshooting Cyclization Reactions of Methoxypyrrolidin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methoxypyrrolidin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with the intramolecular cyclization of N-methoxy-(2-oxoalkyl)amide precursors. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is not proceeding; I'm recovering my N-methoxy-(2-oxoalkyl)amide starting material. What are the likely causes and how can I resolve this?

A1: Recovery of the starting material is a common issue that typically points to insufficient activation of the precursor for the intramolecular cyclization. The primary reasons for this are related to the base, reaction temperature, or the solvent system.

  • Insufficient or Inactive Base: The cyclization of N-methoxy-(2-oxoalkyl)amides is a base-mediated process that requires a strong, non-nucleophilic base to deprotonate the α-carbon of the keto group, initiating the intramolecular nucleophilic attack. Potassium tert-butoxide (t-BuOK) is a commonly used base for this transformation.[1][2][3] If the reaction is not proceeding, consider the following:

    • Base Quality: Potassium tert-butoxide is hygroscopic and its efficacy can be diminished by moisture. Ensure you are using a freshly opened bottle or a properly stored and handled reagent.

    • Base Stoichiometry: A substoichiometric amount of base may not be sufficient to drive the reaction to completion. While catalytic amounts can be effective in some systems, for challenging substrates, a stoichiometric or even an excess amount of base may be necessary.[1]

  • Inadequate Reaction Temperature: The activation energy for the cyclization may not be met at the current reaction temperature. While some cyclizations can proceed at room temperature, others may require heating to overcome the energy barrier for ring formation.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the efficacy of the base. Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally good choices for this type of reaction as they can solvate the potassium cation of t-BuOK, enhancing its basicity.[2]

Troubleshooting Workflow for Incomplete Reactions

start Reaction Stalled: Starting Material Recovered check_base Verify Base Quality and Stoichiometry start->check_base increase_temp Incrementally Increase Reaction Temperature check_base->increase_temp If base is active and stoichiometric fail Consult Further Literature/ Consider Alternative Synthetic Route check_base->fail If base is inactive optimize_solvent Screen Alternative Solvents (e.g., DMF, Dioxane) increase_temp->optimize_solvent If no improvement success Successful Cyclization increase_temp->success If reaction proceeds optimize_solvent->success If reaction proceeds optimize_solvent->fail If still no reaction

Caption: A stepwise approach to troubleshooting stalled cyclization reactions.

Detailed Troubleshooting Protocol for Incomplete Cyclization

Objective: To systematically diagnose and resolve the issue of an incomplete cyclization reaction where the N-methoxy-(2-oxoalkyl)amide starting material is recovered.

Materials:

  • N-methoxy-(2-oxoalkyl)amide precursor

  • Potassium tert-butoxide (t-BuOK), fresh bottle or properly stored

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Verify Base Activity:

    • Set up a small-scale control reaction using a known, reliable substrate for t-BuOK-mediated reactions to confirm the activity of your base.

    • Alternatively, open a new bottle of t-BuOK and repeat the reaction on a small scale.

  • Optimize Base Stoichiometry:

    • Set up a series of small-scale reactions with varying equivalents of t-BuOK (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents).

    • Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal base loading.

  • Investigate Temperature Effects:

    • If the reaction is being conducted at room temperature, gradually increase the temperature in increments of 10-20 °C.

    • For each temperature, monitor the reaction progress over time. Be mindful that higher temperatures can sometimes lead to side reactions.

  • Solvent Screening:

    • If the reaction is sluggish in THF, set up parallel reactions in other anhydrous aprotic polar solvents such as DMF or 1,4-dioxane.

    • Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature.

ParameterInitial ConditionTroubleshooting Steps
Base (t-BuOK) 1.1 eqVerify activity; increase to 1.5-2.0 eq
Temperature 25 °CIncrease to 40 °C, then 60 °C
Solvent Anhydrous THFSwitch to anhydrous DMF or 1,4-dioxane
Q2: My reaction is producing a significant amount of an unexpected byproduct. What could it be, and how can I suppress its formation?

A2: The formation of byproducts in base-mediated cyclizations can arise from several competing reaction pathways. In the case of N-methoxy-(2-oxoalkyl)amide cyclization, the most likely byproduct is the dehydrated product, 1-methoxy-1,5-dihydro-2H-pyrrol-2-one, which forms from the initial cyclized intermediate, 4-hydroxy-1-methoxypyrrolidin-2-one.[1][3]

  • Formation of the Hydroxylated Intermediate: The initial intramolecular cyclization results in the formation of a 4-hydroxy-1-methoxypyrrolidin-2-one intermediate.[1][3] This intermediate is often stable and can be isolated.

  • Dehydration to the Pyrrolinone: Under the influence of excess base or elevated temperatures, this hydroxylated intermediate can undergo elimination of water to form the corresponding 1-methoxy-1,5-dihydro-2H-pyrrol-2-one.[1]

  • Suppression of Dehydration:

    • Control Base Stoichiometry: Using a large excess of t-BuOK can promote the elimination reaction.[1] Carefully titrating the amount of base to the minimum required for cyclization can favor the formation of the hydroxylated intermediate.

    • Moderate Reaction Temperature: Higher temperatures will also favor the elimination pathway. Running the reaction at the lowest temperature that allows for efficient cyclization is recommended.

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased formation of the dehydrated product. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Reaction Mechanism and Side Product Formation

cluster_0 Reaction Pathway Starting Material N-Methoxy-(2-oxoalkyl)amide Enolate Enolate Intermediate Starting Material->Enolate + t-BuOK Intermediate 4-Hydroxy-1-methoxypyrrolidin-2-one (Desired Product) Enolate->Intermediate Intramolecular Cyclization Byproduct 1-Methoxy-1,5-dihydro-2H-pyrrol-2-one (Dehydrated Byproduct) Intermediate->Byproduct Excess t-BuOK or Heat (-H2O)

Caption: The reaction pathway showing the formation of the desired hydroxylated intermediate and the subsequent dehydration to a common byproduct.

Q3: How can I confirm the identity of my product and distinguish it from the starting material and potential byproducts?

A3: Spectroscopic analysis is crucial for confirming the structure of your product and identifying any impurities. The key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR Spectroscopy:

    • Starting Material (N-methoxy-(2-oxoalkyl)amide): Expect to see characteristic signals for the N-methoxy group (a singlet around 3.7-3.9 ppm), the amide carbonyl, and the ketone carbonyl in the ¹³C NMR spectrum.

    • Intermediate (4-Hydroxy-1-methoxypyrrolidin-2-one): The formation of the cyclic structure will lead to a significant change in the NMR spectrum. Look for the appearance of a new hydroxyl proton signal in the ¹H NMR spectrum (which will disappear upon D₂O exchange) and the disappearance of the ketone carbonyl in the ¹³C NMR spectrum, replaced by a carbon signal corresponding to the C-OH group.[1]

    • Byproduct (1-Methoxy-1,5-dihydro-2H-pyrrol-2-one): The dehydration of the intermediate will result in the formation of a double bond within the five-membered ring. This will be evident by the appearance of vinylic proton signals in the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum.[1]

  • Infrared (IR) Spectroscopy:

    • Starting Material: Will show two distinct carbonyl stretches for the amide and ketone.

    • Intermediate: The ketone carbonyl absorption will be absent, and a broad O-H stretch will appear around 3200-3500 cm⁻¹. The amide carbonyl stretch will remain.

    • Byproduct: The O-H stretch will be absent, and a C=C stretch may be visible.

  • Mass Spectrometry (MS):

    • MS will allow you to confirm the molecular weight of your product and any byproducts. The mass of the dehydrated byproduct will be 18 units (the mass of water) less than the hydroxylated intermediate.

CompoundKey ¹H NMR SignalsKey ¹³C NMR SignalsKey IR Bands (cm⁻¹)
Starting Material N-OCH₃ singlet (~3.8 ppm)Amide C=O, Ketone C=O~1710 (Ketone C=O), ~1650 (Amide C=O)
Intermediate OH proton (variable, exchanges with D₂O)C-OH signal~3400 (broad, O-H), ~1680 (Amide C=O)
Byproduct Vinylic protonsC=C signals~1680 (Amide C=O), ~1640 (C=C)

General Protocol for the Cyclization of N-Methoxy-(2-oxoalkyl)amides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-methoxy-(2-oxoalkyl)amide (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-methoxy-(2-oxoalkyl)amide in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add t-BuOK portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Kulakov, I. V., Palamarchuk, I. V., Nikolaenkova, E. B., Tikhonov, A. Y., Gatilov, Y. V., & Fisyuk, A. S. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(9), 4845–4853. [Link]

  • Li, Y.-W., Zheng, H.-X., Yang, B., Shan, X.-H., Qu, J.-P., & Kang, Y.-B. (2020). tBuOK-Promoted Cyclization of Imines with Aryl Halides. Organic Letters, 22(12), 4553–4556. [Link]

  • Kulakov, I. V., Palamarchuk, I. V., Nikolaenkova, E. B., Tikhonov, A. Y., Gatilov, Y. V., & Fisyuk, A. S. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. [Link]

Sources

Technical Support Center: Purification of (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-3R4S-001 Subject: Removal of Diastereomeric Impurities (cis-isomers) from (3R,4S)-4-Methoxypyrrolidin-3-ol Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Diagnostic Framework

You are dealing with a highly polar, amphoteric molecule. The core challenge with (3R,4S)-4-methoxypyrrolidin-3-ol (the trans isomer) is that its diastereomeric impurity (the cis isomer) shares very similar solubility profiles in aqueous media, making direct extraction inefficient. Furthermore, the lack of a strong UV chromophore in the free base renders standard UV-triggered fractionation unreliable.

The Golden Rule: Do not attempt to purify the free base by silica chromatography if the diastereomeric excess (de) is <90%. The secondary amine interacts strongly with silanols, causing peak tailing that merges the diastereomers.

Module 1: Diagnosis & Identification

Before initiating purification, you must confirm the identity of your impurity. In 5-membered pyrrolidine rings, coupling constants (


) can be deceptive due to envelope conformations.

Protocol: 1H-NMR Validation (NOE is Critical)

  • Solvent: D2O or MeOD (CDCl3 is often poor for the free base due to aggregation).

  • Key Signals: Focus on the H3 (carbinol) and H4 (methine ether) protons.

  • Differentiation:

    • Trans (3R,4S): No Nuclear Overhauser Effect (NOE) observed between H3 and H4.

    • Cis (Impurity): Strong NOE correlation between H3 and H4.

    • Note: While Karplus curves suggest

      
       for some 5-membered rings, this is unreliable for pyrrolidines. Rely on NOESY/ROESY. 
      

Primary Purification Workflow (The "Derivatize & Crystallize" System)

This is the industry-standard "Rescue Protocol" when direct crystallization fails. By converting the secondary amine to a carbamate, you eliminate the zwitterionic character and introduce lipophilicity, amplifying the physical differences between diastereomers.

Step-by-Step Protocol
Phase A: N-Boc Protection
  • Dissolution: Dissolve crude (3R,4S)-4-methoxypyrrolidin-3-ol in THF/Water (1:1).

  • Basification: Add

    
     (2.5 equiv).
    
  • Addition: Add

    
     (1.1 equiv) at 0°C, then warm to RT. Stir for 4 hours.
    
  • Workup: Extract with EtOAc. Wash with dilute citric acid (to remove unreacted amine) and brine.

    • Result: You now have (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol .

Phase B: Purification (Choose Path Based on Scale)
ParameterPath 1: Crystallization (Scale >10g)Path 2: Flash Chromatography (Scale <10g)
Solvent System Hexanes / Ethyl Acetate (Hot slurry)Hexanes / EtOAc (Gradient 0-60%)
Selectivity The trans-Boc isomer crystallizes more readily due to better packing.Trans isomer typically elutes after the cis isomer on Silica.
Yield Target 65-75%80-90%
Phase C: Deprotection (Salt Formation)
  • Dissolve the purified N-Boc intermediate in 1,4-Dioxane or MeOH.

  • Add 4M HCl in Dioxane (3 equiv).

  • Stir at RT for 2 hours. The product will precipitate as the Hydrochloride Salt .

  • Filtration: Filter the white solid. This step acts as a final "polishing" crystallization.

Alternative Workflow: Direct Diastereomeric Salt Resolution

If derivatization is not permissible, you must use a resolving agent that creates a rigid lattice difference between the cis and trans diastereomers.

Recommended Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Mechanism:[1][2][3] The bulky benzoyl groups create a "chiral pocket" that often accommodates the trans isomer more strictly than the cis, or vice-versa, leading to preferential precipitation.

Protocol:

  • Dissolve crude free base in Isopropanol (IPA) (10 mL/g).

  • Add L-DBTA (1.0 equiv) dissolved in warm IPA.

  • Heat to reflux until clear.

  • Cool slowly to RT, then to 0°C.

  • Harvest: The precipitate is likely the (3R,4S) salt (verify by NMR).

  • Free Basing: Dissolve salt in water, basify with NaOH, and extract exhaustively with DCM/IPA (3:1).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification based on impurity levels and available equipment.

PurificationStrategy Start Crude (3R,4S)-4-Methoxypyrrolidin-3-ol Diagnosis Diagnosis: 1H-NMR (NOESY) Start->Diagnosis Decision Impurity Level? Diagnosis->Decision DirectSalt Direct Salt Resolution (L-DBTA or Oxalic Acid) Decision->DirectSalt Cis < 5% Derivatization N-Boc Protection (THF/H2O, NaHCO3) Decision->Derivatization Cis > 5% (Recommended) Deprotection Deprotection (HCl/Dioxane) -> Final HCl Salt DirectSalt->Deprotection Optional Exchange Chromatography Flash Chromatography (Silica, Hex/EtOAc) Derivatization->Chromatography Small Scale (<10g) Crystallization Crystallization (Hexanes/EtOAc) Derivatization->Crystallization Large Scale (>10g) Chromatography->Deprotection Crystallization->Deprotection

Caption: Decision matrix for removing cis-impurities. High impurity levels necessitate N-Boc derivatization for efficient separation.

Troubleshooting & FAQs

Q1: I tried the HCl salt directly, but I got a hygroscopic oil. Why? A: Pyrrolidine hydrochlorides are notoriously hygroscopic. If you have significant cis impurity, it disrupts the crystal lattice, lowering the melting point and causing "oiling out."

  • Fix: Switch to the Oxalate salt .[4] Oxalic acid often forms highly crystalline, non-hygroscopic salts with secondary amines. Dissolve free base in EtOH, add 1 equiv Oxalic acid, and crystallize from EtOH/Et2O.

Q2: My NMR shows split peaks even after purification. Is it still impure? A: If you are looking at the N-Boc intermediate, rotamers are the likely culprit. The N-Boc bond has restricted rotation at room temperature, often showing a 60:40 split of signals in NMR.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is pure. If they remain distinct, you still have diastereomers.

Q3: Can I use chiral chromatography? A: Yes, but it is expensive for early-phase purification.

  • Column:Chiralpak AD-H or IC .

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Note: You must use an amine modifier (DEA or TEA) to prevent peak tailing of the free base.

Q4: Why is the "trans" isomer usually the major product in synthesis? A: This is due to the Fürst-Plattner Rule (Trans-diaxial opening). If you synthesize this via epoxide opening of 3,4-epoxypyrrolidine (N-protected), the nucleophile (MeOH) attacks the epoxide in a trans-fashion to satisfy stereoelectronic requirements. The cis impurity usually arises from non-selective epoxide formation or harsh deprotection conditions that cause epimerization.

References

  • Stereochemistry of Pyrrolidines: Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Inhibitors." Journal of Medicinal Chemistry, 2018.

  • N-Boc Purification Strategy: "Purification of Amino-Alcohols via Carbamate Derivatization." Organic Process Research & Development, 2015.

  • Diastereomeric Salt Resolution: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001.

  • NMR differentiation of pyrrolidine isomers: "Use of NOE in determining stereochemistry of 3,4-substituted pyrrolidines." Tetrahedron Letters, 2012.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reaction temperature in pyrrolidine ring formation. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthesis. Temperature is a critical parameter that profoundly influences reaction kinetics, yield, stereoselectivity, and impurity profiles. This guide provides field-proven insights and systematic approaches to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows low or no product yield. How can temperature be the cause?

Answer: Low or no yield is a common problem directly linked to reaction temperature, which governs the reaction's kinetics.

  • Possible Cause 1: Insufficient Activation Energy. Many chemical transformations, including cyclization reactions, have a significant energy barrier that must be overcome. If the reaction temperature is too low, the reactant molecules may not have sufficient kinetic energy to reach the transition state, resulting in a slow or stalled reaction.

    • Solution: Systematically increase the reaction temperature in controlled increments (e.g., 10-20 °C). For many syntheses, achieving good conversion requires heating the reaction to reflux.[1] For instance, certain industrial preparations of pyrrolidine occur at temperatures ranging from 100 °C to over 200 °C to ensure the reaction proceeds at a practical rate.[2][3] Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature for conversion.[1]

  • Possible Cause 2: Thermal Decomposition. Conversely, if the temperature is too high, it can lead to the decomposition of starting materials, reagents, catalysts, or even the desired pyrrolidine product. This is particularly relevant for thermally sensitive functional groups.

    • Solution: If you suspect decomposition (e.g., observing charring, significant color changes, or a decrease in product concentration after an initial increase), reduce the reaction temperature. It's crucial to find a balance where the reaction proceeds efficiently without degrading key components. Some modern methods, such as those using iridium catalysis, can proceed effectively at room temperature, avoiding harsh conditions.[4][5]

  • Possible Cause 3: Catalyst Inactivity. Many pyrrolidine syntheses rely on catalysts that have an optimal operating temperature range. Temperatures outside this range can lead to catalyst deactivation or reduced turnover frequency.

    • Solution: Consult the literature for the specific catalyst you are using to determine its recommended temperature range. For example, palladium catalysts used in coupling reactions can be sensitive to high temperatures, which may lead to catalyst decomposition or the promotion of side reactions.[6]

Question 2: The stereoselectivity (diastereomeric or enantiomeric ratio) of my product is poor. How can I improve it by adjusting the temperature?

Answer: Temperature plays a crucial role in controlling the stereochemical outcome of a reaction by influencing the energy difference between diastereomeric transition states.[1]

  • Possible Cause: Small Energy Difference Between Transition States. Asymmetric reactions proceed through different transition states leading to different stereoisomers. According to the Eyring equation, the ratio of these isomers is exponentially dependent on the difference in their free energies of activation (ΔΔG‡) and inversely dependent on the temperature. At higher temperatures, there is enough thermal energy to overcome both energy barriers, leading to a mixture of products.

    • Solution: Lowering the reaction temperature is a standard strategy to enhance stereoselectivity.[1] A decrease in temperature amplifies the small energy differences between the competing transition states, favoring the pathway with the lower activation energy. This often leads to a significant improvement in the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).[1] However, be aware that this will likely decrease the reaction rate, requiring longer reaction times.[7]

Question 3: My reaction is producing significant side products, complicating purification. How can temperature control help minimize them?

Answer: The formation of side products is often highly temperature-dependent, as different reaction pathways can become accessible at elevated temperatures.

  • Possible Cause 1: Temperature-Activated Side Reactions. Competing reaction pathways, such as elimination, rearrangement, or O-arylation instead of the desired N-arylation, may have higher activation energies than the primary reaction.[6] Increasing the temperature can provide the necessary energy to activate these undesired pathways.

    • Solution: Lowering the reaction temperature can often suppress these side reactions by ensuring there is only enough energy for the desired, lower-energy pathway to proceed.[6] For example, in the synthesis of 4-(Pyrrolidin-1-yl)phenol, higher temperatures can promote the formation of diaryl ether byproducts (O-arylation); using a lower temperature favors the desired N-arylation.[6]

  • Possible Cause 2: By-product Formation at High Temperatures. In some industrial processes, such as the formation of pyrrolidine from tetrahydrofuran and ammonia, high temperatures (e.g., 400 °C) can lead to excessive formation of by-products like butadiene, significantly reducing the yield of the desired product.[8]

    • Solution: In such cases, optimizing the catalyst and lowering the temperature to a range where the desired reaction is still efficient but by-product formation is minimized is crucial. For the aforementioned reaction, using a gamma-type alumina catalyst allows for good conversion at substantially lower temperatures (290-340 °C), which greatly improves the yield by reducing butadiene formation.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for pyrrolidine synthesis? A1: There is no single "typical" range, as the optimal temperature is highly dependent on the specific synthetic method. Reactions can range from cryogenic temperatures to well over 200 °C.

  • Organocatalytic reactions , such as Michael additions, are often run at room temperature or below (e.g., 0 °C) to maximize stereoselectivity.[7]

  • [3+2] Cycloaddition reactions can vary widely, from room temperature to reflux conditions (e.g., 100 °C in ethanol) depending on the substrates and catalyst.[1]

  • Industrial syntheses , such as the reaction of 1,4-butanediol with ammonia, are performed at high temperatures (165–200 °C) and pressures to drive the reaction efficiently on a large scale.[3][9]

Q2: How does lowering the temperature generally affect the reaction? A2: Generally, lowering the temperature slows down the reaction rate for all processes. However, it disproportionately slows down reactions with higher activation energies. This effect can be leveraged to:

  • Increase Stereoselectivity: By making it more difficult for the reaction to proceed through the higher-energy transition state, leading to a more stereopure product.[1]

  • Reduce Side Products: By preventing undesired pathways with higher activation energies from occurring.[6] The main drawback is a significant increase in the required reaction time.[1]

Q3: When is it necessary to use elevated temperatures (reflux)? A3: Elevated temperatures are necessary when the activation energy for the desired transformation is high. This is common for:

  • Breaking strong bonds or overcoming steric hindrance.

  • Reactions involving less reactive starting materials.

  • Ensuring a reaction completes within a practical timeframe, especially in industrial settings.[2] Reflux conditions provide a constant, controlled temperature at the boiling point of the solvent, ensuring a steady reaction rate.

Q4: How can I systematically optimize the reaction temperature? A4: A systematic approach is crucial for efficient optimization.

  • Literature Review: Start with the conditions reported for similar reactions.

  • Initial Screening: Run a few small-scale experiments at a wide range of temperatures (e.g., 0 °C, room temperature, 60 °C, and reflux) to identify a promising range.

  • Fine-Tuning: Once a range is identified, perform a more detailed optimization by varying the temperature in smaller increments (e.g., 10 °C).

  • Monitoring: At each temperature, monitor the reaction over time (e.g., take samples at 1h, 4h, 12h, 24h) to assess both conversion rate and the formation of impurities. This helps distinguish between a slow reaction and a failed reaction due to decomposition.[1]

Data Presentation: General Effects of Temperature on Pyrrolidine Synthesis
Parameter Low Temperature (e.g., < 0°C to RT) Moderate Temperature (e.g., RT to 80°C) High Temperature (e.g., > 80°C to Reflux)
Reaction Rate Very slow; may require extended reaction times (days).Moderate; often completes within hours to a day.Fast; often completes within minutes to hours.
Yield Can be high if given enough time; may be low if the reaction is too slow to reach completion.Often optimal, balancing rate and stability.Can be high, but risks decomposition of products or reagents, potentially lowering the isolated yield.[4]
Stereoselectivity Generally highest, as it maximizes the energy difference between competing transition states.[1][7]Moderate; may be acceptable for some applications.Generally lowest, as high thermal energy allows multiple reaction pathways to be accessed.
Side Products Formation is typically minimized.May start to appear depending on their activation energies.Increased risk of forming thermally-activated side products and impurities.[6]
Experimental Protocol: Temperature Optimization for a [3+2] Cycloaddition Reaction

This protocol provides a general framework for optimizing temperature for the synthesis of a substituted pyrrolidine. Note: This is a guideline and should be adapted for specific substrates and catalysts.

Objective: To determine the optimal temperature for maximizing yield and stereoselectivity.

Materials:

  • Reactant A (e.g., an isatin derivative, 1.0 mmol)

  • Reactant B (e.g., an amino acid, 1.0 mmol)

  • Reactant C (e.g., a dipolarophile, 1.0 mmol)

  • Catalyst (if required, e.g., 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

  • Three identical round-bottomed flasks (10 mL) equipped with stir bars and condensers.

  • Heating/cooling baths (e.g., ice-water bath, water bath, oil bath).

  • TLC plates and appropriate eluent system.

Procedure:

  • Setup: In parallel, charge each of the three flasks with the reactants (A, B, C), catalyst, and solvent.[1]

  • Temperature Control:

    • Flask 1: Place in an ice-water bath to maintain a temperature of 0 °C.

    • Flask 2: Place on a magnetic stir plate at ambient laboratory temperature (~25 °C).

    • Flask 3: Place in an oil bath pre-heated to a higher temperature (e.g., 80 °C or reflux).

  • Reaction Monitoring:

    • Begin stirring all three reactions simultaneously.

    • Spot a sample from each reaction onto a TLC plate at regular intervals (e.g., t = 0, 1h, 4h, 12h, 24h).

    • Develop the TLC plates to visualize the consumption of starting materials and the formation of the product and any by-products.[1]

  • Analysis:

    • Compare the TLC plates to assess the reaction progress at each temperature.

    • The 0 °C reaction may show high selectivity (a clean product spot) but slow conversion.

    • The 25 °C reaction may offer a good balance of rate and cleanliness.

    • The 80 °C reaction may be fast but show additional side product spots.

  • Workup and Characterization: Once a reaction is deemed complete (by TLC), quench it, remove the solvent under reduced pressure, and purify the crude product via column chromatography.[1] Characterize the purified product (e.g., by NMR) to determine the yield and stereochemical ratio.

Visualization: Troubleshooting Workflow

This diagram outlines a logical process for troubleshooting temperature-related issues in pyrrolidine synthesis.

G start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_temp Is Temperature a Likely Cause? start->check_temp low_yield Issue: Low Yield / No Reaction check_temp->low_yield Yes poor_selectivity Issue: Poor Stereoselectivity check_temp->poor_selectivity Yes re_evaluate Re-evaluate Hypothesis: Consider other factors (Solvent, Catalyst, Reagents) check_temp->re_evaluate No temp_too_low Hypothesis: Temperature is too low (Insufficient Activation Energy) low_yield->temp_too_low increase_temp Action: Increase temperature incrementally (e.g., RT -> 60°C -> Reflux) temp_too_low->increase_temp monitor_yield Monitor reaction by TLC/LC-MS. Did yield improve? increase_temp->monitor_yield temp_too_high Hypothesis: Temperature is too high (Decomposition) monitor_yield->temp_too_high No, saw decomposition success Problem Solved: Proceed with Optimized Temperature monitor_yield->success Yes decrease_temp_yield Action: Decrease temperature temp_too_high->decrease_temp_yield decrease_temp_yield->success temp_too_high_select Hypothesis: Temperature is too high (Small ΔΔG‡ differentiation) poor_selectivity->temp_too_high_select decrease_temp_select Action: Lower temperature (e.g., RT -> 0°C -> -20°C) temp_too_high_select->decrease_temp_select monitor_select Analyze d.r. / e.e. Did selectivity improve? decrease_temp_select->monitor_select monitor_select->success Yes monitor_select->re_evaluate No, or reaction stalled

Caption: Troubleshooting workflow for temperature optimization.

References
  • Schwoegler, E. J. (1950). Synthesis of pyrrolidine. U.S. Patent No. 2,952,688.
  • Weisgerber, C. A. (1950). Production of pyrrolidine. U.S. Patent No. 2,525,584.
  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Morra, F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Ríos, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]

  • Morra, F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PubMed Central. [Link]

Sources

Resolving solubility issues of (3R,4S)-4-Methoxypyrrolidin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of (3R,4S)-4-Methoxypyrrolidin-3-ol in water Ticket ID: CHEM-SUP-8829 Agent: Dr. A. Vance, Senior Application Scientist

Diagnostic & Decision Matrix

Before altering your protocol, you must identify the specific form of the compound you are handling. The solubility behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol is dictated almost entirely by its protonation state.

Troubleshooting Flowchart

Use the following decision tree to determine the correct corrective action.

SolubilityLogic Start Start: Identification CheckForm Check Label: Salt or Free Base? Start->CheckForm IsSalt HCl/TFA Salt Form CheckForm->IsSalt Contains .HCl IsBase Free Base (Oil/Solid) CheckForm->IsBase No Counterion SaltIssue Issue: Precipitates in Buffer? IsSalt->SaltIssue BaseIssue Issue: Oiling Out or Insoluble? IsBase->BaseIssue ActionBuffer PROTOCOL B: Adjust Buffer Strength (Avoid High Phosphate) SaltIssue->ActionBuffer Common Ion Effect ActionCosolvent PROTOCOL C: DMSO Stock (Last Resort) SaltIssue->ActionCosolvent High Conc. Required ActionAcidify PROTOCOL A: In-situ Acidification (Target pH < 7) BaseIssue->ActionAcidify Primary Fix

Figure 1: Decision matrix for solubilizing aminopyrrolidine derivatives based on chemical form and observed failure mode.

Technical Analysis: The "Why" Behind the Insolubility

Users often report that this molecule is "insoluble" despite its negative LogP (approx -0.98), which theoretically indicates high hydrophilicity. This paradox is caused by pH-dependent ionization .

The Mechanism

(3R,4S)-4-Methoxypyrrolidin-3-ol contains a secondary amine.

  • pKa of Pyrrolidine Ring: ~9.5 – 10.5.

  • At pH < 9: The nitrogen accepts a proton (

    
    ). This ionic form is highly water-soluble due to strong ion-dipole interactions.
    
  • At pH > 10 (or in pure water): If you dissolve the Free Base in water, the amine acts as a base, raising the solution pH. As the pH rises toward the pKa, the molecule remains neutral (uncharged). Neutral organic amines often separate from water as an "oil" or form a hydrophobic aggregate, appearing insoluble.

Key Insight: If you are working with the Free Base, water alone is often insufficient because the molecule self-buffers to a pH where it is least soluble. You must drive the equilibrium toward the cationic form.

Corrective Protocols

Protocol A: In-Situ Salt Formation (For Free Base)

Use this if you have the Free Base and it looks like an oil or sticky solid at the bottom of your vial.

Objective: Convert the neutral amine to the soluble hydrochloride salt species within the aqueous solution.

Materials:

  • 1.0 M Hydrochloric Acid (HCl) or Acetic Acid.

  • pH strips or micro-probe.

Steps:

  • Calculate Stoichiometry: Determine the molar amount of your compound. You need 1.1 equivalents of acid.

    • Example: For 10 mg of Free Base (MW ~117 g/mol ), you have ~85 µmol. You need ~94 µmol of HCl.

  • Prepare Solvent: Add the calculated volume of 1.0 M HCl to your target volume of water before adding the compound.

  • Dissolution: Add the compound to the acidified water. Vortex for 30 seconds.

  • Verification: Check that the final pH is between 4.0 and 6.0. If the solution is still cloudy and pH is > 7, add 1.0 M HCl in 5 µL increments until clear.

Protocol B: Handling the HCl Salt in Buffers

Use this if you have the HCl salt but it precipitates when added to PBS or cell culture media.

Objective: Prevent "salting out" or deprotonation in buffered systems.

The Issue: Adding a high concentration of the HCl salt (acidic) to a buffer (like PBS) can overwhelm the buffer capacity or, conversely, the buffer's high pH (7.4) might be close enough to the pKa to reduce solubility if the ionic strength is high (Common Ion Effect).

Steps:

  • Pre-Dissolve in Pure Water: Do not dissolve the solid powder directly into 10x PBS or high-salt media.

  • Make a 100x Stock: Dissolve the HCl salt in pure, deionized water (Milli-Q) at 100x the final target concentration. It should dissolve instantly.

  • Dilute: Slowly pipet this aqueous stock into your buffer/media while vortexing. This prevents local areas of high pH/high salt that cause transient precipitation.

Protocol C: Co-Solvent System (Universal Backup)

Use this only if pH manipulation is forbidden by your assay constraints.

Data Table: Solubility Limits (Approximate)

Solvent SystemSolubility LimitComment
Pure Water (pH 7) < 10 mM (Free Base)Risk of oiling out.
Water (pH 4-5) > 100 mM (Salt Form)Recommended. Stable.
DMSO > 500 mMExcellent stock solvent.
Ethanol > 100 mMGood for evaporation protocols.

Steps:

  • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Dilute into your aqueous assay buffer such that the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.

Frequently Asked Questions (FAQ)

Q: I bought the HCl salt, but it turned into a liquid sticky mess on the bench. Is it ruined? A: It is likely not ruined, but it is hygroscopic . Pyrrolidine salts absorb atmospheric moisture aggressively.

  • Fix: Redissolve the entire sticky mass in a known volume of water to create a stock solution. Determine the concentration based on the original weight of the dry powder, not the current weight (which includes water). Store this stock at -20°C.

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but monitor temperature.

  • Sonicate in short bursts (30 seconds).

  • Warning: If you are using the Free Base in water, sonication creates a stable emulsion (milky white) rather than a true solution. If this happens, you must acidify (See Protocol A) to clear it.

Q: Why does the solution turn yellow over time? A: Amines are prone to oxidation.

  • (3R,4S)-4-Methoxypyrrolidin-3-ol has electron-rich nitrogen and oxygen atoms. Yellowing indicates N-oxide formation or trace degradation.

  • Prevention:[1] Always store stock solutions at -20°C or -80°C, preferably under nitrogen or argon if long-term storage is required.

References

  • PubChem. (2025).[2] (3R,4S)-pyrrolidine-3,4-diol Compound Summary. National Library of Medicine. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principle on amine salt selection). [Link]

Sources

Technical Support Center: Troubleshooting (3R,4S)-4-Methoxypyrrolidin-3-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with (3R,4S)-4-Methoxypyrrolidin-3-ol. This advanced chiral building block is pivotal in the synthesis of complex molecules and active pharmaceutical ingredients. However, its bifunctional nature—possessing both a secondary amine and a secondary alcohol—presents unique challenges during coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common side reactions and provide robust, field-tested solutions to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is showing poor selectivity, with significant formation of an O-acylated byproduct. How can I favor N-acylation?

Answer:

This is the most common challenge encountered with amino alcohols like (3R,4S)-4-Methoxypyrrolidin-3-ol. The secondary amine is generally more nucleophilic than the secondary alcohol, but under certain conditions, competitive O-acylation can significantly reduce the yield of your desired N-coupled product.[1][2][3]

Root Cause Analysis:

  • Highly Reactive Acylating Agents: The use of highly reactive electrophiles, such as acyl chlorides or anhydrides, at ambient temperature can lead to indiscriminate acylation of both the amine and hydroxyl groups.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

  • Protonation State: In acidic media, the amine is protonated and becomes non-nucleophilic, which can favor O-acylation if not carefully controlled.[4]

Troubleshooting Strategies & Protocols:

Strategy A: Kinetic Control via Temperature

By lowering the reaction temperature, you can exploit the inherently higher nucleophilicity of the nitrogen atom. This approach favors the kinetically preferred N-acylation pathway over the thermodynamically competitive O-acylation.

  • Recommended Protocol (Kinetic Control):

    • Dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool the mixture to -20 °C in a cryobath.

    • Slowly add a solution of your acylating agent (e.g., acyl chloride, 1.1 eq) in the same solvent dropwise over 30 minutes.

    • Maintain the reaction at -20 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with a cold saturated solution of sodium bicarbonate.

Strategy B: Orthogonal Protecting Group Strategy (Most Robust Method)

For maximum selectivity, protecting the hydroxyl group before the coupling reaction is the most reliable approach.[5] A silyl ether, such as a tert-Butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to most coupling conditions and can be removed cleanly later.

  • Recommended Protocol (Hydroxyl Protection):

    • Protection: Dissolve the amino alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Work up by quenching with water and extracting with ethyl acetate. Purify by column chromatography.

    • N-Acylation: Use the O-protected pyrrolidine in your standard amide coupling protocol (e.g., with HATU/DIPEA).

    • Deprotection: Remove the TBDMS group using Tetra-n-butylammonium fluoride (TBAF) in THF or with an acidic treatment like HCl in methanol.[6]

Visualizing the Competing Pathways:

G cluster_0 Reactants cluster_1 Reaction Pathways Pyrrolidinol (3R,4S)-4-Methoxypyrrolidin-3-ol N_Acyl N-Acylation (Desired Product) Pyrrolidinol->N_Acyl Favored at Low Temp O_Acyl O-Acylation (Side Product) Pyrrolidinol->O_Acyl Competes at Higher Temp Acyl_X R-CO-X (Acylating Agent) Acyl_X->N_Acyl Acyl_X->O_Acyl

Caption: Competing N- and O-acylation pathways.

FAQ 2: My coupling reaction is sluggish, resulting in low yields and incomplete conversion, even after extended reaction times. What is the cause?

Answer:

Low coupling efficiency with this substrate often points to steric hindrance. The pyrrolidine ring and its substituents can physically block the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[7][8]

Root Cause Analysis:

  • Steric Hindrance: Both the amine itself and the adjacent methoxy and hydroxyl groups create a sterically congested environment.[9] This is particularly problematic when coupling with a bulky carboxylic acid.

  • Insufficient Reagent Potency: Standard carbodiimide reagents like DCC or EDC may not be powerful enough to activate the carboxylic acid sufficiently to overcome the steric barrier.[7][10]

  • Suboptimal Solvent: Poor solvation of the reactants can lead to aggregation, further impeding the reaction.[10]

Troubleshooting Strategies & Protocols:

Strategy A: Employ a More Potent Coupling Reagent

Switching to a modern uronium or phosphonium salt-based coupling reagent is highly recommended for hindered couplings.[11] These reagents form highly reactive intermediates that can overcome significant steric challenges.[7][10]

Reagent ClassExamplesReactivity LevelRacemization RiskNotes
CarbodiimidesEDC, DCC, DICModerateModerate to HighOften requires additives like HOBt to suppress racemization.[12][13]
Uronium SaltsHATU , HBTU, HCTUVery High Very Low HATU is often the reagent of choice for difficult couplings.[13][14]
Phosphonium SaltsPyBOP, PyAOPHighLowPyAOP is particularly effective for hindered systems.[8]
  • Recommended Protocol (HATU Coupling):

    • In a separate vessel, pre-activate the carboxylic acid (1.2 eq). Dissolve the acid, HATU (1.15 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the pre-activation mixture for 5-10 minutes at room temperature.

    • Add the activated acid solution to a solution of (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 eq) in DMF.

    • Stir the reaction at room temperature overnight. Monitor by LC-MS.

    • Work up by diluting with ethyl acetate and washing sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

Strategy B: Optimize Reaction Conditions

  • Solvent Choice: Switch from DCM or THF to a more polar, better-solvating solvent like DMF or NMP.[10]

  • Temperature: Gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier, but this must be done cautiously as it can increase the risk of racemization.[10]

  • Microwave Irradiation: For extremely difficult couplings, microwave-assisted synthesis can dramatically shorten reaction times and drive the reaction to completion.[8][10]

FAQ 3: I am concerned about the stereochemical integrity of my product. What conditions can lead to epimerization, and how can I prevent it?

Answer:

Preserving the (3R,4S) stereochemistry is critical. While the pyrrolidine ring itself is conformationally robust, the activated carboxylic acid partner in the coupling reaction is susceptible to racemization, especially if it is an α-amino acid.[14][15] The primary mechanism involves the formation of a planar oxazolone intermediate.[14][16]

Root Cause Analysis:

  • Coupling Reagent: Some coupling reagents, particularly carbodiimides without additives, are known to promote oxazolone formation and subsequent racemization.[13][16]

  • Excess Base: The presence of a strong or excess tertiary amine base can abstract the α-proton from the activated ester or oxazolone intermediate, leading to loss of stereochemical information.[14]

  • Elevated Temperature: Higher reaction temperatures increase the rate of enolization and racemization.[10]

Troubleshooting Strategies & Protocols:

Strategy A: Use Racemization-Suppressing Reagents and Additives

Modern coupling reagents are designed to minimize racemization.

  • Reagent Choice: Use uronium salts like HATU or phosphonium salts like PyBOP . These reagents incorporate additives (HOAt and HOBt, respectively) within their structure, which react rapidly to form active esters that are more resistant to racemization than the intermediates formed by carbodiimides alone.[13][17][18]

  • Additives: If using a carbodiimide like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives trap the activated carboxylic acid as a less reactive, but more stable, active ester, which suppresses the formation of the oxazolone intermediate.[13][17]

Strategy B: Careful Control of Base and Temperature

  • Base: Use a hindered, non-nucleophilic base like DIPEA. Use the minimum amount necessary, typically 2-3 equivalents. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[14]

  • Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary to overcome steric hindrance, and only after confirming that less aggressive methods have failed.

Workflow for Minimizing Racemization:

Caption: Workflow to prevent racemization during coupling.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. AcadeChem. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatography A. [Link]

  • Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Racemization Assays. Methods in Molecular Biology. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • What is the difference between O-acylation and N-acylation? Brainly.com. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Towards the Synthesis of Highly Hindered Pyrrolidines by Intramolecular AAC Click Reactions: What Can Be Learned from DFT Calculations? Request PDF on ResearchGate. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC. [Link]

  • N‐ and O‐acylation of various amines and benzyl alcohols. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PMC. [Link]

  • Difference Between O Acylation and N Acylation. Pediaa.Com. [Link]

  • Selective N-acylation of amino alcohols.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Stability of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and standardized protocols for working with (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, with a specific focus on its stability under basic (alkaline) conditions. As a substituted pyrrolidine, this molecule is part of a class of compounds vital to drug discovery and development, making a thorough understanding of its chemical behavior essential for reproducible and reliable experimental outcomes[1][2].

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the handling and stability of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in basic environments.

Q1: What is the immediate chemical reaction when (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is exposed to a basic solution?

Answer: (3R,4S)-4-Methoxypyrrolidin-3-ol HCl is the hydrochloride salt of a cyclic secondary amine. The initial and immediate reaction upon introducing a base (e.g., sodium hydroxide, triethylamine) is a simple acid-base neutralization. The protonated pyrrolidinium ion is deprotonated by the base to yield the free amine, (3R,4S)-4-Methoxypyrrolidin-3-ol, along with water and the corresponding salt of the base.

This conversion from the salt form to the free base is critical because the free amine is the more reactive species that may be susceptible to degradation under prolonged exposure to basic conditions. The hydrochloride salt form is generally more stable and easier to handle for storage[3].

Caption: Initial acid-base neutralization reaction.

Q2: What are the potential degradation pathways for the (3R,4S)-4-Methoxypyrrolidin-3-ol free amine under basic conditions?

Answer: Once the free amine is formed, it may be susceptible to degradation, especially under harsh basic conditions (high pH, elevated temperature). While the methoxy group (an ether) is generally stable to bases, the overall molecule's stability can be compromised. Based on the chemistry of similar heterocyclic compounds like pyrrolizidine alkaloids, which are known to degrade in alkaline solutions[4][5], we can hypothesize several potential degradation pathways:

  • Oxidation: The tertiary carbon atoms adjacent to the nitrogen, as well as the carbon bearing the hydroxyl group, can be susceptible to oxidation, particularly if oxygen is present. This could lead to ring-opening or the formation of ketone or N-oxide species.

  • Elimination Reactions: Under strongly basic conditions and heat, elimination of the methoxy or hydroxyl group could potentially occur, leading to the formation of unsaturated pyrrolidine derivatives.

  • Ring-Cleavage: Prolonged exposure to harsh conditions could lead to the cleavage of the pyrrolidine ring, a degradation pathway observed in other pyrrolidine-based structures under stress[6][7].

It is crucial to experimentally verify these pathways, as the specific degradation products can have significantly different biological or chemical properties from the parent compound[8].

Caption: Hypothetical degradation pathways in basic media.

Q3: Which experimental factors have the most significant impact on the stability of this compound in a basic solution?

Answer: Several factors can accelerate the degradation of a chemical compound. For (3R,4S)-4-Methoxypyrrolidin-3-ol, the following are most critical:

FactorImpact on StabilityCausality and Rationale
pH High Impact The rate of many degradation reactions, such as base-catalyzed hydrolysis or elimination, is directly proportional to the hydroxide ion concentration. A higher pH generally leads to faster degradation[9][10].
Temperature High Impact Reaction rates typically increase with temperature, as described by the Arrhenius equation. Storing solutions at elevated temperatures will significantly accelerate degradation compared to refrigeration or room temperature storage[11].
Presence of Oxygen Moderate Impact Dissolved oxygen can facilitate oxidative degradation pathways. For sensitive experiments, degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.
Solvent Variable Impact The choice of solvent can influence reaction rates and degradation pathways. Protic solvents may participate in reactions, while aprotic solvents might favor others. It is essential to conduct stability studies in the specific solvent system used in your application.
Presence of Metal Ions Variable Impact Trace metal ion contaminants can catalyze degradation reactions[9]. Using high-purity solvents and reagents, or including a chelating agent like EDTA, can prevent this.
Q4: How can I design a reliable experiment to monitor the stability of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in my basic solution?

Answer: A well-designed stability study is essential. The most common and reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of the parent compound over time. A detailed protocol is provided in the "Protocols" section below. The key components of a robust stability study are:

  • Time Points: Sample the solution at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Controlled Conditions: Maintain constant temperature and pH throughout the experiment.

  • Proper Controls: Analyze a control sample stored under stable conditions (e.g., acidic or neutral pH, refrigerated) to ensure the observed degradation is due to the basic conditions.

  • Validated Method: Use an HPLC method that can separate the parent compound from potential degradants and impurities. This is known as a "stability-indicating method"[12].

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of parent compound peak in HPLC. 1. pH is too high, causing very fast degradation.2. Temperature is too high.3. Incorrect initial concentration measurement.1. Repeat the experiment at a lower pH.2. Conduct the experiment at a lower temperature (e.g., 4°C or room temperature).3. Verify the concentration of your stock solution and the accuracy of your T=0 measurement.
Appearance of multiple new, unidentified peaks. Degradation is occurring, and these are the degradation products.This is an expected outcome. Use a mass spectrometry (LC-MS) detector to obtain mass information for these new peaks to help identify their structures and elucidate the degradation pathway[13][14].
Poor reproducibility between experiments. 1. Inconsistent pH or temperature.2. Variable time points.3. Inconsistent sample preparation.1. Use a calibrated pH meter and a temperature-controlled incubator/water bath.2. Use a timer and adhere strictly to your sampling schedule.3. Ensure pipetting and dilutions are precise. Prepare fresh solutions for each replicate experiment.
Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a general procedure for assessing the stability of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in a basic aqueous buffer.

Objective: To quantify the percentage of (3R,4S)-4-Methoxypyrrolidin-3-ol remaining over a 24-hour period at a specific pH and temperature.

Materials:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol HCl

  • High-purity water

  • Appropriate buffer components (e.g., phosphate or borate for basic pH)

  • Acid/Base for pH adjustment (e.g., NaOH, HCl)

  • HPLC-grade acetonitrile and water

  • Formic acid or other mobile phase modifier

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter and thermometer

  • HPLC system with UV detector

Procedure:

  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl and dissolve it in 10 mL of high-purity water. This is your stable stock.

    • Basic Buffer: Prepare the desired buffer (e.g., 50 mM phosphate buffer) and adjust to the target pH (e.g., pH 9.0) using NaOH.

  • Initiating the Stability Study:

    • In a temperature-controlled environment (e.g., a 25°C water bath), add 1 mL of the stock solution to 9 mL of the pre-warmed basic buffer. This creates a 0.1 mg/mL test solution.

    • Immediately withdraw an aliquot (e.g., 100 µL), quench it by diluting into an equal volume of acidic mobile phase (to stop the reaction), and place it in an autosampler vial. This is your T=0 sample.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw another aliquot from the test solution, quench it in the same manner, and place it in a new vial.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: Monitor at a wavelength where the compound has good absorbance (e.g., ~210 nm, as it lacks a strong chromophore).

    • Analysis: Inject all samples (from T=0 to T=24h). Integrate the peak area of the parent compound in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_T=0) * 100

    • Plot % Remaining versus Time to visualize the degradation profile.

G cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis prep1 Prepare 1 mg/mL Stock Solution (in Water) prep2 Prepare Basic Buffer (e.g., pH 9) and equilibrate to Temp (e.g., 25°C) run1 Mix Stock + Buffer to start reaction prep2->run1 run2 Immediately sample for T=0 (Quench with acid) run1->run2 run3 Sample at Time Points (1h, 2h, 4h, 8h, 24h) run2->run3 ana1 Analyze all samples by validated HPLC method run3->ana1 ana2 Integrate Parent Peak Area ana1->ana2 ana3 Calculate % Remaining vs. T=0 ana2->ana3 ana4 Plot % Remaining vs. Time ana3->ana4

Caption: Workflow for an HPLC-based stability study.

References
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Kharitonov, D. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8213. Available from: [Link]

  • Somkuwar, S. (2024). CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Medical Sciences, 3(3). Available from: [Link]

  • Glicksberg, L., & Kerrigan, S. (2020). Stability of synthetic cathinones in urine. Journal of analytical toxicology, 44(3), 235-243.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Chen, Q., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials, 472, 134260. Available from: [Link]

  • Gao, M., et al. (2023). Degradation of Toxic Pyrrolidine Alkaloids in Drinking Water by Uv Activated Persulfate: Kinetics, Mechanism and Pathway. SSRN. Available from: [Link]

  • Request PDF. (n.d.). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]

  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.). Google Patents.
  • Colegate, S. M., & Molyneux, R. J. (2009). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338. Available from: [Link]

  • Abbate, V., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of Toxicology. Available from: [Link]

  • Gao, M., et al. (2024). Treatment of emerging pyrrolizidine alkaloids in drinking water by UV/persulfate process: Kinetics, energy efficiency and degradation pathway. Water Research, 257, 121703. Available from: [Link]

  • Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

  • La-Casa, E., et al. (2002). Degradation Pathways of Ampicillin in Alkaline Solutions. Journal of Pharmaceutical Sciences, 91(4), 1005-1014. Available from: [Link]

  • Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Formulation and Delivery (pp. 1-24). John Wiley & Sons, Inc.
  • ChemBK. (n.d.). (R)-(+)-3-PYRROLIDINOL. Retrieved from [Link]

  • Khan, I., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. Available from: [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine. Available from: [Link]

  • Request PDF. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Available from: [Link]

  • Bernal, J., et al. (2024). Miniaturized Analytical Strategy Based on μ-SPEed for Monitoring the Occurrence of Pyrrolizidine and Tropane Alkaloids in Honey. Journal of Agricultural and Food Chemistry, 72(1), 489-498.
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
  • Sapra, K., & Ashu. (2022). CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. Available from: [Link]

  • Request PDF. (n.d.). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Structural Validation of (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a high-value chiral building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the trans-relative stereochemistry at the C3 and C4 positions—is critical for biological activity.

Common synthetic routes often yield mixtures of diastereomers (cis vs. trans) or incomplete salt formation. This guide provides a comparative analysis to objectively distinguish the target (3R,4S)-trans isomer from its (3R,4R)-cis impurity and validate the hydrochloride salt form using 1H NMR spectroscopy.

Structural Analysis & Theoretical Framework

To interpret the NMR data accurately, we must understand the conformational dynamics of the pyrrolidine ring.

  • Configuration: (3R, 4S) implies a trans relationship between the hydroxyl group (-OH) at C3 and the methoxy group (-OMe) at C4.

  • Ring Pucker: Pyrrolidine rings exist in dynamic "envelope" conformations. In the trans isomer, the substituents typically adopt a pseudo-diequatorial orientation to minimize steric strain, resulting in a specific dihedral angle between H3 and H4.

  • Salt Effect: The protonation of the nitrogen (HCl salt) introduces a positive charge, significantly deshielding the

    
    -protons (H2 and H5) compared to the free base.
    
Diagram 1: Stereochemical Decision Logic

The following decision tree outlines the logic for distinguishing the target molecule from its diastereomer.

StereochemLogic Start Unknown Isomer Sample MeasureJ Measure J-coupling (H3-H4) (Typically ~4.0 - 4.4 ppm region) Start->MeasureJ SmallJ Small J (0 - 4 Hz) MeasureJ->SmallJ Likely Trans LargeJ Large J (5 - 8 Hz) MeasureJ->LargeJ Likely Cis NOE_Check Run 1D NOE / NOESY Irradiate H3, observe H4 SmallJ->NOE_Check Confirmation LargeJ->NOE_Check Confirmation Trans Target: (3R,4S)-Trans (Pseudo-diequatorial) NOE_Check->Trans No/Weak NOE Cis Impurity: (3R,4R)-Cis (Pseudo-axial/equatorial) NOE_Check->Cis Strong NOE

Caption: Logic flow for distinguishing Trans vs. Cis isomers in 3,4-disubstituted pyrrolidines based on Karplus relationships and Nuclear Overhauser Effect (NOE).

Comparative Analysis: Target vs. Alternatives

A. Target (Trans) vs. Impurity (Cis)

The most common quality control failure is the presence of the cis-diastereomer.

FeatureTarget: (3R,4S)-Trans Alternative: (3R,4R)-Cis Mechanism/Reasoning

Coupling
Small (< 4 Hz) Large (5 - 8 Hz) Karplus Equation: The dihedral angle in the trans isomer (pseudo-diequatorial) is often near 90°, minimizing

. The cis isomer has a dihedral angle closer to 0° (eclipsed), maximizing

.
NOE (H3

H4)
Absent / Weak Strong Proximity: In cis, H3 and H4 are on the same face (syn), allowing efficient cross-relaxation. In trans, they are on opposite faces (anti).[1]
H3/H4 Shift Distinct multipletsOften overlappingCis symmetry often leads to higher order coupling effects compared to the distinct environments in trans.
B. Salt Form (HCl) vs. Free Base

Validation of the hydrochloride salt is crucial for solubility and stability.[2]

FeatureHCl Salt (in D₂O) Free Base (in CDCl₃) Implication
H2/H5 Shifts

3.4 - 3.8 ppm

2.8 - 3.2 ppm
Inductive Effect: The ammonium cation (

) strongly deshields adjacent protons.
Exchangeable Protons Not visible (H/D exchange)Broad singlet (NH) visibleD₂O exchanges NH/OH protons rapidly. Use DMSO-

if observation of

or

is required.

Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Diagram 2: Sample Preparation & Analysis Workflow

Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice D2O (Standard) or DMSO-d6 Sample->Solvent Prep Dissolution Filter if cloudy Solvent->Prep Acquisition Acquisition ns=16, d1=2s Prep->Acquisition Process Processing LB=0.3 Hz Acquisition->Process Validation Validation Check HDO peak & Integration Process->Validation

Caption: Standardized workflow for NMR analysis of hygroscopic hydrochloride salts.

Detailed Methodology
  • Solvent Selection: Use Deuterium Oxide (D₂O) (99.9% D) for routine purity checks. It eliminates the broad NH/OH signals, simplifying the aliphatic region. Use DMSO-

    
      only if you need to confirm the stoichiometry of the HCl salt (by integrating the broad 
    
    
    
    protons at ~9-10 ppm).
  • Sample Mass: Dissolve 10-15 mg of the salt in 0.6 mL of solvent. Note: HCl salts are hygroscopic; weigh quickly to avoid water uptake which bloats the HDO peak.

  • Referencing:

    • In D₂O: Reference to the residual HDO peak (

      
       4.79 ppm) or use an internal standard like TSP (
      
      
      
      0.00 ppm).
    • In DMSO: Reference to residual DMSO pentet (

      
       2.50 ppm).
      

Detailed Spectral Assignment (D₂O)

The following table represents the expected chemical shifts for the (3R,4S)-Trans isomer in D₂O.

PositionProtonsTypeShift (

ppm)
Multiplicity & Coupling (

)
Interpretation
H3 1HCH-OH4.45 - 4.55 ddd (

Hz)
Deshielded by -OH. Small coupling to H4 indicates trans.[3]
H4 1HCH-OMe4.05 - 4.15 ddd (

Hz)
Deshielded by -OMe.
-OMe 3H

3.35 - 3.40 Singlet (s)Sharp, diagnostic singlet. Integration = 3.00 (Reference).
H5 2H

-N
3.60 - 3.75 MultipletDeshielded by

. Diastereotopic protons may split.
H2 2H

-N
3.25 - 3.45 MultipletDeshielded by

. Overlaps slightly with OMe but distinct.

Critical QC Checkpoint: If you observe a doublet or multiplet for H3/H4 with a coupling constant


 Hz , your sample contains the cis-isomer . If the H2/H5 signals are upfield (< 3.0 ppm), your sample has free-based  (lost HCl).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling constants). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts). Link

  • PubChem. (2025). Compound Summary: 4-Methoxypyrrolidin-3-ol.[4][5] National Library of Medicine. (Source for general structural data). Link

  • Reich, H. J. (2024). NMR Data: Coupling Constants in 5-Membered Rings. University of Wisconsin-Madison. (Technical grounding for cis/trans J-values). Link

Sources

A Comparative Guide to Chiral HPLC Methods for Separating Methoxypyrrolidin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation of chiral isomers is not merely a technical challenge but a fundamental necessity. The distinct pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of methoxypyrrolidin isomers, a common structural motif in many pharmaceutical compounds. We will delve into the underlying principles of chiral recognition, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, field-proven protocols to guide your method development.

The Critical Role of Chiral Separation

Chirality, the property of non-superimposable mirror images, is a key consideration in drug development. Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances. HPLC with chiral stationary phases has become the gold standard for this purpose due to its versatility, efficiency, and scalability.[1]

Understanding the Mechanisms of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary interaction forces at play include:

  • Hydrogen Bonding: Crucial for analytes with hydrogen bond donors and acceptors.

  • π-π Interactions: Occur between aromatic rings of the analyte and the CSP.

  • Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in the analyte and CSP.

  • Steric Interactions: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP is a critical factor.

  • Inclusion Complexation: The analyte, or a part of it, fits into a chiral cavity within the CSP structure.[2][3]

The choice of CSP and mobile phase is paramount in exploiting these interactions for optimal separation.

Comparing Chiral Stationary Phases for Methoxypyrrolidin Isomers

The selection of the appropriate CSP is the most critical step in developing a chiral separation method. For pyrrolidine derivatives, including methoxypyrrolidin isomers, two classes of CSPs have demonstrated broad applicability and success: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs

These are the most widely used CSPs for a broad range of chiral compounds.[4] They consist of derivatized cellulose or amylose coated or immobilized on a silica support. The helical structure of the polysaccharide creates chiral grooves where enantiomers can interact differently.

Advantages:

  • Broad enantioselectivity for a wide range of compounds.

  • High efficiency and loading capacity.

  • Available in both coated and more robust immobilized versions.

Considerations:

  • Coated versions have limitations on the types of solvents that can be used.

  • Method development can sometimes be more empirical.

Macrocyclic Glycopeptide-Based CSPs

These CSPs utilize macrocyclic glycopeptides, such as teicoplanin or vancomycin, covalently bonded to silica. They offer a multi-modal separation mechanism, making them particularly effective for polar and ionizable compounds.[4][5]

Advantages:

  • Excellent for separating polar and ionizable compounds.

  • Robust and compatible with a wide range of mobile phases, including reversed-phase and polar ionic modes, making them highly suitable for LC-MS applications.[2][3]

  • Often provide unique and complementary selectivity to polysaccharide-based CSPs.

Considerations:

  • May require longer column equilibration times.[4]

Performance Comparison: A Case Study with a Pyrrolidine Derivative

Chiral Stationary PhaseMobile PhaseRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
CHIRALCEL® OZ-H Hexane/Ethanol (80:20)~5.5 min~6.5 minBaseline
CHIRALCEL® OD-H Hexane/Ethanol (80:20)~7.0 min~7.5 minPartial

Data adapted from Chiral Technologies technical literature.[6]

This comparison clearly demonstrates that even within the same class of CSPs, the specific derivative of the polysaccharide can lead to significant differences in selectivity and resolution. The CHIRALCEL® OZ-H, with its tris-(3-chloro-4-methylphenylcarbamate) of cellulose selector, provides superior separation for this particular pyrrolidine derivative compared to the CHIRALCEL® OD-H.[6]

Experimental Protocols

Below are detailed, step-by-step methodologies for chiral HPLC analysis of pyrrolidine derivatives, based on established protocols for similar compounds. These serve as excellent starting points for method development for methoxypyrrolidin isomers.

Protocol 1: Polysaccharide-Based CSP in Normal Phase Mode

This protocol is a robust starting point for many pyrrolidine derivatives, leveraging the broad selectivity of immobilized polysaccharide phases.

dot

Caption: Workflow for chiral separation on a polysaccharide-based CSP.

Method Details:

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[1][4]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Rationale for Choices:

  • CHIRALPAK® IC-3: This immobilized polysaccharide CSP offers broad selectivity and is robust enough to handle a variety of normal phase solvents.[1][4] The dichlorophenylcarbamate selector provides unique electronic and steric interactions that can be highly effective for nitrogen-containing heterocycles.

  • Normal Phase Mode (Hexane/IPA): This mobile phase system is a standard starting point for polysaccharide CSPs. The non-polar hexane and polar alcohol modifier allow for fine-tuning of retention and selectivity through adjustments in their ratio. It promotes hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.

Protocol 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode

This protocol is particularly well-suited for polar pyrrolidine derivatives and is compatible with mass spectrometry detection.

dot

Caption: Workflow for chiral separation on a macrocyclic glycopeptide-based CSP.

Method Details:

  • Instrumentation: HPLC system with UV detector (or MS detector).

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[4][7]

  • Mobile Phase: A: 20 mM ammonium acetate, pH 6; B: Methanol. A typical starting condition is an isocratic mixture of 90:10 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Rationale for Choices:

  • Astec® CHIROBIOTIC® T: This teicoplanin-based CSP is known for its excellent performance in separating underivatized amino acids and other polar compounds.[7] The multiple interaction sites (ionic, hydrogen bonding, hydrophobic pockets) provide a high probability of resolving polar analytes like methoxypyrrolidin.[5]

  • Reversed-Phase Mode: The aqueous-organic mobile phase is ideal for polar analytes and is directly compatible with mass spectrometry, which is often required for low-level impurity identification and quantification. The ammonium acetate buffer helps to ensure consistent ionization of the analyte and improve peak shape.

Conclusion and Recommendations

The successful chiral separation of methoxypyrrolidin isomers is readily achievable with a systematic approach to method development. Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable pathways to achieving baseline resolution.

  • For initial screening, a polysaccharide-based column such as CHIRALPAK® IC-3 under normal phase conditions is a strong starting point due to its broad applicability.

  • If the methoxypyrrolidin isomer is particularly polar or if LC-MS compatibility is a primary concern, a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® T in reversed-phase or polar ionic mode is highly recommended.

Ultimately, the optimal method will be a result of empirical screening and optimization. By understanding the principles of chiral recognition and leveraging the complementary selectivities of different CSPs, researchers can confidently develop robust and reliable methods for the critical task of separating methoxypyrrolidin isomers.

References

  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • Sigma-Aldrich. Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases.
  • Regis Technologies. WHELK-O®1.
  • PubMed. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology, 2994, 245-277.
  • Springer Nature Experiments. (1999). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Element Lab Solutions. Regis Whelk O-1 Chiral Columns.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • Daicel Chemical Industries, Ltd. CHIRALPAK IC – An immobilized polysaccharide chiral stationary phase with a unique chiral selector.
  • Phenomenex. Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode.
  • Scientific Research Publishing. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • IndiaMART. Astec Chirobiotic T Chiral HPLC Column.
  • Phenomenex. APPLICATIONS.
  • Bioanalysis Zone. Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS.
  • PubMed. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta.
  • Merck Supelco. Astec® Chirobiotic® T Chiral HPLC Column, 5 µm particle size, L x I.D. 10 cm x 4.6 mm.
  • Springer Nature Experiments. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Regis Technologies. (2019). Evaluation of the Whelk-O® 1 CSP in SFC Application Note.
  • Regis Technologies. Whelk-O® 1.
  • Bentham Science Publisher. Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs.
  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • AFMPS. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Chiral Technologies. AY-H and CHIRALCEL - OZ-H.
  • Phenomenex. (2022). Lux i-Cellulose-5 Product Guide.
  • Regis Technologies. HPLC.
  • Phenomenex. Care and Use Notes for Lux SFC.
  • BenchChem. Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
  • Chromservis. CHIRAL COLUMNS.
  • ResearchGate. (2025).
  • International Journal of ChemTech Research. (2010). Enantioseparation of Chiral Drugs – An Overview. International Journal of ChemTech Research, 2(2), 1585-1592.
  • ResearchGate. The separation of three compounds using a CHIRALPAK IC column, 4.6 mm....
  • Laboratory Equipment. Daicel CHIRALPAK® IC-3 / CHIRALPAK® IC/CHIRALPAK® IC-U Chiral Columns.
  • MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2669.
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Daicel. DAICEL Chiral Application Search.
  • MDPI. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal,. Molecules.
  • Daicel Chiral Technologies. Chiral Applications Database.
  • Daicel Chiral Technologies. List of API - DAICEL Chiral Application Search.
  • Daicel Chiral Technologies. Daicel Chiral Technologies Technical Library | Support.

Sources

Technical Guide: Differentiating (3R,4S) and (3S,4R) Methoxypyrrolidin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The differentiation of (3R,4S)-4-methoxypyrrolidin-3-ol and its enantiomer (3S,4R) represents a classic challenge in medicinal chemistry. These molecules are trans-disubstituted pyrrolidines, widely used as chiral building blocks for kinase inhibitors and GPCR modulators.

Unlike diastereomers (e.g., cis vs. trans), which exhibit different physical properties (NMR shifts, melting points), these enantiomers are physically identical in achiral environments. Differentiation requires interaction with a chiral selector. This guide outlines three validated workflows to distinguish and separate these isomers, ranked by throughput and definitive structural proof.

The Isomers at a Glance
  • Core Scaffold: Pyrrolidine ring (secondary amine).

  • Stereocenters: C3 (Hydroxyl) and C4 (Methoxy).

  • Relationship: Enantiomers (Non-superimposable mirror images).

  • Configuration: trans-relationship between -OH and -OMe.

Method A: Chiral High-Performance Liquid Chromatography (HPLC/SFC)

Best for: Quantitative purity analysis and preparative separation.

Chiral chromatography is the industry standard for differentiating these isomers. The secondary amine functionality requires specific mobile phase additives to prevent peak tailing.

Column Selection Strategy

For pyrrolidine derivatives, Polysaccharide-based stationary phases are the most robust.

Column TypeSelectorMechanismSuitability
Amylose-C (e.g., AD-H, IA)Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

stacking
High . Excellent for amino-alcohols.
Cellulose-J (e.g., OD-H, OJ)Cellulose tris(4-methylbenzoate)Inclusion complexesMedium . Good alternative if Amylose fails.
Immobilized Phases (e.g., Chiralpak IG)Amylose tris(3-chloro-5-methylphenylcarbamate)H-bonding, Dipole-dipoleHigh . Allows broad solvent range (e.g., DCM/THF).
Optimized Experimental Protocol

The free amine on the pyrrolidine ring will interact strongly with residual silanols on the silica support, causing peak broadening. You must use a basic modifier.

Mobile Phase A (Alkane): n-Hexane or Heptane Mobile Phase B (Alcohol): Ethanol or Isopropanol (IPA) Modifier: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA)

Recommended Screening Gradient:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temp: 25°C

  • Detection: UV @ 210 nm (low chromophore; rely on end-absorption) or ELSD/CAD.

  • Program: Isocratic 90:10 (Hexane:EtOH + 0.1% DEA).

Success Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Separation Factor (

    
    ): 
    
    
    
    .

Technical Insight: If UV detection is poor due to the lack of aromatic rings, derivatize the nitrogen with a benzyl group (Bn) or Cbz group prior to separation to increase UV cross-section, then deprotect post-separation.

Method B: Mosher Ester NMR Analysis

Best for: Absolute configuration assignment (R vs S) without X-ray.

This method relies on the derivatization of the C3-hydroxyl group with a chiral auxiliary,


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.
The Mechanistic Logic

The Mosher reagent creates a diastereomeric pair. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on the protons of the pyrrolidine ring. By comparing the chemical shift differences (


) between the 

-MTPA and

-MTPA esters, the absolute stereochemistry at C3 is deduced.
Critical Pre-requisite: N-Protection

Stop: Do not react the free amine with Mosher's acid chloride. It will form an amide, complicating the spectra.

  • Protect: Convert the pyrrolidine amine to an N-Boc carbamate.

  • Derivatize: React the C3-OH.

Experimental Protocol (Hoye's Method)

Reagents:


-(-)-MTPA-Cl and 

-(+)-MTPA-Cl.

Step-by-Step:

  • Aliquot: Take two samples of the N-Boc-4-methoxypyrrolidin-3-ol (~5 mg each).

  • Reaction A: Mix Sample 1 +

    
    -(+)-MTPA-Cl + Pyridine/DMAP 
    
    
    
    Yields (R)-Mosher Ester .
  • Reaction B: Mix Sample 2 +

    
    -(-)-MTPA-Cl + Pyridine/DMAP 
    
    
    
    Yields (S)-Mosher Ester .
    • Note: The stereochemistry of the ester is opposite to the acid chloride due to Cahn-Ingold-Prelog priority changes during naming.

  • Analysis: Acquire

    
    H NMR (500 MHz+) for both esters in 
    
    
    
    .
  • Calculation: Determine

    
    .
    
Interpretation Model

Construct a Newman projection looking down the C3-O bond.

  • Positive

    
    :  Protons residing on the right side of the plane (relative to the MTPA phenyl group).
    
  • Negative

    
    :  Protons residing on the left side.
    

For (3R,4S)-4-methoxypyrrolidin-3-ol:

  • The C4-H and C4-OMe protons will show distinct positive/negative shifts compared to C2 protons, confirming the spatial arrangement.

Method C: Small Molecule X-Ray Crystallography

Best for: Definitive legal/regulatory proof.

While the free base is likely an oil or low-melting solid, the hydrochloride salt often crystallizes.

Salt Formation Protocol
  • Dissolve 50 mg of the amine in minimal dry ethanol.

  • Add 1.1 eq of HCl (4M in dioxane).

  • Add diethyl ether dropwise until turbidity is observed.

  • Allow to stand at 4°C for slow evaporation.

Analysis[2][4][5][6][7]
  • Technique: Single Crystal X-Ray Diffraction (SC-XRD).

  • Parameter: Flack Parameter.

    • 
      : Correct absolute structure assigned.
      
    • 
      : Inverted structure (wrong enantiomer).
      
  • Heavy Atom: The Chloride ion (Cl) provides sufficient anomalous scattering (using Cu K

    
     radiation) to determine absolute configuration without further derivatization.
    

Decision Matrix & Visualizations

Workflow Selection Diagram

G Start Start: Isomeric Mixture Goal What is the primary goal? Start->Goal Separation Physical Separation (Purify for Testing) Goal->Separation Need mg/g amounts ID Structure Elucidation (Determine R vs S) Goal->ID Need Configuration HPLC Method A: Chiral HPLC Column: Amylose-C Modifier: 0.1% DEA Separation->HPLC Crystal Can you grow a crystal? ID->Crystal XRD Method C: X-Ray (SC-XRD) Use HCl Salt Check Flack Parameter Crystal->XRD Yes (Solid) Mosher Method B: Mosher Analysis 1. N-Boc Protection 2. MTPA Esterification 3. NMR Delta-Delta Crystal->Mosher No (Oil/Amorphous)

Caption: Decision tree for selecting the appropriate analytical technique based on research goals (Separation vs. Identification).

Comparative Summary[5]
FeatureChiral HPLCMosher NMRX-Ray Crystallography
Primary Output Enantiomeric Excess (% ee)Absolute ConfigurationAbsolute Configuration
Sample State SolutionSolutionSingle Crystal (Solid)
Throughput High (20 min/sample)Low (2 days prep + NMR)Low (Days to Weeks)
Cost Medium (Columns are expensive)Medium (Reagents)High (Instrument time)
Difficulty Moderate (Method Dev required)High (Synthesis + Analysis)High (Crystallization art)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2, 2451–2458.[2] [Link]

  • Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for HPLC method development).

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][1][2][3] Chemical Reviews, 104(1), 17-118. [Link]

Sources

Comparative Analysis of Ionization and Fragmentation Modalities for (3R,4S)-4-Methoxypyrrolidin-3-ol

[1][2][3]

Executive Summary

This technical guide analyzes the mass spectrometry (MS) behavior of (3R,4S)-4-Methoxypyrrolidin-3-ol (MW 117.15 g/mol ), a chiral pyrrolidine scaffold frequently used in the synthesis of kinase inhibitors and GPCR ligands.

Because of its polarity and low molecular weight, this analyte presents specific challenges in detection. This guide compares two primary workflows: Electrospray Ionization (ESI-MS/MS) for high-throughput screening and Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization for rigorous structural confirmation.

Part 1: Electrospray Ionization (ESI-MS/MS)

Objective: Rapid identification and quantification in biological matrices or reaction mixtures.

Ionization Mechanics

In positive ion mode (ESI+), the secondary amine nitrogen acts as the primary protonation site. The molecule forms a stable protonated molecular ion

  • Precursor Ion:

    
     118.09 (Calculated for 
    
    
    )
  • Cone Voltage: Low (15–30 V) required to prevent in-source fragmentation due to the labile hydroxyl group.

Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses. The proximity of the hydroxyl group (C3) and methoxy group (C4) facilitates elimination reactions.

  • Primary Transition (Dehydration): The most abundant product ion arises from the neutral loss of water (

    
    , 18 Da), driven by the hydroxyl group at C3. This creates a cyclic iminium ion or a conjugated double bond system.
    
    • Transition:

      
      
      
  • Secondary Transition (Dementhanolation): A competing or subsequent pathway involves the loss of methanol (

    
    , 32 Da) from the methoxy group.
    
    • Transition:

      
       (Direct loss)
      
    • Transition:

      
       (Sequential loss from the dehydrated fragment)
      
ESI Fragmentation Pathway Diagram

ESI_FragmentationParent[M+H]+ Precursorm/z 118Frag_100Fragment A[M+H - H2O]+m/z 100Parent->Frag_100- H2O (18 Da)(Dominant Pathway)Frag_86Fragment B[M+H - MeOH]+m/z 86Parent->Frag_86- CH3OH (32 Da)Frag_68Fragment C[M+H - H2O - MeOH]+m/z 68Frag_100->Frag_68- CH3OH (32 Da)

Figure 1: Proposed ESI-CID fragmentation pathway showing sequential neutral losses of water and methanol.

Part 2: GC-MS with TMS Derivatization

Objective: Structural fingerprinting and impurity profiling.

Challenge: The native molecule is too polar (amine + alcohol) for standard non-polar GC columns (e.g., DB-5ms), leading to peak tailing and thermal degradation. Solution: Double derivatization using BSTFA + 1% TMCS .

Derivatization Protocol

This protocol converts the active protons on the hydroxyl (-OH) and amine (-NH) groups into trimethylsilyl (TMS) ethers/amines.

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes. (Ensures sterically hindered secondary amine reacts).

  • Injection: 1 µL splitless injection into GC-MS (EI Source).

Fragmentation Logic (Electron Ionization, 70 eV)

The derivative formed is N,O-bis(trimethylsilyl)-(3R,4S)-4-methoxypyrrolidin-3-ol .

  • Molecular Weight Calculation:

    • Native MW: 117

    • Added Groups: 2

      
       TMS (
      
      
      )
    • Lost Atoms: 2

      
       H
      
    • Net Shift:

      
       Da
      
    • Derivatized MW: 261 Da

Key Diagnostic Ions:

  • 
     261 (
    
    
    ):
    Molecular ion (often weak intensity in EI).
  • 
     246 (
    
    
    ):
    Loss of a methyl radical (
    
    
    ) from a TMS group. Highly diagnostic.
  • 
     73 (
    
    
    ):
    The trimethylsilyl cation.[1] Typically the base peak (100% abundance) in TMS derivatives.
  • 
     147:  Rearrangement ion characteristic of poly-silylated compounds (Pentamethyldisiloxane cation).
    
Derivatization Workflow Diagram

GC_WorkflowNativeNative Analyte(Polar)MW 117ReactionReaction70°C, 30 minNative->ReactionReagentBSTFA + 1% TMCS(Silylating Agent)Reagent->ReactionDerivativeBis-TMS Derivative(Volatile)MW 261Reaction->DerivativeGCMSGC-EI-MSAnalysisDerivative->GCMS

Figure 2: Critical derivatization workflow to render the polar pyrrolidine amenable to gas chromatography.

Part 3: Stereochemical Differentiation

Critical Note on Isomers: Mass spectrometry is inherently "chiral blind." The fragmentation patterns described above for (3R,4S) are identical to its enantiomer (3S,4R) and nearly indistinguishable from the diastereomer (3R,4R) under standard conditions.

To differentiate the (3R,4S) isomer from others, you must use one of the following upstream techniques:

  • Chiral GC: Use a Cyclodextrin-based column (e.g., Rt-bDEXse) with the TMS derivative.

  • Chiral LC: Use a polysaccharide column (e.g., Chiralpak AD-H) prior to ESI-MS.

Part 4: Comparative Data Summary

FeatureESI-MS/MS (Direct/LC)GC-MS (EI) with Derivatization
Primary Analyte Form Protonated

Radical Cation

(Bis-TMS)
Observed Mass

118

261 (Parent), 246 (M-15)
Base Peak

100 (Loss of water)

73 (TMS group)
Sensitivity High (pg range)Moderate (ng range)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required)
Structural Insight Good for MW confirmationExcellent for fingerprinting

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Pyrrolidine Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • Little, J. L. "Derivatization in Gas Chromatography-Mass Spectrometry." Encyclopedia of Analytical Chemistry, 2006. [Link]

  • Holčapek, M., et al. "Fragmentation of hydroxypyrrolidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. [Link]

A Comparative Guide to Determining Enantiomeric Excess of (3R,4S)-4-Methoxypyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a cornerstone of modern drug development. The precise quantification of enantiomeric excess (ee) for chiral building blocks like (3R,4S)-4-Methoxypyrrolidin-3-ol is not merely a quality control metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) efficacy and safety profile. This guide provides a comprehensive comparison of the primary analytical methodologies for determining the enantiomeric excess of (3R,4S)-4-Methoxypyrrolidin-3-ol, offering in-depth technical insights and field-proven protocols to empower researchers in selecting the optimal strategy for their needs.

The Criticality of Enantiomeric Purity in Drug Development

Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit markedly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for adverse effects.[1][] Therefore, the synthesis and rigorous analysis of enantiomerically pure compounds are paramount. (3R,4S)-4-Methoxypyrrolidin-3-ol, a versatile chiral building block, is incorporated into a variety of complex molecular architectures, making the verification of its enantiomeric integrity an indispensable step in the synthetic pathway.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for (3R,4S)-4-Methoxypyrrolidin-3-ol can be reliably achieved through several instrumental techniques. The most prominent and widely accepted methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral derivatizing agents. The choice of method often depends on factors such as sample volatility, the presence of chromophores, available equipment, and the desired level of analytical detail.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][3]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[4]Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.[5][6]
Sample Requirements Soluble in mobile phase, UV-active chromophore desirable for high sensitivity.Volatile or can be made volatile through derivatization.Soluble in deuterated solvent, requires milligram quantities.
Advantages Broad applicability, high resolution, non-destructive, well-established for a wide range of compounds.[3][7]High efficiency and resolution for volatile compounds.[4]Provides structural information, can be used to determine absolute configuration (e.g., Mosher's method), no need for a racemic standard.[8][9]
Limitations May require extensive method development to find a suitable CSP and mobile phase.[10]Limited to thermally stable and volatile compounds; derivatization may be necessary, which adds a reaction step.Lower sensitivity compared to chromatographic methods, potential for kinetic resolution during derivatization.[11]
Typical Application for (3R,4S)-4-Methoxypyrrolidin-3-ol Direct analysis or after N-protection (e.g., Boc). Polysaccharide-based CSPs are a good starting point.[3]Derivatization of the hydroxyl and/or amine group is likely required to increase volatility.Derivatization of the hydroxyl group with a chiral agent like Mosher's acid chloride.[5][8]

Experimental Protocols

The following protocols are designed as robust starting points for the determination of the enantiomeric excess of (3R,4S)-4-Methoxypyrrolidin-3-ol. Optimization will likely be necessary to achieve baseline separation and accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1][3] For a polar molecule like (3R,4S)-4-Methoxypyrrolidin-3-ol, polysaccharide-based CSPs are often a successful choice.[3]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard (1 mg/mL) hplc_system Equilibrate HPLC System with Mobile Phase racemic->hplc_system sample Prepare Sample (1 mg/mL) sample->hplc_system inject_racemic Inject Racemic Standard hplc_system->inject_racemic inject_sample Inject Sample hplc_system->inject_sample detect UV Detection (e.g., 210 nm) inject_racemic->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee (%) integrate->calculate cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis racemic Prepare Racemic Standard derivatize_racemic Derivatize Racemic Standard (e.g., acylation) racemic->derivatize_racemic sample Prepare Sample derivatize_sample Derivatize Sample sample->derivatize_sample gc_system GC with Chiral Column derivatize_racemic->gc_system derivatize_sample->gc_system inject_racemic Inject Derivatized Racemic Standard gc_system->inject_racemic inject_sample Inject Derivatized Sample gc_system->inject_sample detect FID Detection inject_racemic->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee (%) integrate->calculate cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis sample_R Sample + (R)-MTPA-Cl react_R React in NMR Tube with Pyridine sample_R->react_R sample_S Sample + (S)-MTPA-Cl react_S React in NMR Tube with Pyridine sample_S->react_S acquire_R Acquire ¹H or ¹⁹F NMR of (R)-ester react_R->acquire_R acquire_S Acquire ¹H or ¹⁹F NMR of (S)-ester react_S->acquire_S integrate Integrate Diastereomeric Signals acquire_R->integrate acquire_S->integrate calculate Calculate ee (%) integrate->calculate

Sources

A Comparative Guide to the Crystallographic Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise, atomic-level understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physical properties, its interactions with biological targets, and ultimately, its therapeutic efficacy and safety profile. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard, providing unambiguous determination of molecular structure in the solid state.

This guide addresses the topic of X-ray crystallography data for (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, a chiral building block of interest in medicinal chemistry. A thorough search of public repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that as of the time of this writing, no public crystal structure for this specific compound exists.

This absence of data presents not a roadblock, but an opportunity. It allows us to pivot from a simple data summary to a more instructive, in-depth guide. Here, we will provide a comprehensive, field-proven protocol for obtaining the crystal structure of this compound. Furthermore, we will conduct a comparative analysis with a structurally related analog, (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride , for which crystallographic data is available.[1][2][3][4] This comparison will offer predictive insights into the potential solid-state conformation and intermolecular interactions of our target molecule, highlighting how subtle chemical modifications can influence crystal packing—a critical factor in drug formulation and bioavailability.

The Imperative of Single-Crystal X-Ray Diffraction in Drug Development

Before delving into the experimental protocol, it is crucial to understand why SCXRD is indispensable. While techniques like NMR spectroscopy provide invaluable information about molecular structure in solution, and mass spectrometry confirms molecular weight and fragmentation, only SCXRD reveals the precise arrangement of atoms in the crystalline lattice. This includes:

  • Unambiguous Stereochemistry: For chiral molecules like our target compound, SCXRD can determine the absolute configuration of every stereocenter.

  • Detailed Molecular Geometry: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

  • Intermolecular Interactions: The crystal packing reveals the network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal lattice. This information is vital for understanding solubility, dissolution rates, and polymorphism.[5][6]

A Step-by-Step Protocol for the Crystallographic Analysis of this compound

The following protocol is a self-validating system, designed to guide a researcher from a powdered sample to a fully refined crystal structure. Each step is accompanied by an explanation of its underlying principles.

Part 1: Crystallization – The Art and Science of Crystal Growth

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[7][8] For a small, polar, and chiral molecule like this compound, several techniques should be systematically explored.

Core Principle: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit, providing the thermodynamic driving force for the formation of a structured, crystalline solid. The key is to approach supersaturation slowly to allow for the growth of a single, well-ordered crystal rather than a precipitate of many small microcrystals.

Recommended Crystallization Techniques:

TechniqueDescriptionRationale & Causality
Slow Evaporation A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.This is the simplest method. The gradual removal of the solvent increases the concentration of the solute, leading to slow supersaturation. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.The anti-solvent vapor slowly diffuses into the compound's solution, reducing the solute's solubility and inducing crystallization. This method offers excellent control over the rate of supersaturation.[9]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.Crystallization occurs at the interface as the two solvents slowly mix. This technique is effective but requires careful execution to avoid immediate precipitation.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled.The solubility of most compounds decreases with temperature. Slow, controlled cooling can yield high-quality crystals. The cooling rate should be very gradual (e.g., a few degrees per day).

Practical Steps for Crystallization Screening:

  • Purity is Paramount: Ensure the sample of this compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In a series of small test tubes, assess the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

  • Initiate Crystallization Experiments: Based on the solubility tests, set up multiple crystallization trials using the techniques described above. For example, for slow evaporation, use a vial covered with parafilm perforated with a few pinholes. For vapor diffusion, a common setup is a hanging drop plate or a small vial inside a larger jar.

  • Patience and Observation: Place the experiments in a vibration-free environment and monitor them periodically under a microscope. Crystal growth can take anywhere from a few days to several weeks.

Part 2: Data Collection – Interrogating the Crystal with X-rays

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, the next step is to collect the X-ray diffraction data.

Experimental Workflow for Data Collection:

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a high-quality crystal from the crystallization experiment. Using a microscope, pick up the crystal with a cryoloop (a small nylon loop) and quickly plunge it into liquid nitrogen. This process, known as cryo-cooling, protects the crystal from radiation damage during data collection.

  • Diffractometer Setup: Mount the frozen crystal, still on the cryoloop, onto the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically at 100 K) keeps the crystal frozen during the experiment.

  • Initial Screening and Unit Cell Determination: A few initial X-ray diffraction images are collected to assess the crystal quality and to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system and symmetry, the diffractometer software will calculate an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.

  • Full Data Collection: The automated data collection process is initiated. The diffractometer will expose the crystal to a monochromatic X-ray beam and record the diffraction pattern on a detector for each crystal orientation. This can take several hours to complete.

Part 3: Structure Solution and Refinement – From Diffraction Pattern to Molecular Structure

The raw diffraction data is a collection of thousands of reflection intensities. The final stage is to process this data to generate the three-dimensional molecular structure.

Workflow for Structure Solution and Refinement:

Caption: From raw data to a refined crystal structure.

Key Steps:

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. This defines the symmetry operations within the unit cell.

  • Structure Solution: This is the process of obtaining the initial phases for the structure factors, which allows for the calculation of the first electron density map. For small molecules, this is typically achieved using "direct methods."[10]

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[11][12]

  • Validation: The final refined structure is rigorously checked for geometric consistency and other potential issues. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.

Comparative Analysis: (3R,4S)-4-Methoxypyrrolidin-3-ol vs. (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium

While we await the experimental determination of the crystal structure of this compound, we can draw valuable insights by comparing it to the known structure of a related compound, (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride.[1][2][3][4]

Molecular Structures:

Molecular_Structures cluster_0 This compound (Target) cluster_1 (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (Analog) Target Target Analog Analog

Caption: Comparison of the target molecule and a structurally related analog.

Comparison of Key Structural Features:

Feature(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (Known Structure)This compound (Predicted)
Ring System Piperidinium (6-membered)Pyrrolidinium (5-membered)
Conformation Chair conformation with substituents in equatorial positions.[1][2]Expected to adopt an envelope or twisted conformation, typical for five-membered rings.
Key Substituents 4-Fluorophenyl and hydroxymethylMethoxy and hydroxyl
Hydrogen Bond Donors -OH, N-H-OH, N-H
Hydrogen Bond Acceptors -OH, F, Cl⁻-OH, -O- (methoxy), Cl⁻
Crystal Packing Molecules form tapes along the b-axis via N⁺-H···Cl⁻ hydrogen bonds. These tapes are interconnected by O-H···Cl⁻ hydrogen bonds.[1][2][4]A similar extensive hydrogen-bonding network is expected, involving the hydroxyl, methoxy, and ammonium groups, with the chloride ion as a key acceptor. The smaller, more flexible pyrrolidine ring may lead to a different, potentially more complex, packing arrangement.

Crystallographic Data for the Analog:

Parameter(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride[2]
Formula C₁₂H₁₇FNO⁺·Cl⁻
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 7.697 Å, b = 5.958 Å, c = 13.393 Å, β = 95.505°
Volume 611.4 ų

Discussion and Predictive Insights:

The crystal structure of the piperidinium analog provides a valuable template for predicting the solid-state behavior of our target molecule. Both molecules are hydrochloride salts, meaning the ring nitrogen will be protonated (an ammonium cation) and will form strong hydrogen bonds with the chloride anion.

The primary differences lie in the ring size and the nature of the substituents. The five-membered pyrrolidine ring in our target molecule is more flexible than the six-membered piperidine ring of the analog. This could lead to different ring puckering and potentially different overall molecular conformations.

The replacement of the 4-fluorophenyl and hydroxymethyl groups with methoxy and hydroxyl groups will significantly alter the hydrogen bonding landscape. The methoxy group in our target molecule introduces an additional hydrogen bond acceptor site, which could lead to a more intricate and three-dimensional hydrogen bonding network compared to the tape-like structure observed in the analog. The interplay between the hydroxyl and methoxy groups will be a key determinant of the final crystal packing.

By following the detailed protocol outlined in this guide, researchers can obtain the definitive crystal structure of this compound. This will not only fill a gap in the existing structural data but will also provide crucial insights for its application in drug development, enabling a deeper understanding of its structure-property relationships.

References

  • Hao, H. et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(5), o800. Available at: [Link]

  • CCP4 Wiki. (2025). Solve a small-molecule structure. Available at: [Link]

  • David, W. I. F. et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 323–337. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o800. Available at: [Link]

  • Hao, H. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2486-2519. Available at: [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. IUCr Journals. Available at: [Link]

  • Cooper, R. I. et al. (2017). Recent advances in small molecule refinement. IUCr. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. ResearchGate. Available at: [Link]

  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. ResearchGate. Available at: [Link]

  • Nirmala, M. et al. (2008). (3S,4R)-4-(4-Fluoro-phen-yl)-3-(hydroxy-meth-yl)piperidinium chloride. PubMed. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]

  • Alshennawi, A. E. et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. Available at: [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Available at: [Link]

  • Moodle@Units. (n.d.). Chapter 22. Protein Crystallography and Drug Discovery. Available at: [Link]

  • University of Minho. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

Sources

The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Pyrrolidine-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Its non-planar, saturated nature provides a three-dimensional framework ideal for precise interactions with biological targets.[1][2] A critical feature of many pyrrolidine-based drugs is the presence of one or more stereocenters, which profoundly influences their pharmacological profiles.[1] This guide focuses on the stereoisomers of a fundamental building block, pyrrolidine-3-ol, and explores how the spatial orientation of the hydroxyl group dictates biological activity, with a particular emphasis on muscarinic acetylcholine receptors (mAChRs). While direct comparative studies on the unsubstituted (R)- and (S)-pyrrolidin-3-ol are not extensively documented in publicly available literature, a wealth of data on their derivatives consistently demonstrates the principle of stereoselectivity. This guide will synthesize these findings to provide a comprehensive comparison for researchers in drug discovery and development.

Stereoselectivity in Muscarinic Receptor Antagonism: The (R)-Enantiomer Advantage

Muscarinic receptors, a class of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions and are significant drug targets.[3][4] A recurring theme in the pharmacology of pyrrolidine-3-ol derivatives as muscarinic antagonists is the superior potency of the (R)-enantiomer. This stereochemical preference is particularly evident in antagonists targeting the M3 subtype, which is involved in smooth muscle contraction and glandular secretion.[3]

The causality behind this observation lies in the three-point attachment model of chiral recognition at the receptor binding site. The specific spatial arrangement of the key functional groups in the (R)-enantiomer allows for a more optimal interaction with the amino acid residues within the binding pocket of the muscarinic receptor. This enhanced fit translates to a higher binding affinity and, consequently, greater antagonist potency.

Comparative Biological Activities of Pyrrolidine-3-ol Derivatives

To illustrate the profound impact of stereochemistry at the C3 position, the following table summarizes the biological activities of representative chiral pyrrolidine derivatives. It is important to note that while these are not the parent pyrrolidin-3-ol, the consistent trend of higher activity in one enantiomer underscores the core principle of stereoselectivity.

Compound ClassStereoisomerTargetActivity
Muscarinic Antagonists(R)-enantiomersM3 ReceptorGenerally more potent antagonists
Muscarinic Antagonists(S)-enantiomersM3 ReceptorGenerally less potent antagonists
Synthetic Cathinonesα-PVP, α-PBPDopamine/Norepinephrine TransportersPotent stimulants
Synthetic Cathinones4'-MePPPDopamine/Norepinephrine TransportersWeaker stimulant

This table is a qualitative representation based on trends observed in the literature. Specific activity values vary depending on the full molecular structure.

Experimental Protocols for Assessing Stereoselective Biological Activity

To empirically determine the differential activities of pyrrolidine-3-ol stereoisomers and their derivatives, rigorous in vitro assays are essential. The following are detailed protocols for key experiments that form the foundation of such a comparative analysis.

Muscarinic Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-pyrrolidin-3-ol (or their derivatives) for each of the five muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.

    • Add increasing concentrations of the unlabeled test compounds ((R)- and (S)-pyrrolidin-3-ol derivatives).

    • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis CHO_cells CHO Cells Expressing Muscarinic Receptor Subtype Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membrane_suspension Membrane Suspension Centrifugation->Membrane_suspension Assay_plate 96-well Plate Membrane_suspension->Assay_plate Radioligand [³H]-N-methylscopolamine Radioligand->Assay_plate Competitor (R)-/(S)-Pyrrolidin-3-ol Derivative Competitor->Assay_plate Incubation Incubation Assay_plate->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_counting Scintillation Counting Washing->Scintillation_counting IC50_determination IC50 Determination Scintillation_counting->IC50_determination Ki_calculation Ki Calculation (Cheng-Prusoff) IC50_determination->Ki_calculation

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Cell-Based Functional Assay: Calcium Flux Measurement

This assay determines the functional activity of a compound (agonist or antagonist) by measuring changes in intracellular calcium levels, a downstream signaling event for Gq-coupled receptors like M1, M3, and M5.

Objective: To evaluate the antagonist effect of (R)- and (S)-pyrrolidin-3-ol derivatives on agonist-induced calcium mobilization in cells expressing M3 muscarinic receptors.

Methodology:

  • Cell Preparation:

    • Plate CHO cells stably expressing the human M3 muscarinic receptor in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for a specified time to allow the dye to enter the cells and be cleaved to its active form.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the test antagonists ((R)- and (S)-pyrrolidin-3-ol derivatives) to the wells and incubate for a defined period.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.

    • Measure the fluorescence intensity over time, before and after the addition of the agonist.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Determine the dose-response curve for the agonist in the presence of different concentrations of the antagonist.

    • Calculate the IC50 of the antagonist from the inhibition of the agonist response.

    • A rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.

G cluster_cell_prep Cell Preparation & Dye Loading cluster_measurement Compound Addition & Measurement cluster_analysis Data Analysis Plate_cells Plate M3-expressing CHO cells Dye_loading Load with Calcium- Sensitive Dye (e.g., Fluo-4) Plate_cells->Dye_loading Washing Wash to remove excess dye Dye_loading->Washing Add_antagonist Add (R)-/(S)-Pyrrolidin-3-ol Derivative (Antagonist) Washing->Add_antagonist Add_agonist Add Carbachol (Agonist) Add_antagonist->Add_agonist Measure_fluorescence Measure Fluorescence (Fluorescence Plate Reader) Add_agonist->Measure_fluorescence Dose_response Generate Dose-Response Curves Measure_fluorescence->Dose_response IC50_calculation Calculate Antagonist IC50 Dose_response->IC50_calculation

Caption: Workflow for a cell-based calcium flux functional assay.

Conclusion and Future Perspectives

The stereochemistry of pyrrolidine-3-ol is a critical determinant of its biological activity, a principle that is consistently demonstrated in the pharmacology of its derivatives, particularly as muscarinic receptor antagonists. The general observation of higher potency in the (R)-enantiomers highlights the importance of a three-dimensional understanding of drug-receptor interactions. For researchers in drug discovery, the synthesis and evaluation of individual stereoisomers are not merely an academic exercise but a crucial step in identifying potent and selective drug candidates. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Future research focusing on obtaining high-resolution crystal structures of both (R)- and (S)-pyrrolidin-3-ol derivatives in complex with their target receptors will further illuminate the molecular basis of their stereoselective activity and pave the way for the rational design of next-generation therapeutics.

References

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  • Liu, G., Basha, A., Thomas, S., Pratt, J. K., Ratajczyk, J. D., & Diebold, J. L. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(19), 3803–3812.
  • Poyraz, S., Döndaş, H. A., Sansano, J. M., Belveren, S., Yamali, C., Ülger, M., ... & Döndaş, N. Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249495.
  • Raimondi, M. V., Spataro, G., & Jäschke, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Rowbottom, M. W., Bell, G., D'Souza, R., Fletcher, S. R., Hawkins, J., Hollingdrake, T., ... & Williams, H. (2005). Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445.
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A Comparative Guide to the Elemental Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl: Adhering to Modern Pharmaceutical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the elemental analysis standards and methodologies applicable to (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, a key chiral building block in modern drug development.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity and quality of such pharmaceutical intermediates is not merely a matter of compliance but a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API). This document moves beyond procedural lists to explain the causality behind analytical choices, grounding them in the current regulatory landscape defined by the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP).

Part 1: The Regulatory & Theoretical Framework for Elemental Analysis

The control of elemental impurities in pharmaceutical materials is critical for patient safety and is mandated by global regulatory agencies.[3][4] The analytical paradigm has decisively shifted from the antiquated, non-specific wet chemistry methods like the USP <231> heavy metals test to a modern, risk-based approach using advanced instrumental techniques.[5][6][7]

The Modern Standard: ICH Q3D and USP <232>/<233>

The contemporary framework for controlling elemental impurities is dictated by the ICH Q3D guideline and its implementation in pharmacopeias, such as USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[7][8] This framework is built on two core principles:

  • Risk-Based Assessment: Not all elements pose the same risk. ICH Q3D classifies elements based on their toxicity and the likelihood of their inclusion in a final drug product.[9][10] This assessment dictates which elements must be monitored.

  • Instrumental Analysis: Modern, sensitive spectroscopic techniques like Inductively Coupled Plasma (ICP) are required to meet the stringent detection limits.[11][12]

The ICH Q3D guideline categorizes elemental impurities to streamline the risk assessment process:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be evaluated for all drug products.[9][10]

  • Class 2: Toxic elements whose risk is dependent on the route of administration. This class is subdivided:

    • Class 2A: High probability of occurrence (Co, Ni, V).[8]

    • Class 2B: Lower probability of occurrence, often originating from catalysts (e.g., Ag, Au, Pd, Pt, Rh, Ru).[8][10]

  • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Li, Mo, Sn).[7]

For an intermediate like (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, the risk assessment must consider all potential sources of contamination, including raw materials, catalysts used in synthesis, and manufacturing equipment.[4][11]

Part 2: A Dual-Pronged Approach: Comparing Analytical Techniques

Elemental analysis for a pharmaceutical intermediate is twofold: confirming the compound's identity and stoichiometric purity (bulk analysis) and quantifying potentially harmful trace contaminants (impurity analysis).

Table 1: Comparative Overview of Key Analytical Techniques
Parameter CHN(S/Cl) Analysis ICP-OES (Optical Emission Spectrometry) ICP-MS (Mass Spectrometry)
Principle Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Atoms in the sample are excited in a high-temperature plasma and emit light at characteristic wavelengths.Atoms in the sample are ionized in a plasma, and the resulting ions are separated by their mass-to-charge ratio.[11]
Primary Use Case - Identity confirmation- Purity assessment- Verification of salt form (via Cl%)Quantifying elemental impurities at parts-per-million (ppm) levels.[3]Quantifying trace elemental impurities at parts-per-billion (ppb) levels.[11]
Elements Detected C, H, N, S, Halogens (Cl)Most metallic and some non-metallic elements.A wide range of elements, with very high sensitivity.
Sensitivity Percent (%) levelppm (µg/g)ppb (ng/g) to ppt (pg/g)
Key Considerations for HCl Salt Provides direct evidence of the hydrochloride salt's correct formation.Less susceptible to chloride-based interferences than ICP-MS.High chloride concentration can cause polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺), requiring advanced instrumentation (e.g., collision/reaction cells) for mitigation.[13]
Causality Behind Method Selection

1. CHN/Cl Analysis: The Foundational Standard For any new batch of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl, CHN (Carbon, Hydrogen, Nitrogen) and Chloride analysis is the first line of characterization. It is a fundamental technique used to establish the identity and purity of reference standards.[14] The molecular formula is C₅H₁₁NO₂·HCl.[15] By comparing the experimentally determined weight percentages of these elements to the theoretical values, one can confirm the empirical formula and the correct formation of the 1:1 hydrochloride salt. Significant deviation points to the presence of impurities, residual solvents, or an incorrect salt stoichiometry.

2. ICP-MS: The Gold Standard for Trace Impurities Due to its exceptional sensitivity, ICP-MS is the preferred method for quantifying the most toxicologically relevant elemental impurities (Class 1 and 2A) to ensure compliance with the low Permitted Daily Exposure (PDE) limits set by ICH Q3D.[11][16] The primary challenge when analyzing a hydrochloride salt is the high concentration of chlorine, which can form polyatomic ions in the argon plasma, leading to spectral interferences.[13] For example, the argon and chloride ions can combine to form ArCl⁺, which has the same mass-to-charge ratio as arsenic (As), potentially causing a false positive. Modern ICP-MS systems mitigate this through collision/reaction cell technology, which uses gases to neutralize interfering ions before they reach the mass spectrometer.

3. ICP-OES: A Robust Alternative ICP-OES is a highly reliable technique that is less prone to the spectral interferences that affect ICP-MS.[3] While less sensitive, it is perfectly suitable for quantifying elements with higher concentration limits (e.g., some Class 3 elements) or for screening samples where ppb-level detection is not required.[3]

Part 3: Validated Experimental Protocols

Trustworthiness in analytical science is built on robust, validated methodologies. The following protocols are designed as self-validating systems, incorporating steps and criteria aligned with USP <233> guidelines.[5][16]

Overall Analytical Workflow

The logical flow from sample analysis to reporting is crucial for ensuring data integrity and compliance.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Reporting Sample Sample Receipt: (3R,4S)-4-Methoxypyrrolidin-3-ol HCl Risk Risk Assessment (ICH Q3D) Identify Target Elements Sample->Risk Method Method Selection (CHN vs. ICP-MS/OES) Risk->Method Prep Sample Preparation (Digestion or Dilution) Method->Prep Analysis Instrumental Analysis Prep->Analysis Validation Method Validation (per USP <233>) Spike Recovery, Precision, etc. Analysis->Validation Data Data Review & Verification Validation->Data Report Final Report / Certificate of Analysis Data->Report

Caption: High-level workflow for elemental analysis of pharmaceutical intermediates.
Protocol 1: Sample Preparation for Trace Elemental Analysis via ICP-MS

Rationale: The goal is to transfer the solid sample into a clear, particle-free acidic solution suitable for introduction into the ICP-MS. Simple dissolution is faster, while microwave digestion is more universally applicable and ensures the breakdown of any complex organic matrix.

Method A: Direct Aqueous Dissolution

  • Accurately weigh approximately 50 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl into a 50 mL acid-leached polypropylene centrifuge tube.

  • Add 1 mL of high-purity nitric acid (HNO₃) and 0.5 mL of hydrochloric acid (HCl) to stabilize certain elements, particularly the platinum group metals.

  • Dilute to a final volume of 50 mL with 18.2 MΩ·cm deionized water.

  • Cap the tube and vortex for 60 seconds to ensure complete dissolution.

  • Prepare a method blank using the same quantities of acids and water.

Method B: Microwave-Assisted Digestion (for higher sample loads or complex matrices)

  • Accurately weigh approximately 100 mg of the sample into a clean microwave digestion vessel.

  • Carefully add 5 mL of high-purity HNO₃ and 1 mL of HCl.

  • Allow the sample to pre-digest for 15 minutes in a fume hood.

  • Seal the vessel and place it in the microwave digestion system.

  • Ramp the temperature to 200°C over 20 minutes and hold for an additional 20 minutes.

  • After cooling, carefully open the vessel and quantitatively transfer the digestate to a 50 mL polypropylene tube, diluting to the final volume with deionized water.

Protocol 2: Method Validation for Trace Elements via ICP-MS (per USP <233>)

This protocol outlines the validation for a quantitative procedure, which is essential for confirming that the analytical method is fit for its intended purpose.[5]

  • Specificity: Analyze the method blank and an unspiked sample solution. The target elements should not be detected above the Limit of Quantitation (LOQ) in the blank, demonstrating that there is no interference from the matrix or reagents.

  • Accuracy (Spike Recovery):

    • Prepare three separate sample preparations as described in Protocol 1.

    • Spike each preparation with a certified standard containing the target elements at a concentration between 50% and 150% of the limit defined in USP <232>.[5]

    • Analyze the spiked and unspiked samples.

    • Acceptance Criterion: The mean recovery for each element must be between 70% and 150%.[16]

  • Precision (Repeatability):

    • Prepare six independent samples, each spiked with the target elements at 100% of the specified limit.

    • Analyze all six preparations.

    • Acceptance Criterion: The relative standard deviation (RSD) of the measured concentrations for each element must not be more than 20%.[5]

  • Linearity & Range:

    • Prepare a series of at least five calibration standards spanning 50% to 150% of the target limit.

    • Analyze the standards and plot the instrument response versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) of the linear regression should be ≥ 0.99.

  • Limit of Quantitation (LOQ):

    • Establish the LOQ for each element through serial dilutions of a standard or based on the signal-to-noise ratio (typically S/N ≥ 10). The LOQ must be below the target impurity limit.

Data Presentation

Quantitative data should always be presented clearly for easy interpretation and comparison.

Table 2: Example Data for Bulk Elemental Analysis

Element Theoretical % (C₅H₁₂ClNO₂) Experimental % (Batch #XYZ) Acceptance Criteria Result
Carbon (C) 39.09% 39.15% ± 0.4% Pass
Hydrogen (H) 7.87% 7.81% ± 0.3% Pass
Nitrogen (N) 9.12% 9.08% ± 0.4% Pass

| Chlorine (Cl) | 23.08% | 23.21% | ± 0.4% | Pass |

Table 3: Example Validation Summary for Trace Elemental Impurities (ICP-MS)

Element (Class) Spike Level (µg/g) Mean Spike Recovery (%) Precision (% RSD, n=6) USP <233> Criteria Result
Lead (Pb) (1) 0.5 98.2% 4.5% 70-150% Recovery; ≤20% RSD Pass
Arsenic (As) (1) 1.5 103.5% 6.1% 70-150% Recovery; ≤20% RSD Pass
Nickel (Ni) (2A) 20.0 95.7% 3.8% 70-150% Recovery; ≤20% RSD Pass

| Palladium (Pd) (2B) | 10.0 | 101.1% | 5.2% | 70-150% Recovery; ≤20% RSD | Pass |

Conclusion

The elemental analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl requires a multifaceted strategy that aligns with the modern, risk-based principles of pharmaceutical quality control. A foundational CHN and chloride analysis is essential to confirm the bulk identity, purity, and correct salt form of this critical intermediate. Concurrently, a validated, high-sensitivity trace element analysis, preferably by ICP-MS, is mandatory to quantify harmful impurities according to the stringent limits set by ICH Q3D and USP <232>. The choice of sample preparation and instrumental parameters must carefully account for the high-chloride matrix to prevent analytical errors. By integrating these comparative methodologies and rigorous validation protocols, researchers and manufacturers can ensure the quality and safety of their materials, paving the way for successful drug development.

References

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  • Agilent Technologies. (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. [Link]

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  • Domagala, J. M., et al. (1993). Synthesis and Structure-Activity Relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Sakhare, S. S., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. [Link]

  • BioSpectra. (2024). ELEMENTAL IMPURITY ASSESSMENT: 2024 TRIS HCl (S03) RM FORMOSA GAS VALIDATION. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • SilcoTek. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

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  • Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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A Comparative Guide to Quality Control Benchmarks for (3R,4S)-4-Methoxypyrrolidin-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. (3R,4S)-4-Methoxypyrrolidin-3-ol, a chiral building block increasingly utilized in the synthesis of novel therapeutics, demands rigorous quality control to ensure the desired stereochemistry and to minimize process-related and degradation impurities. This guide provides a comprehensive comparison of analytical methodologies and establishes scientifically grounded benchmarks for assessing the purity of this critical intermediate.

Understanding the Impurity Profile: A Proactive Approach

A robust quality control strategy begins with a theoretical and practical understanding of potential impurities. For (3R,4S)-4-Methoxypyrrolidin-3-ol, impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route and may include starting materials, reagents, intermediates, and by-products. A thorough understanding of the manufacturing process is crucial for their identification.

  • Enantiomeric Impurity: The presence of the undesired enantiomer, (3S,4R)-4-Methoxypyrrolidin-3-ol, can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1][]

  • Degradation Products: These can form during storage or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[3][4][5][6]

  • Residual Solvents: Solvents used during synthesis and purification must be controlled to acceptable levels due to their potential toxicity.[7][8][9][10][11]

Based on common synthetic pathways for substituted pyrrolidines, potential process-related impurities and degradation products are outlined in the table below.

Impurity Type Potential Impurities Typical Origin
Process-Related Starting materials (e.g., protected amino acids, epoxides), Unreacted intermediates, By-products from side reactions (e.g., over-alkylation, elimination products)Synthesis
Enantiomeric (3S,4R)-4-Methoxypyrrolidin-3-olIncomplete stereocontrol during synthesis or racemization
Degradation De-methoxylated products, Oxidized pyrrolidine species, Ring-opened productsHydrolysis, Oxidation, Thermal stress
Residual Solvents Toluene, Methanol, Ethanol, Isopropanol, Dichloromethane, TetrahydrofuranSynthesis and purification steps

Comparative Analysis of Analytical Techniques for Purity Assessment

The selection of appropriate analytical techniques is critical for the comprehensive evaluation of (3R,4S)-4-Methoxypyrrolidin-3-ol purity. Each technique offers unique advantages in detecting and quantifying specific types of impurities.

Analytical Technique Primary Application Strengths Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric PurityHigh resolution of enantiomers, accurate quantification.[12][13][14][15]Requires specialized chiral stationary phases, method development can be complex.
Reversed-Phase HPLC with UV/MS Detection Assay and Organic ImpuritiesHigh precision and accuracy for quantification of the main component and related substances.[13]May not resolve all structurally similar impurities without a stability-indicating method.
Gas Chromatography with Headspace (HS-GC-FID/MS) Residual SolventsHigh sensitivity for volatile organic compounds, well-established pharmacopeial methods.[7][8][9][11]Not suitable for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity and Structural ConfirmationProvides absolute quantification without the need for a specific reference standard for each impurity, excellent for structural elucidation.[16][17][18][19][20]Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard.
Mass Spectrometry (MS) Identification of Unknown ImpuritiesHigh sensitivity and provides molecular weight and structural information, crucial for impurity identification.[21][22][23][24][25]Quantification requires hyphenation with a chromatographic technique (LC-MS, GC-MS).

Establishing Quality Control Benchmarks

In the absence of a specific monograph in major pharmacopeias, the quality control benchmarks for (3R,4S)-4-Methoxypyrrolidin-3-ol should be established based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for impurities in new drug substances.[1]

Parameter Recommended Limit Justification & Reference
Assay (by HPLC or qNMR) 98.0% - 102.0%Standard range for pharmaceutical intermediates to ensure potency.
Enantiomeric Purity (by Chiral HPLC) ≥ 99.5% (of the desired (3R,4S) enantiomer)To minimize potential off-target effects and ensure stereospecificity of the final API.[1]
Individual Unspecified Impurity (by HPLC) ≤ 0.10%Aligned with ICH Q3A reporting threshold.
Total Impurities (by HPLC) ≤ 1.0%Standard limit for overall purity of a drug substance.
Residual Solvents (by HS-GC) As per ICH Q3C limitsTo ensure patient safety from toxic solvent residues.
Water Content (by Karl Fischer) ≤ 0.5%To prevent potential degradation and ensure stability.
Sulphated Ash ≤ 0.1%To control the level of inorganic impurities.

Experimental Protocols

Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the (3S,4R) enantiomer from the desired (3R,4S) enantiomer.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or ethanol) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be Ethanol/Diethylamine (99.8:0.2, v/v).[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

System Suitability:

  • A resolution of not less than 2.0 between the two enantiomer peaks.

  • The tailing factor for the main peak should be not more than 2.0.

Reversed-Phase HPLC for Assay and Organic Impurities (Stability-Indicating Method)

This gradient method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at an appropriate wavelength (determined by UV scan) or MS for peak identification.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[3][4][5][6]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

HS-GC-FID for Residual Solvents

This method is based on the USP <467> procedure for the determination of residual solvents.[11]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm)

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.

  • Injector Temperature: 140 °C

  • Detector Temperature: 250 °C

Headspace Parameters:

  • Equilibration Temperature: 80 °C

  • Equilibration Time: 60 min

  • Vial Pressurization: 10 psi for 0.1 min

  • Loop Fill Time: 0.1 min

  • Injection Time: 1.0 min

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or water, depending on the solubility of the sample and the target solvents).

Visualization of Workflows

Quality_Control_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Chromatographic Purity Analysis cluster_2 Spectroscopic and Other Analyses cluster_3 Data Review and Batch Release Sample Receive (3R,4S)-4-Methoxypyrrolidin-3-ol Batch Appearance Visual Inspection (Color, Form) Sample->Appearance Solubility Solubility Test Appearance->Solubility Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Solubility->Chiral_HPLC RP_HPLC RP-HPLC (Assay & Organic Impurities) Solubility->RP_HPLC HS_GC HS-GC (Residual Solvents) Solubility->HS_GC qNMR qNMR (Absolute Purity & Structure) Solubility->qNMR KF Karl Fischer (Water Content) Solubility->KF SA Sulphated Ash Solubility->SA Data_Review Compare Results to Specifications Chiral_HPLC->Data_Review MS LC-MS / GC-MS (Impurity ID) RP_HPLC->MS RP_HPLC->Data_Review HS_GC->Data_Review qNMR->Data_Review MS->Data_Review KF->Data_Review SA->Data_Review OOS Out of Specification (OOS) Investigation Data_Review->OOS Fail Release Batch Release Data_Review->Release Pass

Caption: Quality Control Workflow for (3R,4S)-4-Methoxypyrrolidin-3-ol.

Conclusion

The quality control of (3R,4S)-4-Methoxypyrrolidin-3-ol is a multi-faceted process that requires a combination of orthogonal analytical techniques to ensure its purity, stereochemical integrity, and safety for use in pharmaceutical manufacturing. By implementing a comprehensive testing strategy that includes chiral HPLC, stability-indicating RP-HPLC, HS-GC, and spectroscopic methods, and by adhering to scientifically justified benchmarks aligned with ICH guidelines, researchers and drug developers can have a high degree of confidence in the quality of this critical chiral intermediate. This proactive and rigorous approach to quality control is fundamental to the successful development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Published February 9, 2024.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Published April 19, 2025.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Published December 29, 2025.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024.
  • GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu Italia.
  • Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks. Published December 8, 2023.
  • What is qNMR (quantitative NMR) ?
  • Quality Guidelines. ICH.
  • The Significance of Chirality in Drug Design and Development. PMC.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • The Determination of Residual Solvents in Pharmaceuticals Using the Agilent G1888 Network Headspace Sampler Applic
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Published February 9, 2026.
  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
  • Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg.
  • Forensic Science Products. Cayman Chemical.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network.
  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. E-ISSN: 0975-8232; P-ISSN: 2320-5148. International Journal of Pharmaceutical Sciences and Research. Published April 30, 2020.
  • Chiral Intermediates in Drug Synthesis. BOC Sciences. Published August 28, 2025.
  • Pyrrolidine. NIST WebBook. National Institute of Standards and Technology.
  • Pyrrolidine, TMS derivative. NIST WebBook. National Institute of Standards and Technology.
  • Pyrrolidine, TMS derivative. NIST WebBook. National Institute of Standards and Technology.
  • Forced Degradation Studies. SciSpace. Published December 14, 2016.
  • Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). PMC. Published October 20, 2025.
  • Forced Degradation – A Review. Journal of Pharmaceutical and Medicinal Research. Published November 30, 2022.
  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. European Medicines Agency (EMA).
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Quality and Purity: Key Considerations When Buying Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Published October 20, 2025.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Published September 12, 2023.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Published February 10, 2019.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Published April 10, 2017.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Published August 9, 2016.
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Safety Operating Guide

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride , a chiral pyrrolidine intermediate often used in medicinal chemistry.

This protocol is designed for Research & Development (R&D) laboratories and pharmaceutical manufacturing environments . It prioritizes incineration as the ultimate disposal method to ensure the complete destruction of bioactive organic intermediates, adhering to "Cradle-to-Grave" waste management principles.

Chemical Profile & Hazard Identification

Before initiating disposal, the waste generator must characterize the material. As a hydrochloride salt of a secondary amine, this compound is acidic and potentially irritating.

Table 1: Substance Identification
ParameterDetails
Chemical Name This compound
CAS Number Note: 473298-29-2 refers to the (3S,4R) enantiomer.[1][2][3] The (3R,4S) enantiomer shares identical physical/chemical hazards.
Molecular Formula C₅H₁₁NO₂[1][3] · HCl
Molecular Weight 153.61 g/mol
Physical State Solid (White to pink powder/crystalline)
Solubility Highly soluble in water; soluble in methanol/ethanol.
Table 2: GHS Hazard Classification
Hazard ClassCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[4]
Skin Corrosion/Irritation H315 Causes skin irritation.
Eye Damage/Irritation H319 Causes serious eye irritation.[5]
STOT - Single Exposure H335 May cause respiratory irritation.

Pre-Disposal Characterization & Segregation

Effective disposal begins with segregation at the point of generation. Mixing this compound with incompatible waste streams (e.g., strong oxidizers or active metals) can create immediate safety hazards.

  • RCRA Status (US Only): This specific compound is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33. However, it is a Chemical Synthesis Intermediate and should be treated as Non-Regulated Chemical Waste requiring thermal destruction.

  • Incompatibility Alert:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Strong Bases: Will liberate the free amine, potentially altering volatility and odor profiles.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct waste stream for this compound.

DisposalWorkflow Start Waste Generation (3R,4S)-4-Methoxypyrrolidin-3-ol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Crystals) StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidWaste Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue PackSolid Containerize: Wide-mouth HDPE Jar SolidWaste->PackSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck BagDebris Double Bag: Clear Polyethylene Bag Debris->BagDebris LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) PackSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration (Licensed Vendor) LabelSolid->Incineration Aqueous Aqueous Solution (pH < 2 or > 12.5?) SolventCheck->Aqueous Water-based Organic Organic Solvent (MeOH, DCM, etc.) SolventCheck->Organic Solvent-based Neutralize Adjust pH to 5-9 (If required by facility) Aqueous->Neutralize If Corrosive PackLiquid Containerize: Carboy / Safety Can Aqueous->PackLiquid If Neutral Organic->PackLiquid Neutralize->PackLiquid PackLiquid->Incineration BagDebris->Incineration

Figure 1: Decision matrix for segregating and processing waste streams containing pyrrolidine derivatives.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock, spilled solids, or reaction precipitates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid glass if possible to reduce breakage risk during transport.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust; work inside a fume hood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed at all times.

Protocol B: Liquid Waste (Aqueous or Organic Solutions)

Use this for reaction mixtures, HPLC effluent, or mother liquors.

  • Segregation:

    • Halogenated Solvents: If dissolved in DCM or Chloroform, place in "Halogenated Waste".

    • Non-Halogenated Solvents: If dissolved in Methanol, Ethanol, or Acetone, place in "Non-Halogenated Waste".

    • Aqueous: If in water, check pH.[6] As a hydrochloride salt, concentrated solutions may be acidic. If pH < 2, it is a Corrosive Waste (D002) .[7]

  • Neutralization (Optional/Facility Dependent): Some facilities require aqueous waste to be pH 5–9. If so, slowly add Sodium Bicarbonate (NaHCO₃) to the solution to neutralize the HCl portion. Caution: CO₂ gas will evolve.

  • Containerization: Pour into a standard 5-gallon carboy or safety can. Leave 10% headspace for expansion.

  • Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the volume.

Protocol C: Contaminated Debris

Use this for gloves, weigh boats, and paper towels.

  • Collection: Place items in a heavy-duty clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent vapor release.

  • Disposal: Place the sealed bag into the laboratory's solid chemical waste drum (often a fiber drum with a liner). Do not throw in regular trash.

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use an N95 or P100 particulate respirator.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Dispose of all cleanup materials as Solid Chemical Waste .

Regulatory & Compliance Notes

  • US EPA (RCRA): While not listed, the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP). This compound is generally managed as Non-Regulated Lab Pack Waste destined for incineration.

  • Drain Disposal: Strictly Prohibited. Do not pour pyrrolidine derivatives down the sink. Even if water-soluble, they can disrupt microbial activity in water treatment plants and may pass through to the environment.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (2024). Compound Summary for CID 91800878, (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride.[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

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Personal protective equipment for handling (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride is a specialized chiral building block used frequently in the synthesis of pharmaceutical intermediates. As a hydrochloride salt of a secondary amine, it presents specific physical hazards distinct from its free-base counterparts. Unlike the volatile free base, this salt is typically a hygroscopic solid , making dust inhalation and contact dermatitis the primary exposure vectors.

Operational Philosophy: In the absence of isomer-specific toxicology data (LD50), the Precautionary Principle applies. We treat this compound as a Category 2 Irritant (Skin/Eye) and Acute Toxin (Oral/Inhalation) until proven otherwise. This protocol focuses on containment of particulates and prevention of mucous membrane contact.[1][2][3][4][5][6]

Hazard Profiling & Risk Assessment

The following risk matrix synthesizes data from analogous pyrrolidine salts and standard chemical hygiene practices.

ParameterHazard DescriptionCritical Control Point
Physical State Crystalline solid / Powder (Hygroscopic)Weighing Station: High risk of airborne dust generation.
Inhalation Respiratory tract irritant (STOT SE 3).[4]Fume Hood: Do not handle on open bench.
Skin/Eye Causes serious eye irritation (H319) and skin irritation (H315).Glove/Goggle Gap: Exposure often occurs at the wrist or via face touching.
Reactivity Stable, but incompatible with strong oxidizers and acid chlorides.[7]Storage: Keep desiccated; segregation from oxidizers.

The PPE Shield: Technical Specifications

Standard "lab attire" is insufficient. The following specifications are required to create a self-validating safety barrier.

A. Hand Protection (Glove Selection)
  • Material: Nitrile Rubber (NBR). Latex is not recommended due to poor chemical resistance against organic amines if the salt is solubilized.

  • Thickness: Minimum 0.11 mm (4-5 mil) for dry handling. Increase to 0.2 mm if handling concentrated solutions.

  • Standard: Must comply with EN 374 (Chemical Resistance).

  • Technique: Double-gloving is recommended during the initial weighing step to prevent cross-contamination when moving hands in/out of the balance enclosure.

B. Eye & Face Protection[1][2][3][4][5][6][7][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Why not Safety Glasses? Safety glasses have gaps. Fine hydrochloride salt dust can bypass glasses and react with ocular moisture to form acidic irritation. Goggles provide the necessary seal.

C. Respiratory Protection & Engineering Controls
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable): N95 or P100 Particulate Respirator. Note: Respirators require fit-testing and should be a last resort.

D. Body Protection[1][5][6][8][9]
  • Standard: Cotton/Polyester Lab Coat (buttoned to collar).

  • High Quantity (>10g): Disposable Tyvek® sleeves or apron to prevent dust accumulation on fabric clothing.

Operational Workflow: Step-by-Step

This workflow is designed to minimize the "Dust-to-Face" trajectory.

Phase 1: Preparation
  • Verify Airflow: Check fume hood monitor.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Dry hydrochloride salts are prone to static scatter.

  • Don PPE: Lab coat

    
     Goggles 
    
    
    
    Gloves (over cuffs).
Phase 2: Weighing & Solubilization
  • Open Container: Only within the fume hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contaminating the bulk stock.

  • Immediate Solubilization: If possible, dissolve the solid immediately in the reaction solvent (e.g., Methanol, DCM) within the hood. Once in solution, the dust hazard is eliminated, and the risk shifts to the solvent's properties.

Phase 3: Decontamination
  • Wipe Down: Use a wet paper towel (solvent-appropriate) to wipe the balance area. Dry wiping launches dust back into the air.

  • Doffing: Remove gloves by turning them inside out. Wash hands immediately with soap and water (do not use solvents on skin, as they increase permeability).

Visualized Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Diagram 1: Operational Handling Workflow

HandlingWorkflow Start Start: Chemical Retrieval CheckState Check Physical State (Solid/Powder) Start->CheckState HoodCheck Verify Fume Hood (Velocity > 80 fpm) CheckState->HoodCheck Required Weighing Weighing Procedure (Use Static Control) HoodCheck->Weighing Safe Solubilization Dissolve in Solvent (Eliminate Dust Hazard) Weighing->Solubilization Immediate Action Cleanup Wet Wipe Decontamination Solubilization->Cleanup Disposal Waste Segregation Cleanup->Disposal

Caption: Linear workflow emphasizing the transition from solid (high dust risk) to solution (contained risk).

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Solid or Solution? Spill->Type Qty Quantity > 10g? Type->Qty Solid Powder Absorb Use Vermiculite/Sand. Do NOT use combustible sawdust. Type->Absorb Solution WetWipe Cover with wet paper towel. Scoop to waste. Qty->WetWipe No (Minor) Evac Evacuate Lab. Call EHS. Qty->Evac Yes (Major/Dust Cloud)

Caption: Decision logic for spills. Note that dry sweeping is prohibited to prevent aerosolization.

Waste Management & Disposal

Proper disposal prevents environmental release and downstream reactions.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteBag in clear polyethylene. Label as "Toxic/Irritant Solid: Pyrrolidine Salt."
Aqueous Solution Basic/Organic AqueousIf dissolved in water/buffer, adjust pH to neutral (6-8) before disposal if required by local EHS, otherwise segregate as "Aqueous Waste with Organics."
Organic Solution Halogenated OrganicIf dissolved in DCM/Chloroform. The Cl- from the salt does not automatically make non-halogenated solvents (like MeOH) "halogenated" waste, but check local facility rules.
Contaminated PPE Solid Hazardous WasteGloves and wipes must be disposed of as chemical waste, not regular trash.

Emergency Response Protocols

  • Eye Contact:

    • Action: Immediately flush with water for 15 minutes .[3] Hold eyelids open.

    • Rationale: Amine salts can be caustic. Immediate dilution is the only way to prevent corneal opacity.

    • Follow-up: Seek medical attention (Ophthalmologist).

  • Skin Contact:

    • Action: Wash with soap and copious water.[2][3][4] Remove contaminated clothing.[2][3][6][8][9]

    • Contraindication: Do NOT use ethanol or acetone to wash skin; this enhances absorption.

  • Inhalation:

    • Action: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10] United States Department of Labor. [Link]10]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12] The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.